Technical Documentation Center

5-Methyl-2-(4-methoxyphenyl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-2-(4-methoxyphenyl)pyridine
  • CAS: 25363-55-7

Core Science & Biosynthesis

Foundational

5-Methyl-2-(4-methoxyphenyl)pyridine CAS number 25363-55-7

CAS Number: 25363-55-7 Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol [1] Part 1: Strategic Significance & Applications 5-Methyl-2-(4-methoxyphenyl)pyridine is a privileged heterocyclic scaffold acting as a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 25363-55-7 Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol [1]

Part 1: Strategic Significance & Applications

5-Methyl-2-(4-methoxyphenyl)pyridine is a privileged heterocyclic scaffold acting as a critical intermediate in two distinct high-value sectors: Organic Light-Emitting Diodes (OLEDs) and Medicinal Chemistry . Its structural duality—combining an electron-rich anisole moiety with an electron-deficient pyridine ring—makes it a versatile "push-pull" system for electronic tuning.

Optoelectronics (OLED Ligand Precursor)

In the domain of phosphorescent OLEDs (PHOLEDs), this compound serves as a cyclometalating ligand (C^N ligand) for Iridium(III) complexes.

  • Color Tuning: The parent ligand, 2-phenylpyridine (ppy), produces green emission in Ir(ppy)₃. Introducing an electron-donating methoxy group (-OCH₃) on the phenyl ring raises the HOMO level, typically resulting in a redshift of the emission. Conversely, the 5-methyl group on the pyridine ring can fine-tune the LUMO, improving quantum efficiency and stability.

  • Stability: The methyl substitution at the 5-position of the pyridine ring blocks metabolic or oxidative degradation at a reactive site, enhancing the chemical robustness of the resulting emitter materials.

Medicinal Chemistry (Pharmacophore)

As a bioisostere of 4-methoxybiphenyl, this scaffold is utilized to improve solubility and metabolic profiles in drug candidates.

  • Kinase Inhibition: The pyridine nitrogen provides a hydrogen bond acceptor site, crucial for binding in the ATP pocket of kinase enzymes.

  • COX-2 Inhibition: Structural analogs have been explored as selective COX-2 inhibitors, where the methoxyphenyl group mimics the pharmacophore of Coxibs (e.g., Celecoxib).

Part 2: Chemical Profile & Properties

PropertyValue / Description
Appearance Off-white to pale yellow solid (low melting)
Boiling Point ~327°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
pKa (Pyridine N) ~5.5–6.0 (Estimated; slightly more basic than pyridine due to methyl group)
LogP ~3.2 (Lipophilic)
InChI Key OZYNOWSEZNPDMV-UHFFFAOYSA-N

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust and scalable route to CAS 25363-55-7 is the palladium-catalyzed cross-coupling of 2-bromo-5-methylpyridine with 4-methoxyphenylboronic acid . This method avoids the harsh conditions of Skraup syntheses and allows for high functional group tolerance.

Reaction Scheme

ReactionScheme SM1 2-Bromo-5-methylpyridine Product 5-Methyl-2-(4-methoxyphenyl)pyridine (CAS 25363-55-7) SM1->Product + SM1->Product SM2 4-Methoxyphenylboronic acid Reagents Pd(PPh3)4 (3-5 mol%) K2CO3 (2.0 equiv) Dioxane/H2O (4:1) Reflux, 12-24h

Figure 1: General reaction scheme for the synthesis of the target compound.

Detailed Methodology

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Protocol:

  • Degassing: In a round-bottom flask equipped with a condenser, dissolve 2-bromo-5-methylpyridine (e.g., 10 mmol) in 1,4-dioxane (40 mL). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Addition: Add 4-methoxyphenylboronic acid (12 mmol) and Pd(PPh₃)₄ (0.5 mmol).

  • Base Activation: Dissolve K₂CO₃ (20 mmol) in distilled water (10 mL) and add to the reaction mixture.

  • Reflux: Heat the biphasic mixture to mild reflux (approx. 90–100°C) under an inert atmosphere. Stir vigorously for 12–18 hours. Monitor conversion via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[3]

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[3]

  • Washing: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 80–92%.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. If the reaction stalls, it is often due to oxidation of the Pd(0) species or inefficient transmetalation.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base assisted) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle illustrating the regeneration of the active Pd(0) species.

Part 4: Characterization & Validation

To validate the identity of the synthesized compound, compare experimental data against these expected spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃) Expected Shifts
  • δ 8.50 (d, 1H): Pyridine H-6 (Ortho to Nitrogen, most deshielded).

  • δ 7.95 (d, 2H): Phenyl H-2', H-6' (Ortho to Pyridine linkage).

  • δ 7.60 (d, 1H): Pyridine H-3 (Ortho to Phenyl ring).

  • δ 7.55 (dd, 1H): Pyridine H-4.

  • δ 7.00 (d, 2H): Phenyl H-3', H-5' (Ortho to Methoxy).

  • δ 3.86 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.35 (s, 3H): Methyl group (-CH₃) on Pyridine.

Quality Control Checkpoints
  • Absence of Boronic Acid: Check for broad singlets around 8.0 ppm or lack of the specific AA'BB' pattern of the starting boronic acid.

  • Debromination: A common side product is 3-methylpyridine if the catalyst load is too high or water content is incorrect. Verify the integral ratio of Phenyl to Pyridine protons (should be 4:3).

Part 5: Handling & Safety

  • Hazard Identification: Like most pyridines, this compound is likely an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation of the methyl group or N-oxide formation over long periods.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pyridine Derivatives in Medicinal Chemistry: Altaf, A. A., et al. (2015).[4] The synthesis of pyridine derivatives by Suzuki-Miyaura cross-coupling reactions. Journal of Chemistry. [Link]

  • OLED Ligand Applications (General Context): Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. [Link]

  • Spectroscopic Data Correlation (Analogous Compounds): Royal Society of Chemistry. (2012).[5] Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling. Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

Chemical structure and properties of 5-Methyl-2-(4-methoxyphenyl)pyridine

Executive Summary This technical guide profiles 5-Methyl-2-(4-methoxyphenyl)pyridine (CAS: 25363-55-7), a critical biaryl building block utilized in advanced organic synthesis, medicinal chemistry, and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 5-Methyl-2-(4-methoxyphenyl)pyridine (CAS: 25363-55-7), a critical biaryl building block utilized in advanced organic synthesis, medicinal chemistry, and materials science.[1] Structurally, the compound features a pyridine ring substituted at the C5 position with a methyl group and at the C2 position with a para-methoxyphenyl moiety.

Its primary utility lies in two domains:

  • Materials Science: As a cyclometalating ligand precursor for Iridium(III) complexes in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), where the electron-donating methoxy group modulates the HOMO/LUMO energy levels, typically inducing a bathochromic (red) shift in emission compared to the unsubstituted parent.

  • Medicinal Chemistry: As a pharmacophore scaffold, leveraging the bioisosteric relationship between the phenylpyridine motif and biphenyl structures to improve solubility and metabolic stability in drug candidates.

Chemical Identity & Structure

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Methyl-2-(4-methoxyphenyl)pyridine
Common Synonyms 2-(4-Methoxyphenyl)-5-picoline; 2-(p-Anisyl)-5-methylpyridine
CAS Number 25363-55-7
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES Cc1cnc(cc1)-c1ccc(OC)cc1
InChI Key JLUDQJVIZSPJFQ-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two aromatic rings connected by a single C-C bond (C2 of pyridine to C1' of phenyl).

  • Electronic Effects: The methoxy group (-OCH₃) at the para position of the phenyl ring acts as a strong

    
    -donor (+M effect), increasing electron density in the phenyl ring and, by conjugation, the pyridine ring. The methyl group (-CH₃) at the pyridine C5 position provides a weak inductive (+I) effect.
    
  • Conformation: The biaryl bond allows for rotation, but steric repulsion between the ortho-hydrogens (Py-H3 and Ph-H2'/H6') typically results in a twisted conformation in the ground state, with a dihedral angle of approximately 20–30° to minimize steric strain while maintaining

    
    -conjugation.[1]
    

Physicochemical Properties[3][4][5]

PropertyValueSource/Note
Physical State Solid (Crystalline)Standard state
Melting Point 55 °C (328 K)[1]
Boiling Point ~327 °C (Predicted)Calculated @ 760 mmHg
Density 1.058 g/cm³ (Predicted)Calculated
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in waterLipophilic nature
pKa ~5.5 (Pyridine N)Predicted (Conjugate acid)

Synthesis & Manufacturing

The most robust and scalable method for synthesizing 5-Methyl-2-(4-methoxyphenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed pathway ensures regiospecificity and high yields.

Reaction Scheme

The synthesis couples 2-Bromo-5-methylpyridine (electrophile) with 4-Methoxyphenylboronic acid (nucleophile).[1]

Synthesis SM1 2-Bromo-5-methylpyridine (Electrophile) Reaction Reflux, 90-100°C 12-18 Hours SM1->Reaction SM2 4-Methoxyphenylboronic acid (Nucleophile) SM2->Reaction Cat Pd(PPh3)4 (3-5 mol%) Cat->Reaction Base K2CO3 (2.0 eq) Base->Reaction Solvent Dioxane / H2O (4:1) Solvent->Reaction Product 5-Methyl-2-(4-methoxyphenyl)pyridine (Target) Reaction->Product

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine.

Detailed Protocol

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq, 10 mmol)[1]

  • 4-Methoxyphenylboronic acid (1.2 eq, 12 mmol)

  • Pd(PPh₃)₄ (0.05 eq, 0.5 mmol)

  • K₂CO₃ (2.0 eq, 20 mmol)

  • Solvent: 1,4-Dioxane (40 mL) and Water (10 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl halide and boronic acid in 1,4-dioxane.

  • Degassing: Add the water and K₂CO₃. Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Catalysis: Add Pd(PPh₃)₄ quickly under inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 95–100 °C) under nitrogen for 12–18 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexane/Ethyl Acetate (9:1 to 4:1).

Structural Characterization (Spectroscopy)

Verification of the structure is performed using ¹H NMR and ¹³C NMR. The following data is consistent with the expected chemical environment of the nuclei.

¹H NMR (400 MHz, CDCl₃)
  • 
     8.49 (d, J = 2.0 Hz, 1H):  Pyridine H6. Deshielded due to proximity to nitrogen.
    
  • 
     7.92 (d, J = 8.8 Hz, 2H):  Phenyl H2', H6' (Ortho to pyridine).
    
  • 
     7.58 (d, J = 8.0 Hz, 1H):  Pyridine H3.
    
  • 
     7.53 (dd, J = 8.0, 2.0 Hz, 1H):  Pyridine H4.
    
  • 
     6.98 (d, J = 8.8 Hz, 2H):  Phenyl H3', H5' (Ortho to methoxy). Shielded by oxygen donation.
    
  • 
     3.86 (s, 3H):  Methoxy (-OCH₃).
    
  • 
     2.36 (s, 3H):  Methyl (-CH₃) on pyridine.
    
Mass Spectrometry (ESI-MS)
  • Observed Mass: [M+H]⁺ = 200.1

  • Fragmentation Pattern: Loss of methyl radical (-15) or methoxy radical (-31) may be observed in hard ionization methods (EI), but ESI typically yields the protonated molecular ion.

Applications & Reactivity

OLED Materials (Cyclometalation)

This compound is a precursor for heteroleptic Iridium(III) complexes (e.g., Ir(ppy)₂acac derivatives). The nitrogen of the pyridine and the carbon (C2') of the phenyl ring coordinate to the metal center.

  • Role: The 4-methoxy group raises the HOMO level of the ligand, narrowing the HOMO-LUMO gap compared to unsubstituted 2-phenylpyridine.[1] This results in a shift of the emission color towards the green-yellow or orange region.[1]

  • Mechanism: Cyclometalation involves C-H activation at the phenyl ortho position.

Coordination cluster_ligand Ligand Scaffold Ir Ir(III) N N (Py) N->Ir Coordinate Bond C C (Ph) C->Ir C-Ir Bond (Cyclometalation)

Figure 2: Coordination mode of the ligand to an Iridium center in OLED emitters.[1]

Medicinal Chemistry[1][6][7]
  • Bioisostere: The 2-phenylpyridine scaffold serves as a bioisostere for biphenyls, improving water solubility due to the basic nitrogen atom (capable of H-bonding or protonation).

  • Metabolic Stability: The methyl group at the C5 position of the pyridine ring blocks a common site of metabolic oxidation (CYP450 mediated), potentially extending the half-life of the drug candidate [2].

Safety & Handling (GHS Classification)

While specific toxicological data for this exact derivative may be limited, it should be handled according to the safety profile of general phenylpyridines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of dust or vapors.

References

  • Acree, W. E., & Chickos, J. S. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data, 46(1). Link

  • Lohse, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190. Link

  • BenchChem. (2025).[2][3] Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Link

  • PubChem.[4][5] (n.d.). 5-Methyl-2-(4-methoxyphenyl)pyridine Compound Summary. Link

Sources

Foundational

5-Methyl-2-(4-methoxyphenyl)pyridine molecular weight and formula

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6] 5-Methyl-2-(4-methoxyphenyl)pyridine is a biaryl scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and in material...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

5-Methyl-2-(4-methoxyphenyl)pyridine is a biaryl scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and in materials science as a ligand for phosphorescent iridium complexes (OLEDs). Its structure combines an electron-deficient pyridine ring with an electron-rich anisole moiety, creating a push-pull electronic system that influences its reactivity and photophysical properties.

Core Identifiers
ParameterValue
CAS Registry Number 25363-55-7
IUPAC Name 5-Methyl-2-(4-methoxyphenyl)pyridine
Synonyms 2-(p-Anisyl)-5-picoline; 2-(4-Methoxyphenyl)-5-methylpyridine
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES COc1ccc(cc1)-c1ccc(C)cn1
InChI Key OZYNOWSEZNPDMV-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
PropertyDataSource/Method
Physical State Off-white to pale yellow solidStandard observation for biaryls
Melting Point 76–78 °C (Typical range for analogs)Predicted based on structural congeners
Boiling Point 327.1 ± 30.0 °CPredicted (760 Torr)
LogP 3.42Consensus prediction
Topological Polar Surface Area (TPSA) 22.12 ŲCalculated
pKa (Conjugate Acid) ~5.8Pyridine nitrogen basicity

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[9][10]

The most robust route to 5-Methyl-2-(4-methoxyphenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Negishi or Stille couplings due to the stability of boronic acids and mild reaction conditions.

Retrosynthetic Analysis

The molecule is disconnected at the C2–C1' biaryl bond.

  • Electrophile: 2-Bromo-5-methylpyridine (commercially available).

  • Nucleophile: 4-Methoxyphenylboronic acid.[1]

Experimental Protocol (Self-Validating System)

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv, 5.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 10.0 mmol)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v)[2]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask. Cool under a stream of Argon or Nitrogen.[2]

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Reagent Addition: Charge the flask with the aryl bromide, boronic acid, and base.

  • Catalyst Introduction: Add Pd(PPh₃)₄ last, against a positive pressure of Argon. Seal the flask immediately.

  • Reaction: Heat the mixture to 90 °C (reflux) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Endpoint: Disappearance of the 2-bromo-5-methylpyridine spot.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent Gradient: 0% → 10% Ethyl Acetate in Hexanes.

    • Note: The product is less polar than the boronic acid but more polar than the starting bromide.

Reaction Pathway Visualization

SuzukiCoupling Start Reagents: 2-Bromo-5-methylpyridine + 4-Methoxyphenylboronic Acid Inter Intermediate: Pd-Biaryl Complex Start->Inter Oxidative Addition & Transmetallation Cat Catalyst: Pd(PPh3)4 (5 mol%) Cat->Inter Enables Cycle Cond Conditions: K2CO3, Dioxane/H2O 90°C, 12h Cond->Inter Prod Product: 5-Methyl-2-(4-methoxyphenyl)pyridine (C13H13NO) Inter->Prod Reductive Elimination

Figure 1: Logic flow for the Suzuki-Miyaura synthesis of the target scaffold.

Structural Characterization & Spectral Analysis[1][5][10]

Validation of the synthesized compound requires confirmation of the substitution pattern (2,5-disubstituted pyridine) and the integrity of the methoxy group.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃
  • δ 8.50 (d, J=2.0 Hz, 1H): H-6 of pyridine (Ortho to Nitrogen). Most deshielded due to ring nitrogen.

  • δ 7.95 (d, J=8.8 Hz, 2H): Phenyl protons ortho to the pyridine ring (AA'BB' system).

  • δ 7.60 (d, J=8.0 Hz, 1H): H-3 of pyridine.

  • δ 7.55 (dd, J=8.0, 2.0 Hz, 1H): H-4 of pyridine.

  • δ 6.98 (d, J=8.8 Hz, 2H): Phenyl protons ortho to the methoxy group.

  • δ 3.86 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.35 (s, 3H): Methyl group at C5 (-CH₃).

Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 200.1

  • Fragmentation Pattern: Loss of methyl radical (M-15) or formaldehyde from methoxy (M-30) is common in high-energy collisions.[3]

Applications in Research

Medicinal Chemistry (Kinase Inhibition)

This molecule serves as a "privileged structure." The 2-arylpyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • Modification: The methyl group at C5 provides a handle for benzylic bromination (using NBS), enabling further functionalization to extend the scaffold into the solvent-exposed pocket of the protein.

Materials Science (OLEDs)

Cyclometalated Iridium(III) complexes often use 2-phenylpyridine derivatives as ligands.

  • Role: 5-Methyl-2-(4-methoxyphenyl)pyridine acts as a C^N cyclometalating ligand.

  • Effect: The electron-donating methoxy group raises the HOMO energy level, typically shifting the emission spectrum towards the blue/green region compared to unsubstituted phenylpyridine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 5-Methyl-2-(4-methoxyphenyl)pyridine

The Solubility of 5-Methyl-2-(4-methoxyphenyl)pyridine in Organic Solvents guide is structured below. This content assumes the persona of a Senior Application Scientist, focusing on the methodology of solubility determin...

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility of 5-Methyl-2-(4-methoxyphenyl)pyridine in Organic Solvents guide is structured below. This content assumes the persona of a Senior Application Scientist, focusing on the methodology of solubility determination and predictive profiling, given that specific public datasets for this proprietary building block are limited.

[1]

Executive Summary

5-Methyl-2-(4-methoxyphenyl)pyridine (CAS: 25363-55-7) is a critical biaryl building block used in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical intermediates.[1] Its structural core—a pyridine ring substituted with a lipophilic methyl group and a polarizable methoxyphenyl moiety—creates a specific solubility profile that challenges standard purification protocols.[1][2]

This guide provides a comprehensive technical framework for determining the solubility of this compound. Unlike simple liquids, this crystalline solid exhibits significant temperature-dependent solubility hysteresis.[1] This document outlines the predicted solubility behavior , experimental determination protocols , and thermodynamic modeling strategies required to design efficient crystallization and reaction processes.

Chemical Profile & Structural Analysis[1][3][4][5][6][7]

To predict solubility behavior, we must first analyze the intermolecular forces dictated by the molecular structure.[1][2]

PropertyValue / DescriptionImpact on Solubility
Structure Biaryl system (Pyridine + Phenyl)Planar geometry facilitates

-

stacking, increasing lattice energy (melting point).[1]
H-Bonding Pyridine Nitrogen (Acceptor)Good solubility in protic solvents (Alcohols) via H-bond acceptance.[1][2]
Lipophilicity 5-Methyl & Phenyl ringHigh affinity for non-polar/moderately polar solvents (Toluene, DCM).[1]
Polarity 4-Methoxy groupIncreases solubility in esters/ketones; slightly reduces solubility in alkanes.[1][2]
Predicted LogP ~3.2 – 3.8Hydrophobic; insoluble in water.[1][2]
Predicted Solubility Map

Based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2-phenylpyridine), the expected profile is:

  • High Solubility (Solvents of Choice): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[2]

  • Temperature-Dependent (Crystallization Solvents): Ethanol, Isopropanol (IPA), Acetonitrile, Toluene.[2]

  • Low Solubility (Anti-solvents): n-Hexane, n-Heptane, Water.

Experimental Protocols for Solubility Determination

Reliable thermodynamic data requires precise experimental workflows.[1][2] Two methods are recommended: the Dynamic Laser Monitoring Method (for speed/metastable zone width) and the Static Shake-Flask Method (for equilibrium accuracy).[1][2]

Method A: Static Equilibrium (Shake-Flask)

Best for generating thermodynamic data for Apelblat modeling.

  • Preparation: Add excess 5-Methyl-2-(4-methoxyphenyl)pyridine solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the set temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the suspension to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

    
     nm).
    
Method B: Dynamic Laser Monitoring

Best for determining the Metastable Zone Width (MSZW) for crystallization.[2]

  • Setup: Place a mixture of known concentration (

    
    ) in a reactor equipped with a turbidity probe or laser transmissometer.[1][2]
    
  • Heating: Heat at a slow ramp rate (0.2 K/min). Record the temperature where transmission hits 100% (

    
    ).[1][2]
    
  • Cooling: Cool at the same rate. Record the temperature where transmission drops (nucleation point).[1][2]

  • Repeat: Repeat for various concentrations to map the solubility curve.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate determination method.

SolubilityWorkflow Start Start: Solubility Determination Purpose Define Purpose Start->Purpose Thermo Thermodynamic Data (Modeling) Purpose->Thermo Need Equilibrium Data Process Process Design (Crystallization) Purpose->Process Need Nucleation Data Static Static Shake-Flask Method (High Accuracy) Thermo->Static Dynamic Dynamic Laser Method (Fast, MSZW) Process->Dynamic Analysis HPLC / Gravimetric Analysis Static->Analysis Model Fit to Apelblat / van't Hoff Dynamic->Model Analysis->Model

Caption: Decision matrix for selecting between Static (Equilibrium) and Dynamic (Polythermal) solubility determination methods.

Thermodynamic Modeling Framework

Once experimental data (


) is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be mathematically modeled to allow for process interpolation.[2]
Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of pyridine derivatives.[1][2]



  • 
    : Mole fraction solubility of the solute.[1][2]
    
  • 
    : Absolute temperature (Kelvin).[1][2]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & C: Reflect the non-ideality of the solution and the entropy of mixing.

  • Parameter B: Related to the enthalpy of solution.[1][2] A highly negative

    
     indicates strong temperature dependence (steep solubility curve), which is ideal for cooling crystallization.[1][2]
    
van't Hoff Equation

Used to calculate the thermodynamic functions of solution (Enthalpy


, Entropy 

).[2]

[2]
  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .[1][2]
    
  • Intercept:

    
    .[1][2]
    

Process Applications: Crystallization Strategy[1]

Based on the structural analogs, 5-Methyl-2-(4-methoxyphenyl)pyridine is expected to show positive enthalpy of dissolution (endothermic), meaning solubility increases with temperature.

Solvent Selection for Purification
Solvent SystemRoleMechanismRecommendation
Ethanol / IPA CrystallizationHigh T-dependencePrimary Choice. Good yield upon cooling from reflux.[1]
Toluene RecrystallizationHigh solubility at boilUse if impurity is polar (stays in mother liquor).[2]
DCM / Hexane PrecipitationAnti-solventDissolve in DCM, slowly add Hexane to force precipitation.[1][2]
Cooling Crystallization Workflow
  • Dissolution: Dissolve crude solid in Ethanol at

    
     (near reflux) to saturation.
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1][2]

  • Cooling: Ramp down to

    
     at 
    
    
    
    .
  • Seeding: If MSZW is wide (metastable), add 0.1 wt% pure seed crystals at

    
    .[1][2]
    
  • Isolation: Filter and wash with cold (

    
    ) Ethanol.
    

References

  • Shake-Flask Protocol Standards

    • NIST Recommended Practice for Solubility Measurements.
    • Source: [2]

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999).[2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics.

    • Source: [2]

  • Structural Analog Data (2-Phenylpyridine)

    • PubChem Compound Summary for CID 13887, 2-Phenylpyridine.[3]

    • Source: [2]

  • Crystallization of Pyridine Derivatives

    • Crystallization Technology Handbook, Marcel Dekker Inc.[1][2] (General reference for cooling crystallization of organic solids).

Sources

Foundational

Electronic Properties of Methoxy-Substituted Phenylpyridine Ligands

An In-Depth Technical Guide for Advanced Applications Executive Summary This technical guide analyzes the electronic perturbation of 2-phenylpyridine ( ) ligands via methoxy ( ) substitution. Targeted at researchers in o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Advanced Applications

Executive Summary

This technical guide analyzes the electronic perturbation of 2-phenylpyridine (


) ligands via methoxy (

) substitution. Targeted at researchers in optoelectronics and drug discovery, this document elucidates how site-selective substitution modulates Frontier Molecular Orbitals (FMOs), thereby tuning photophysical properties for OLEDs and theranostic organometallic complexes. We provide self-validating synthesis protocols, characterization workflows, and a mechanistic breakdown of structure-property relationships.
Part 1: Theoretical Framework & Electronic Structure[1]

The 2-phenylpyridine scaffold forms the basis of the most efficient phosphorescent emitters (e.g.,


). The electronic properties are governed by the spatial separation of the Frontier Molecular Orbitals:
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Iridium

    
    -orbitals and the 
    
    
    
    -orbitals of the electron-rich phenyl ring .
  • LUMO (Lowest Unoccupied Molecular Orbital): Predominantly localized on the

    
    -orbitals of the electron-deficient pyridine ring .
    
1.1 The Methoxy Perturbation Mechanism

The methoxy group acts as a strong


-donor (+M effect) and a weak 

-acceptor (-I effect). In conjugated systems like

, the mesomeric (+M) effect dominates, increasing electron density.
Substitution SiteElectronic EffectFMO ImpactBandgap (

)
Emission Shift
Phenyl Ring Electron density injection into HOMOHOMO Destabilized (Energy

)
DecreasesRed Shift (Bathochromic)
Pyridine Ring Electron density injection into LUMOLUMO Destabilized (Energy

)
IncreasesBlue Shift (Hypsochromic)

Key Insight: This orthogonality allows for independent tuning of redox potentials. For drug development, raising the HOMO makes the complex more susceptible to oxidative activation in cellular environments (ROS generation).

Part 2: Impact on Optoelectronic Properties
2.1 Regiochemistry and Color Tuning

The position of the methoxy group dictates the magnitude of the shift.

  • Para to Ir-C Bond (Phenyl-4 position): Maximum overlap with the node of the HOMO, leading to the strongest destabilization and significant red-shifting.

  • Meta to Ir-C Bond (Phenyl-3 position): Reduced resonance contribution to the metal center; minimal impact on emission color but alters solubility and lipophilicity.

2.2 Diagram: Electronic Effect Flowchart

The following diagram illustrates the logical flow from chemical substitution to observable property changes.

ElectronicEffects Sub Methoxy Substitution Ph_Ring Phenyl Ring (Electron Rich) Sub->Ph_Ring Site Selection Py_Ring Pyridine Ring (Electron Deficient) Sub->Py_Ring HOMO_Up HOMO Energy Increases Ph_Ring->HOMO_Up +M Effect Gap_Down Bandgap Decreases HOMO_Up->Gap_Down Red_Shift Red Shift (Lower Energy) Gap_Down->Red_Shift LUMO_Up LUMO Energy Increases Py_Ring->LUMO_Up +M Effect Gap_Up Bandgap Increases LUMO_Up->Gap_Up Blue_Shift Blue Shift (Higher Energy) Gap_Up->Blue_Shift

Figure 1: Causal pathway linking methoxy regiochemistry to optoelectronic shifts.

Part 3: Synthesis & Structural Characterization[2]
3.1 Protocol: Synthesis of Methoxy-Substituted Ligands via Suzuki Coupling

Objective: Synthesize 2-(4-methoxyphenyl)pyridine. Reagents: 2-Bromopyridine (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq),


 (5 mol%), 

(2M aq), Toluene/Ethanol (3:1).

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with solvents and base. Sparge with

    
     for 30 mins to remove 
    
    
    
    (Critical for Pd catalyst longevity).
  • Addition: Add boronic acid, bromopyridine, and catalyst under positive

    
     pressure.
    
  • Reflux: Heat to 90°C for 12–18 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Extract with DCM (

    
    ). Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography. The methoxy group increases polarity; expect lower

    
     than unsubstituted 
    
    
    
    .
3.2 Protocol: Cyclometalation with Iridium

Objective: Form the chloro-bridged dimer


.
Reagents: 

, Ligand (2.2 eq), 2-Ethoxyethanol/Water (3:1).
  • Reflux: Heat mixture to 110°C for 24 hours under

    
    .
    
  • Precipitation: The dimer typically precipitates as a yellow/orange solid.

  • Isolation: Cool, filter, and wash with water (removes unreacted

    
    ) and cold ethanol (removes excess ligand).
    
  • Validation:

    
     NMR should show loss of one phenyl proton (the C-H activation site).
    

SynthesisWorkflow Start Start: Reagents Suzuki Suzuki Coupling (Pd(PPh3)4, Base, 90°C) Start->Suzuki Ligand Ligand: MeO-ppy (Purified) Suzuki->Ligand Workup & Column Complexation Cyclometalation (IrCl3, 110°C) Ligand->Complexation Dimer Chloro-Bridged Dimer [Ir(L)2Cl]2 Complexation->Dimer Precipitation Final Heteroleptic Complex [Ir(L)2(acac)] Dimer->Final Ancillary Ligand Exchange

Figure 2: Synthetic route from raw materials to emissive iridium complex.

Part 4: Electrochemical & Photophysical Characterization

To validate the electronic effects described in Part 1, the following protocols are standard.

4.1 Cyclic Voltammetry (CV)

Purpose: Estimate HOMO/LUMO levels.

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Deoxygenated Acetonitrile with 0.1 M

    
    .
    
  • Calculation:

    • 
       (referenced to Ferrocene vacuum level).
      
    • 
       (optical bandgap).
      
4.2 Photophysical Data Table

Representative data for unsubstituted vs. methoxy-substituted complexes (Ir(L)₂(acac) type).

LigandSubstitution

(MLCT)

(Phosphorescence)

(Quantum Yield)
Note
ppy None380 nm516 nm (Green)0.35Reference Standard
4-MeO-ppy Phenyl-4 (Para)410 nm540 nm (Yellow-Orange)0.28Destabilized HOMO
3-MeO-ppy Phenyl-3 (Meta)385 nm520 nm (Green)0.32Minimal Resonance
4'-MeO-ppy Pyridine-4370 nm495 nm (Blue-Green)0.40Destabilized LUMO
Part 5: Applications in Drug Development & Bio-Imaging

While famous for OLEDs, these complexes are emerging as potent theranostic agents .

5.1 Bio-Imaging Probes

The methoxy group increases lipophilicity (


), facilitating cell membrane permeability.
  • Mechanism: The heavy metal center (Ir/Pt) facilitates Intersystem Crossing (ISC), leading to phosphorescence. This emission has a long lifetime (

    
    ), allowing time-gated imaging to eliminate background autofluorescence from biological tissue.
    
  • Organelle Targeting: Methoxy-substituted complexes often localize in lysosomes or mitochondria due to their lipophilic cationic nature.

5.2 Photodynamic Therapy (PDT)[1]
  • ROS Generation: Upon irradiation, the triplet excited state (

    
    ) can transfer energy to ground-state oxygen (
    
    
    
    ), generating cytotoxic singlet oxygen (
    
    
    ).
  • Tuning: By using 4-MeO-ppy (Red shift), excitation can be moved towards the "therapeutic window" (600–800 nm) where tissue transparency is higher.

References
  • Cyclometalated iridium(III) complexes as lysosome-targeted photodynamic anticancer and real-time tracking agents. National Institutes of Health (NIH).Link

  • Recent development and application of cyclometalated iridium(III) complexes as chemical and biological probes. Dalton Transactions.[2]Link

  • Tuning the Emission of Cationic Iridium (III) Complexes Towards the Red Through Methoxy Substitution. ResearchGate.Link

  • Synthesis and characterization of phenylpyridine-based iridium(III) complex for solution-processed phosphorescent organic light-emitting diode. PubMed.Link

  • Electronic structure of tris(2-phenylpyridine)iridium. University of Southern California.Link

Sources

Exploratory

Technical Guide: 5-Methyl-2-(4-methoxyphenyl)pyridine vs. 2-Phenylpyridine (ppy)

Comparative Analysis of Ligand Architecture, Electronic Tuning, and Synthetic Protocols Executive Summary This technical guide provides a high-resolution comparison between the archetypal cyclometalating ligand 2-phenylp...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Ligand Architecture, Electronic Tuning, and Synthetic Protocols

Executive Summary

This technical guide provides a high-resolution comparison between the archetypal cyclometalating ligand 2-phenylpyridine (ppy) and its dialkylated derivative, 5-methyl-2-(4-methoxyphenyl)pyridine (hereafter referred to as Me-OMe-ppy ).

While ppy serves as the "hydrogen standard" in organometallic chemistry—particularly in Iridium(III) phosphors for OLEDs and C-H activation catalysis—Me-OMe-ppy represents a precision-engineered variant. The introduction of the electron-donating methoxy (-OMe) and methyl (-Me) groups is not merely structural; it is a deliberate manipulation of the Frontier Molecular Orbitals (FMOs) to tune emission color, quantum efficiency, and metabolic stability.

This guide is designed for application scientists and synthetic chemists requiring a deep understanding of how specific substituent effects alter the physicochemical landscape of the 2-phenylpyridine scaffold.

Part 1: Structural & Electronic Analysis

Molecular Architecture

The core difference lies in the strategic placement of Electron Donating Groups (EDGs) at positions that govern the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Feature2-Phenylpyridine (ppy) 5-Methyl-2-(4-methoxyphenyl)pyridine
Formula C₁₁H₉NC₁₃H₁₃NO
Phenyl Substituent None (H)4-Methoxy (-OMe) (Para to C-C bond)
Pyridine Substituent None (H)5-Methyl (-CH₃) (Meta to N, Para to C-C)
Electronic Nature Neutral ReferenceDual-Site Electron Rich (Push-Push)
Steric Profile Planar, minimal hindranceIncreased bulk; restricted rotation in packed states
Frontier Molecular Orbital (FMO) Engineering

In cyclometalated complexes (e.g., Ir(L)₃), the FMO distribution is distinct:

  • HOMO: Localized primarily on the Phenyl ring and the metal center (

    
    -orbitals).
    
  • LUMO: Localized primarily on the Pyridine ring (

    
    ).
    

The Tuning Mechanism:

  • 4-OMe Effect (Phenyl): The methoxy group is a strong

    
    -donor (+M effect). Placing it para to the metal-carbon bond significantly destabilizes (raises) the HOMO .
    
  • 5-Me Effect (Pyridine): The methyl group is a weak inductive donor (+I effect). Placing it on the pyridine ring destabilizes (raises) the LUMO , albeit less dramatically than the HOMO shift.

Net Photophysical Result: Because the HOMO is raised more than the LUMO, the HOMO-LUMO energy gap (


) typically narrows . This results in a red-shift  (bathochromic shift) of the emission relative to the parent ppy. However, the high quantum efficiency often observed with Me-OMe-ppy arises from the suppression of non-radiative decay pathways due to the added steric rigidity.

Part 2: Experimental Protocols & Synthesis

Synthesis Workflow (Suzuki-Miyaura Coupling)

The synthesis of Me-OMe-ppy is a classic application of Pd-catalyzed cross-coupling. Unlike ppy, which is commercially ubiquitous, the derivative is often synthesized de novo to ensure high purity for optoelectronic applications.

Protocol: Synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine

  • Reagents:

    • Aryl Halide: 2-Bromo-5-methylpyridine (1.0 eq)

    • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically difficult cases)

    • Base: K₂CO₃ (2.0 M aq) or Na₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with the aryl halide, boronic acid, and base. Cycle with N₂/Vacuum (3x) to remove O₂ (critical to prevent Pd oxidation and homocoupling).

  • Solvation: Add degassed solvent mixture via syringe.

  • Catalysis: Add the Pd catalyst under a positive stream of N₂.

  • Reflux: Heat the mixture to 90–100°C for 12–24 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 8:2) or LC-MS.[2]

  • Workup: Cool to RT. Extract with DCM or EtOAc. Wash organic layer with brine. Dry over MgSO₄.[3]

  • Purification: Flash column chromatography (Silica Gel). The methoxy group increases polarity compared to ppy, slightly increasing retention time.

Visualization of Synthetic Logic

SuzukiCoupling Reactants Reactants 2-Bromo-5-methylpyridine + 4-Methoxyphenylboronic Acid Catalyst Catalytic Cycle Pd(0) / Pd(II) Oxidative Addition -> Transmetallation Reactants->Catalyst Base (K2CO3) Heat (90°C) Intermediate Pd-Biaryl Complex (Reductive Elimination Precursor) Catalyst->Intermediate Cross-Coupling Intermediate->Catalyst Pd(0) Regen Product Target Ligand 5-Methyl-2-(4-methoxyphenyl)pyridine Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the synthesis of Me-OMe-ppy via Suzuki-Miyaura coupling.

Part 3: Functional Applications & Performance[4]

Organometallics & OLEDs (Iridium Complexes)

In the context of phosphorescent OLEDs (PhOLEDs), the ligand structure dictates the triplet state energy (


).
  • Ir(ppy)₃ (Reference): Emits green light (~510–520 nm).

  • Ir(Me-OMe-ppy)₃:

    • The 4-OMe raises the HOMO (phenyl-centered).

    • The 5-Me raises the LUMO (pyridine-centered) but to a lesser degree.

    • Result: The emission shifts towards yellow-green (530–550 nm) .

    • Efficiency: The methyl group at the 5-position of pyridine blocks a common degradation pathway (oxidative attack at the pyridine ring), often resulting in longer device operational lifetimes (

      
      ).
      
Pharmacological Implications (Metabolic Stability)

For researchers in drug discovery using the 2-phenylpyridine scaffold (e.g., in kinase inhibitors):

  • Metabolic Soft Spots:

    • ppy: The para-position of the phenyl ring is highly susceptible to CYP450-mediated hydroxylation. The 5-position of the pyridine is also reactive.

    • Me-OMe-ppy:

      • The 4-OMe blocks the primary phenyl metabolic site. While O-demethylation can occur, it is generally slower than direct aromatic hydroxylation.

      • The 5-Me sterically and electronically blocks the pyridine metabolic site.

    • Conclusion: The Me-OMe-ppy scaffold typically exhibits higher metabolic stability (longer intrinsic clearance half-life,

      
      ) compared to unsubstituted ppy.
      
Comparative Data Summary
Property2-Phenylpyridine (ppy)Me-OMe-ppyCausality
Emission Color (Ir Complex) Green (~515 nm)Yellow-Green (~540 nm)HOMO destabilized by OMe > LUMO by Me.
Oxidation Potential Higher (Harder to oxidize)Lower (Easier to oxidize)Electron-rich OMe facilitates hole injection.
Solubility ModerateHighMethyl/Methoxy groups disrupt crystal packing.
Metabolic Stability Low (Rapid hydroxylation)ImprovedMetabolic blocking of reactive sites.

Part 4: Logical Pathway of Electronic Tuning

The following diagram illustrates the FMO theory governing the spectral shift between the two molecules.

EnergyLevels cluster_ppy 2-Phenylpyridine (ppy) cluster_deriv Me-OMe-ppy LUMO_ppy LUMO (Pyridine) Reference Level HOMO_ppy HOMO (Phenyl/Ir) Reference Level LUMO_ppy->HOMO_ppy  Eg (Wide) = Green LUMO_mod LUMO (Raised) (+I Effect of Me) HOMO_mod HOMO (Strongly Raised) (+M Effect of OMe) LUMO_mod->HOMO_mod  Eg (Narrower) = Yellow-Green

Figure 2: Frontier Molecular Orbital (FMO) diagram showing the narrowing of the bandgap in the derivative.

References

  • Photophysical Tuning of Iridium Complexes Journal of Materials Chemistry C. "Highly efficient iridium(III) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand." (Discusses methyl/trifluoromethyl tuning effects). [Link]

  • Metabolic Stability and Scaffold Hopping Journal of Medicinal Chemistry. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[4] [Link]

  • Chemical Properties of 5-Methyl-2-phenylpyridine PubChem. "Compound Summary: 5-Methyl-2-phenylpyridine." [Link]

Sources

Foundational

Electronic Structure Profiling: 5-Methyl-2-(4-methoxyphenyl)pyridine

The following technical guide details the electronic structure, specifically the HOMO-LUMO energy levels, of 5-Methyl-2-(4-methoxyphenyl)pyridine . It is structured to serve as a rigorous operational manual for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic structure, specifically the HOMO-LUMO energy levels, of 5-Methyl-2-(4-methoxyphenyl)pyridine . It is structured to serve as a rigorous operational manual for researchers in medicinal chemistry and organic electronics.

Technical Guide & Operational Workflow

Executive Summary & Molecular Logic

5-Methyl-2-(4-methoxyphenyl)pyridine (CAS: 25363-55-7) represents a classic "push-pull" heterocyclic system utilized in coordination chemistry (e.g., Iridium(III) OLED dopants) and medicinal pharmacophores.

Its electronic behavior is defined by two distinct domains:

  • The Donor Domain (HOMO-centric): The 4-methoxyphenyl ring. The methoxy group (-OMe) acts as a strong

    
    -donor, significantly destabilizing the Highest Occupied Molecular Orbital (HOMO).
    
  • The Acceptor Domain (LUMO-centric): The 5-methylpyridine ring. The pyridine nitrogen renders this ring electron-deficient (

    
    -acceptor). The methyl group at position 5 provides a weak inductive donation, slightly modulating the Lowest Unoccupied Molecular Orbital (LUMO).
    

Understanding the precise energy gap (


) between these orbitals is critical for predicting redox stability in metabolic pathways (CYP450 oxidation) and photophysical transitions (fluorescence/phosphorescence).

Predicted Energy Levels & Structure-Activity Relationship (SAR)

In the absence of a single, universally standardized experimental value for the free ligand in the literature, the following values are derived from comparative Density Functional Theory (DFT) studies of 2-arylpyridine analogs.

Table 1: Electronic Energy Landscape
ParameterValue (Approx.)Structural Driver
HOMO Level -5.45 eV ± 0.15 Dominated by the p-methoxy phenyl ring. The -OMe group raises the HOMO by ~0.4 eV compared to unsubstituted 2-phenylpyridine (-5.85 eV).
LUMO Level -1.65 eV ± 0.15 Localized on the pyridine ring. The 5-methyl group slightly destabilizes (raises) the LUMO compared to 2-phenylpyridine (-1.95 eV).
HOMO-LUMO Gap (

)
~3.80 eV Reduced gap compared to 2-phenylpyridine (~3.90 eV), resulting in a bathochromic (red) shift in optical absorption.
Hardness (

)
1.90 eV Indicates moderate reactivity; susceptible to electrophilic attack at the phenyl ring.

Note: These values refer to the vacuum scale. Electrochemical potentials (vs. Fc/Fc


) will differ due to solvation effects.

Computational Determination Protocol (DFT)

To obtain high-precision values specific to your solvation environment, follow this standardized computational workflow.

Workflow Diagram

DFT_Workflow cluster_calc Gaussian/ORCA Job Start Input Structure (SMILES/3D) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Check (No imaginary freqs) Opt->Freq Freq->Opt Invalid SP Single Point Energy (B3LYP/6-311++G**) Freq->SP Valid Solv Solvation Model (PCM/SMD in CH2Cl2) SP->Solv Extract Extract Eigenvalues (Hartrees to eV) Solv->Extract

Caption: Standardized DFT workflow for calculating frontier molecular orbitals.

Step-by-Step Methodology
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA 5.0.

    • Functional/Basis Set: B3LYP / 6-31G(d). This is the industry standard for organic geometries.

    • Constraint: Ensure the phenyl and pyridine rings are allowed to rotate to find the global minimum (often twisted by ~20-30° due to steric hindrance between H-3 of pyridine and H-2' of phenyl).

  • Energy Calculation:

    • Refinement: Perform a Single Point Energy (SPE) calculation on the optimized geometry using a larger basis set: 6-311++G(d,p) to account for diffuse functions on the nitrogen and oxygen lone pairs.

    • Solvation: Use the PCM (Polarizable Continuum Model) with Dichloromethane (

      
      ) or Acetonitrile (
      
      
      
      ) to mimic experimental CV conditions.
  • Conversion:

    • 
       is the energy of the highest occupied orbital.[1][2]
      
    • 
       is the energy of the lowest virtual orbital.
      

Experimental Determination Protocol

Trustworthy HOMO-LUMO levels are best derived by coupling Cyclic Voltammetry (CV) with UV-Vis Spectroscopy .

Method A: Electrochemical (Cyclic Voltammetry)

This method measures the ionization potential (


) and electron affinity (

).
  • Setup:

    • Working Electrode: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter Electrode: Platinum wire.[1]

    • Reference Electrode: Ag/AgCl (saturated KCl) or Ag/AgNO

      
      .
      
    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

      
      ) in anhydrous Acetonitrile or Dichloromethane.
      
    • Internal Standard: Ferrocene (Fc/Fc

      
      ).
      
  • Protocol:

    • Dissolve the substrate (1 mM) in the electrolyte.

    • Purge with Argon for 10 minutes to remove O

      
       (which interferes with reduction signals).
      
    • Scan from 0 V

      
       +1.5 V (Oxidation) and 0 V 
      
      
      
      -2.5 V (Reduction).
    • Record the onset potentials (

      
       and 
      
      
      
      ) relative to the Ferrocene couple.
  • Calculation:

    
    
    
    
    
    (Note: 4.8 eV is the vacuum energy level of Ferrocene).
Method B: Optical (UV-Vis Spectroscopy)

CV often fails to show a reversible reduction peak for pyridines. In this case, use the Optical Band Gap .[3]

  • Record UV-Vis Spectrum: Dissolve in dilute CH

    
    Cl
    
    
    
    (
    
    
    M).
  • Determine Optical Edge: Find the wavelength at the onset of absorption (

    
    ) on the red edge (longest wavelength).
    
  • Calculate Gap:

    
    
    
  • Combine: Use

    
     from CV (Oxidation is usually reversible for the methoxyphenyl ring) and calculate LUMO:
    
    
    
    
Experimental Logic Diagram

Exp_Protocol Sample Sample (1 mM) CV Cyclic Voltammetry (Oxidation Scan) Sample->CV UV UV-Vis (Absorption Edge) Sample->UV Data1 E_onset(ox) CV->Data1 Data2 Lambda_onset UV->Data2 Calc1 Calculate HOMO (-4.8 - E_ox) Data1->Calc1 Calc2 Calculate Gap (1240 / Lambda) Data2->Calc2 Result Derive LUMO (HOMO + Gap) Calc1->Result Calc2->Result

Caption: Hybrid experimental workflow for accurate LUMO determination.

References

  • BenchChem. An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives.Link

  • Schrödinger. HOMO-LUMO Energy Gap Calculation using DFT.Link

  • ResearchGate. Cyclic Voltammetry data of polypyridine ligands and Co(II) complexes.Link

  • ChemicalBook. 5-METHYL-2-(4-METHOXYPHENYL)PYRIDINE Properties and Synthesis.Link

  • Beilstein Journals. Synthesis, photophysical and electrochemical properties of pyridine-based fluorescent dyes.Link

Sources

Exploratory

Suppliers and price of 5-Methyl-2-(4-methoxyphenyl)pyridine research grade

This technical guide provides an in-depth analysis of 5-Methyl-2-(4-methoxyphenyl)pyridine (CAS 25363-55-7), a critical biaryl pyridine scaffold used in medicinal chemistry (kinase and COX-2 inhibition) and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Methyl-2-(4-methoxyphenyl)pyridine (CAS 25363-55-7), a critical biaryl pyridine scaffold used in medicinal chemistry (kinase and COX-2 inhibition) and materials science (OLED ligands).

Executive Summary & Chemical Identity

5-Methyl-2-(4-methoxyphenyl)pyridine is a heterobiaryl building block characterized by a pyridine ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a methyl group.[1] It serves as a privileged scaffold in the synthesis of pharmaceuticals and as a cyclometalating ligand in phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs).

Chemical Specifications
PropertySpecification
CAS Number 25363-55-7
IUPAC Name 5-Methyl-2-(4-methoxyphenyl)pyridine
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES Cc1cnc(cc1)-c2ccc(OC)cc2
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water

Market Analysis: Suppliers & Pricing Strategy

Unlike commodity solvents, this compound is classified as a Specialty Building Block . It is rarely stocked in bulk by generalist catalogs (e.g., Sigma-Aldrich) and is typically sourced from specialized organic synthesis vendors or via custom synthesis.

Primary Suppliers (Research Grade >95%)

The following suppliers list CAS 25363-55-7. Availability is often "Lead Time: 2-3 Weeks" (synthesis on demand).

SupplierGradePurityTypical Pack SizesRegion
Alfa Chemistry Research>96%1g, 5g, 25gUSA/Global
AChemBlock Research95%1g, 5gUSA
Boroncore Building Block>97%CustomChina/Global
CymitQuimica Research>95%CustomEurope
Hairui Chemical Industrial>97%Bulk (kg)China
Pricing Estimates (2025/2026 Market)

Note: Prices are estimates for spot-purchasing. Bulk orders significantly reduce unit cost.

  • 1 Gram: $85.00 – $150.00 USD

  • 5 Grams: $250.00 – $400.00 USD

  • Custom Synthesis (100g): ~$1,500 – $2,500 USD (approx. $15-25/g)

Sourcing Decision Matrix

For many laboratories, the decision to buy vs. synthesize depends on the quantity required. The precursors (2-Bromo-5-methylpyridine and 4-Methoxyphenylboronic acid) are inexpensive commodity chemicals.

SourcingStrategy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale Buy PURCHASE (Cost: ~$100/g) Speed: High SmallScale->Buy Save Time Make SYNTHESIZE (Cost: ~$5/g) Speed: Low LargeScale->Make Save Budget

Figure 1: Decision matrix for sourcing 5-Methyl-2-(4-methoxyphenyl)pyridine based on project scale.

Technical Protocol: Synthesis & Production

For researchers requiring >10g, in-house synthesis via Suzuki-Miyaura Cross-Coupling is the most cost-effective route. This protocol is validated for high yield (>85%) and purity.[2]

Reaction Pathway

The synthesis couples 2-Bromo-5-methylpyridine (electrophile) with 4-Methoxyphenylboronic acid (nucleophile) using a Palladium(0) catalyst.

SynthesisPathway R1 2-Bromo-5-methylpyridine (CAS 3510-66-5) Reaction Suzuki Coupling Cat: Pd(PPh3)4 (1-3 mol%) Base: K2CO3 (2.0 eq) Solvent: Dioxane/H2O (4:1) Temp: 90°C, 12h R1->Reaction R2 4-Methoxyphenylboronic acid (CAS 5720-07-0) R2->Reaction Workup Workup & Purification 1. Extract (EtOAc) 2. Wash (Brine) 3. Recrystallize (EtOH) or Column Reaction->Workup Product TARGET: 5-Methyl-2-(4-methoxyphenyl)pyridine (>95% Yield) Workup->Product

Figure 2: Optimized Suzuki-Miyaura synthesis pathway for the target scaffold.

Detailed Experimental Protocol

Safety: Perform all steps in a fume hood. Pyridine derivatives can be toxic.

  • Reagent Loading:

    • In a 250 mL round-bottom flask, charge 2-Bromo-5-methylpyridine (1.72 g, 10.0 mmol) and 4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol).

    • Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol).

  • Solvent System:

    • Add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water .

    • Critical Step: Degas the mixture by bubbling Nitrogen (N₂) gas through the solution for 15 minutes to remove Oxygen (prevents catalyst oxidation).

  • Catalysis:

    • Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.35 g, 0.3 mmol, 3 mol%).

    • Fit the flask with a reflux condenser and heat to 90°C under N₂ atmosphere for 12 hours.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can often be purified by recrystallization from Ethanol .

    • Alternatively, use Flash Column Chromatography (Silica Gel, Hexane:EtOAc 9:1 to 4:1) to isolate the pure white solid.

Quality Control & Characterization

To validate "Research Grade" status, the compound must meet the following criteria.

HPLC Purity
  • Standard: ≥ 95.0% (Area %)[1][3]

  • Method: C18 Reverse Phase Column, Acetonitrile/Water gradient (0.1% Formic Acid).

  • Retention Time: Expect elution at mid-to-high organic phase due to lipophilicity.

¹H-NMR Interpretation (CDCl₃, 400 MHz)
  • Methoxy Group: Singlet (~3.85 ppm, 3H).

  • Methyl Group: Singlet (~2.35 ppm, 3H).

  • Aromatic Region:

    • Pyridine protons: Look for the characteristic coupling of the 2,5-substituted ring (often ~8.5 ppm for the proton adjacent to Nitrogen).

    • Phenyl protons: Two doublets (AA'BB' system) indicative of para-substitution (~6.9 ppm and ~7.9 ppm).

Applications in R&D

Medicinal Chemistry

This scaffold is a bioisostere for other biaryl systems found in:

  • COX-2 Inhibitors: Analogous to the Etoricoxib central ring system.

  • Kinase Inhibitors: The pyridine Nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

Materials Science (OLEDs)
  • Cyclometalating Ligand: The compound reacts with Iridium(III) chloride to form chloro-bridged dimers, precursors to phosphorescent emitters.

  • Tuning: The 5-methyl group (electron-donating) and 4-methoxy group (electron-donating) generally red-shift the emission compared to the unsubstituted 2-phenylpyridine (ppy) ligand and improve quantum efficiency.

References

  • Chemical Identity & Suppliers: Alfa Chemistry Product Catalog - CAS 25363-55-7. Retrieved from

  • Synthesis Protocol (Suzuki Coupling): BenchChem Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine derivatives. Retrieved from

  • Building Block Data: AChemBlock Product Specification - 5-Methyl-2-(4-methoxyphenyl)pyridine. Retrieved from

  • General Methodology: Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism. Organic Chemistry Portal. Retrieved from

  • Related Scaffold Applications: Synthesis and characterization of pyridine derivatives for medicinal applications. World Journal of Pharmaceutical Research. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine via Suzuki Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling Reaction The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling Reaction

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional organic materials.[1][2] Among the myriad of synthetic methodologies developed for the construction of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, high functional group tolerance, and generally mild reaction conditions.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, a fact recognized by the 2010 Nobel Prize in Chemistry.[3]

This application note provides a detailed guide for the synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine, a representative biaryl compound, via the Suzuki coupling of 2-bromo-5-methylpyridine and 4-methoxyphenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and discuss critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive and practical resource for implementing this powerful synthetic transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] A fundamental understanding of this cycle is paramount for rational troubleshooting and optimization. The three key steps are:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, 2-bromo-5-methylpyridine) to a coordinatively unsaturated Pd(0) species. This step, often the rate-determining one, forms a square planar Pd(II) complex.[3][5][6]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (4-methoxyphenylboronic acid) to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][7][8][9] The exact mechanism of transmetalation is still a subject of detailed study, but it is a critical juncture where the two organic fragments are brought together on the palladium catalyst.[3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

The Crucial Role of the Base

The presence of a base is essential for the Suzuki coupling to proceed.[3] Its primary role is to activate the boronic acid, forming a more reactive boronate complex that can readily undergo transmetalation.[7][8][9][10] The choice of base can significantly impact the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[8] The base can also influence the equilibrium of the catalytic cycle and potentially suppress side reactions.[7]

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Base_Activation Base Activation of Boronic Acid Boronate [Ar²B(OH)₃]⁻ Base_Activation->Boronate Ar2BOH2 Ar²B(OH)₂ Ar2BOH2->Base_Activation Base Base Base->Base_Activation Boronate->Transmetalation Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reagents Reagents 2-bromo-5-methylpyridine 4-methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Solvent (Dioxane/Water) Start->Reagents Setup Combine Reagents in Reaction Flask Reagents->Setup Degas Degas Mixture (e.g., N₂ sparging) Setup->Degas Heat Heat to Reaction Temperature (e.g., 90 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC/GC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End: Isolated Product Analyze->End

Caption: A generalized workflow for the Suzuki coupling experiment.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular WeightAmount (mmol)Mass/VolumeStoichiometry
2-bromo-5-methylpyridine172.03 g/mol 1.0172 mg1.0 eq
4-methoxyphenylboronic acid151.96 g/mol 1.2182 mg1.2 eq
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.0335 mg3 mol%
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0276 mg2.0 eq
1,4-Dioxane--4 mL-
Deionized Water--1 mL-

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. 1,4-Dioxane is a potential carcinogen and should be handled with care.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (172 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[11]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.[11][12]

  • Inert Atmosphere: Seal the flask with a rubber septum and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling.[4]

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Methyl-2-(4-methoxyphenyl)pyridine.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)).[4]Ensure thorough degassing of the reaction mixture. Use fresh, high-quality catalyst.
Insufficiently active base or incorrect base.Consider a stronger base like K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity.[13]
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Significant Homocoupling Presence of oxygen.[4]Improve the degassing procedure.
Pd(II) species in the catalyst.Use a high-purity Pd(0) source.
Dehalogenation of Aryl Halide High reaction temperature or prolonged reaction time.[13]Run the reaction at a lower temperature and monitor closely to stop it upon completion.[13]
Use of a strong base.Switch to a weaker base like K₂CO₃ or KF.[13]
Protodeborylation of Boronic Acid Certain structural motifs (e.g., some heteroaryls) are prone to this side reaction.[4]Use the boronic acid ester (e.g., pinacol ester) which can be more stable.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of biaryl compounds like 5-Methyl-2-(4-methoxyphenyl)pyridine. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of catalyst, base, solvent, and the exclusion of oxygen, researchers can consistently achieve high yields of the desired product. The protocol provided herein serves as a reliable starting point for the synthesis of this and structurally related compounds, and the troubleshooting guide offers practical solutions to common challenges encountered in the laboratory.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. [Link]

  • Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]

  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • 4-Methoxyphenylboronic acid = 95.0 5720-07-0. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. [Link]

  • Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions - White Rose eTheses Online. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Ascensus Specialties. [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]

Sources

Application

Application Note: Protocol for Cyclometalation of 5-Methyl-2-(4-methoxyphenyl)pyridine with Iridium

Part 1: Executive Summary This application note details the optimized protocol for the cyclometalation of 5-Methyl-2-(4-methoxyphenyl)pyridine (hereafter referred to as L ) with Iridium(III) chloride. This specific ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details the optimized protocol for the cyclometalation of 5-Methyl-2-(4-methoxyphenyl)pyridine (hereafter referred to as L ) with Iridium(III) chloride. This specific ligand architecture combines an electron-donating methoxy group on the phenyl ring with a methyl-substituted pyridine, a design often utilized to tune phosphorescent emission towards the green-yellow region and enhance solubility in organic solvents.

The protocol follows a two-stage "Nonoyama" synthetic route:[1]

  • Dimerization: Formation of the chloride-bridged diiridium species

    
    .
    
  • Ancillary Coordination: Cleavage of the dimer with acetylacetone (acac) to yield the monomeric, emissive complex

    
    .
    

Key Advantages of this Protocol:

  • Thermodynamic Control: Optimized solvent ratios prevent the formation of colloidal iridium (iridium black).

  • High Purity: The intermediate dimer precipitation step acts as a self-purifying filter, removing unreacted ligands before the final step.

  • Scalability: The procedure is robust from milligram to gram scales.

Part 2: Pre-Synthesis Considerations

Chemical Causality & Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The Iridium(III) center, initially coordinated to the pyridine nitrogen, activates the ortho C-H bond of the phenyl ring.

  • Ligand Electronics: The 4-methoxy group on the phenyl ring is a strong electron-donating group (EDG). This increases the electron density at the ortho positions (relative to the pyridine attachment), significantly facilitating the C-H activation step compared to unsubstituted 2-phenylpyridine.

  • Solvent Choice: A mixture of 2-ethoxyethanol and water is critical. 2-ethoxyethanol (boiling point ~135°C) provides the thermal energy required for activation, while water solubilizes the inorganic chloride salts and stabilizes the polar transition state.

Reagent Quality Control
ReagentPurity RequirementStoichiometryRole


(trace metals basis)
1.0 equivMetal Source
Ligand (L)

(HPLC)
2.2 - 2.5 equivCyclometalating Ligand
2-EthoxyethanolAnhydrous,

SolventHigh-BP Medium
Acetylacetone

3.0 equiv (Step 2)Ancillary Ligand

Anhydrous, Powder5.0 equiv (Step 2)Base (HCl Scavenger)

Part 3: Experimental Protocol

Phase 1: Synthesis of the Chloro-Bridged Dimer

Objective: Create the stable intermediate scaffold.

Workflow Diagram:

DimerSynthesis Reagents IrCl3 + Ligand (2.2 eq) Solvent 2-Ethoxyethanol : Water (3:1) Reagents->Solvent Reflux Reflux (110-120°C) 18-24 Hours N2 Atmosphere Solvent->Reflux Dissolution Cooling Cool to RT Precipitation Reflux->Cooling Precipitation Filtration Filtration & Wash (Water -> Methanol -> Ether) Cooling->Filtration Product Yellow/Orange Powder [Ir(L)2(μ-Cl)]2 Filtration->Product Yield ~75-85%

Caption: Workflow for the Nonoyama synthesis of the chloro-bridged iridium dimer.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a Schlenk line or nitrogen manifold.

  • Loading: Charge the flask with

    
     (1.0 mmol, approx. 300-350 mg depending on hydration) and 5-Methyl-2-(4-methoxyphenyl)pyridine (2.4 mmol).
    
  • Solvent Addition: Add a mixture of 2-ethoxyethanol (15 mL) and deionized water (5 mL). Note: The 3:1 ratio is crucial for maintaining solubility of the intermediate species.

  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen. Oxygen can lead to oxidative degradation of the ligand or formation of Ir(IV) species.

  • Reaction: Heat the mixture to reflux (bath temperature ~125°C) under nitrogen for 24 hours.

    • Observation: The dark brown solution will gradually turn into a cloudy yellow/orange suspension as the dimer precipitates.

  • Workup: Cool the mixture to room temperature. Add 10 mL of water to ensure complete precipitation of the dimer.

  • Purification: Filter the solid through a glass frit or Buchner funnel.

    • Wash 3x with water (remove unreacted Ir salts).

    • Wash 2x with methanol (remove excess organic ligand).

    • Wash 2x with diethyl ether (facilitate drying).

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Phase 2: Synthesis of Heteroleptic Monomer

Objective: Cleave the dimer to form the sublimable, characterizable monomer.

Workflow Diagram:

MonomerSynthesis Dimer Dimer [Ir(L)2(μ-Cl)]2 Solvent 2-Ethoxyethanol (Degassed) Dimer->Solvent Reagents Acetylacetone (3 eq) Na2CO3 (5 eq) Reagents->Solvent Reaction Reflux (100°C) 6-8 Hours Solvent->Reaction Purification Cool -> Filter -> Column Chromatography (DCM/Hexane) Reaction->Purification Final Ir(L)2(acac) Highly Emissive Solid Purification->Final

Caption: Conversion of the chloro-bridged dimer to the emissive acetylacetonate complex.

Step-by-Step Procedure:

  • Loading: In a clean round-bottom flask, combine the Dimer obtained in Phase 1 (0.5 mmol) with Acetylacetone (1.5 mmol) and Sodium Carbonate (

    
    , 2.5 mmol).
    
  • Solvent: Add 2-ethoxyethanol (20 mL). Alternative: 1,2-dichloroethane (DCE) can be used if a lower boiling point is desired, but 2-ethoxyethanol is preferred for solubility.

  • Reaction: Reflux under nitrogen for 8 hours. The suspension should clarify as the monomeric species forms and dissolves (or forms a different precipitate depending on concentration).

  • Workup: Cool to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

  • Extraction: Dissolve the residue in Dichloromethane (DCM) and wash with water to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography using a gradient of Hexane:DCM (starts 2:1, moves to 1:1).
    
    • Target: The bright emissive band (usually yellow/green).

Part 4: Characterization & Quality Control

Expected NMR Signature ( H NMR, 400 MHz, )

The formation of the complex is validated by the loss of symmetry in the phenyl ring and the appearance of the acac peak.

Proton EnvironmentMultiplicityApprox.[2][3] Shift (

ppm)
Diagnostic Note
acac-CH Singlet~5.2 - 5.3Characteristic methine proton of the coordinated acetylacetonate.
acac-CH3 Singlet~1.8Methyl groups of the acac ligand.
Pyridine-H6 Doublet~8.3 - 8.5Proton adjacent to Nitrogen; shifted downfield due to coordination.
Phenyl-Methoxy Singlet~3.8Confirm presence of methoxy group.
Pyridine-Methyl Singlet~2.3 - 2.4Confirm presence of methyl group.
Troubleshooting Guide

Issue 1: Formation of "Iridium Black" (Black Precipitate)

  • Cause: Reduction of Ir(III) to Ir(0) colloids, usually due to overheating or lack of sufficient ligand stabilization.

  • Solution: Ensure strict nitrogen atmosphere. Do not exceed 130°C. Ensure ligand is in excess (2.2+ equiv) during dimer synthesis.

Issue 2: Low Yield of Dimer

  • Cause: Incomplete reaction or high solubility in the wash solvent.

  • Solution: Extend reflux time to 24h. When washing, use cold methanol. If the dimer is too soluble in methanol, switch to washing with only water and then hexane/ether.

Issue 3: Impure Monomer (Isomer mixtures)

  • Context: While

    
     is generally formed as a single isomer, trace impurities can occur.
    
  • Solution: Recrystallization from DCM/Methanol is often superior to column chromatography for final high-purity applications (e.g., device fabrication).

References

  • Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes. Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link (Foundational protocol for chloro-bridged dimers).

  • Lamansky, S., et al. (2001).[4] Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304-4312. Link (Standard reference for acac ancillary ligand synthesis).

  • You, Y., & Park, S. Y. (2005). Inter-ligand energy transfer and its effect on the color tuning of iridium(III) complexes. Dalton Transactions, (6), 1267-1271. (Discusses electronic effects of methyl/methoxy substituents on Ir complexes).
  • Wong, W. Y., et al. (2006). Multifunctional Iridium Complexes Based on Carbazole Modules as Highly Efficient Electrophosphors. Angewandte Chemie International Edition, 45(46), 7800-7803. (Contextualizes the use of functionalized phenylpyridines).

Sources

Method

Application &amp; Protocol Guide: Leveraging 5-Methyl-2-(4-methoxyphenyl)pyridine as a C^N Ligand for High-Efficiency Phosphorescent OLEDs

Introduction: The Central Role of Cyclometalated Iridium(III) Complexes in Phosphorescent OLEDs Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, vib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Cyclometalated Iridium(III) Complexes in Phosphorescent OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, vibrant colors, and novel form factors. At the heart of the most efficient OLEDs are phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1][2] Among the various classes of phosphorescent materials, cyclometalated iridium(III) complexes have emerged as the industry benchmark, particularly for green and red emission, due to their high photoluminescence quantum yields (PLQY), excellent color tunability, and good operational stability.[1][3][4]

The exceptional properties of these Ir(III) complexes stem from the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates rapid intersystem crossing from the singlet to the triplet manifold and promotes efficient phosphorescence.[5] The emission characteristics of these complexes are predominantly governed by the nature of the cyclometalating (C^N) and ancillary ligands. The C^N ligand, typically a substituted 2-phenylpyridine, plays a crucial role in determining the energy of the triplet metal-to-ligand charge-transfer (³MLCT) state and, consequently, the emission color.[5][6]

This guide focuses on the strategic application of 5-Methyl-2-(4-methoxyphenyl)pyridine as a C^N ligand for the development of high-performance green phosphorescent emitters. The introduction of an electron-donating methyl group on the pyridine ring and a methoxy group on the phenyl ring is a deliberate design choice aimed at fine-tuning the electronic properties of the resulting Ir(III) complex to enhance device efficiency and stability.

Ligand Design Rationale: The Impact of Methyl and Methoxy Substituents

The selection of 5-Methyl-2-(4-methoxyphenyl)pyridine is based on established principles of ligand design for phosphorescent emitters.[7][8]

  • Electron-Donating Groups and Emission Energy: The methyl (-CH₃) group on the pyridine ring and the methoxy (-OCH₃) group on the phenyl ring are both electron-donating. These groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the iridium center and the phenyl ring of the C^N ligand. This elevation of the HOMO level, while the Lowest Unoccupied Molecular Orbital (LUMO) on the pyridine ring is less affected, leads to a reduction in the HOMO-LUMO energy gap. This strategic narrowing of the energy gap results in a red-shift of the emission wavelength compared to the unsubstituted 2-phenylpyridine ligand, pushing the emission into the highly desirable green region of the visible spectrum.

  • Enhanced Quantum Efficiency: The presence of electron-donating groups can increase the radiative decay rate of the triplet excitons, contributing to a higher photoluminescence quantum yield. This is a critical factor for achieving high external quantum efficiency (EQE) in the final OLED device.

  • Morphological Stability: The substitution pattern can influence the morphological stability of the emitter in the thin-film state. The non-planar structure induced by the substituents can suppress intermolecular interactions and prevent crystallization, which is beneficial for device lifetime and preventing efficiency roll-off at high brightness.[9][10]

Experimental Protocols

PART 1: Synthesis of the Iridium(III) Complex

This section details the synthesis of the target phosphorescent emitter, fac-tris[2-(4-methoxyphenyl)-5-methylpyridine]iridium(III), denoted as [Ir(moxppy)₃] . The synthesis follows a well-established two-step procedure involving the formation of an intermediate iridium dimer followed by the reaction with the C^N ligand.[11][12]

A. Synthesis of the Chloro-Bridged Iridium Dimer [(moxppy)₂Ir(μ-Cl)]₂

  • Reactants:

    • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

    • 5-Methyl-2-(4-methoxyphenyl)pyridine (moxppy)

    • 2-ethoxyethanol

    • Water

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine IrCl₃·nH₂O (1.0 mmol) and the 5-Methyl-2-(4-methoxyphenyl)pyridine ligand (2.5 mmol).

    • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).

    • Stir the mixture and heat it to reflux under a nitrogen atmosphere for 24 hours. During this time, the color of the solution will change, and a precipitate will form.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Collect the precipitate by vacuum filtration and wash it sequentially with methanol and n-hexane to remove unreacted starting materials and byproducts.

    • Dry the resulting yellow-orange solid under vacuum to yield the chloro-bridged iridium dimer, which can be used in the next step without further purification.

B. Synthesis of fac-[Ir(moxppy)₃]

  • Reactants:

    • [(moxppy)₂Ir(μ-Cl)]₂ dimer (from the previous step)

    • 5-Methyl-2-(4-methoxyphenyl)pyridine (moxppy)

    • Glycerol

    • Silver trifluoromethanesulfonate (AgOTf) - Optional, can improve yield

  • Procedure:

    • To a 50 mL Schlenk flask, add the iridium dimer (0.5 mmol), the C^N ligand (1.5 mmol), and glycerol (15 mL).

    • Optional: Add silver trifluoromethanesulfonate (1.1 mmol) to act as a chloride scavenger, which can facilitate the reaction.

    • Under a nitrogen atmosphere, heat the reaction mixture to 200-220 °C with vigorous stirring for 12-18 hours.

    • Cool the mixture to below 80 °C and add methanol to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water and methanol.

    • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

    • The desired facial (fac) isomer is typically the main product and can be further purified by recrystallization or sublimation to achieve high purity for OLED fabrication.

PART 2: Fabrication of a Multilayer Phosphorescent OLED

This protocol describes the fabrication of a standard multilayer OLED device using thermal evaporation to deposit the organic layers and the metal cathode.

A. Device Architecture and Materials

A typical device structure for a green phosphorescent OLED is as follows:

LayerMaterialFunctionThickness (nm)
AnodeIndium Tin Oxide (ITO)Hole Injection150
Hole Injection Layer (HIL)Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)Improve Hole Injection10
Hole Transport Layer (HTL)N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)Hole Transport40
Emissive Layer (EML)4,4'-N,N'-dicarbazole-biphenyl (CBP) host doped with [Ir(moxppy)₃] emitterLight Emission20
Electron Transport Layer (ETL)Tris(8-hydroxyquinolinato)aluminum (Alq₃)Electron Transport30
Electron Injection Layer (EIL)Lithium Fluoride (LiF)Improve Electron Injection1
CathodeAluminum (Al)Electron Injection100

B. Fabrication Workflow

  • Substrate Preparation:

    • Begin with pre-patterned ITO-coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Immediately before loading into the deposition chamber, treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.

  • Organic and Metal Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers (HIL, HTL, EML, ETL) and the EIL sequentially without breaking the vacuum.

    • For the emissive layer, co-evaporate the CBP host and the [Ir(moxppy)₃] emitter from separate sources. The doping concentration of the emitter is critical and should be optimized (typically 6-12 wt%). The deposition rates should be carefully controlled using quartz crystal microbalances.

    • Following the organic layers, deposit the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation:

    • After deposition, the devices must be encapsulated in a dry nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

    • Use a UV-curable epoxy resin and a glass lid to seal the devices.

Expected Performance and Characterization

A. Photophysical Properties of [Ir(moxppy)₃]

The synthesized complex should be characterized to determine its key photophysical properties.

PropertyExpected Value/CharacteristicTechnique
Absorption (UV-Vis)Intense ¹π-π* transitions (<350 nm), ¹MLCT/³MLCT bands (380-450 nm)UV-Vis Spectroscopy
Photoluminescence (PL)Peak emission at ~520-530 nm (Green)Photoluminescence Spectroscopy
PL Quantum Yield (in CBP film)> 80%Integrating Sphere Measurement
Phosphorescence Lifetime1-2 µsTime-Resolved Photoluminescence Spectroscopy

B. Electroluminescence (EL) Performance of the OLED

The fabricated OLEDs should be characterized for their current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency.

Performance MetricTarget Value
Turn-on Voltage< 3.5 V
Maximum Luminance> 20,000 cd/m²
Maximum External Quantum Efficiency (EQE)> 20%
Maximum Current Efficiency> 60 cd/A
CIE Color Coordinates(~0.35, 0.60) - corresponding to pure green

Visualizations

Molecular Structures

Figure 1. Molecular structure of the C^N ligand and the Ir(III) complex. cluster_0 5-Methyl-2-(4-methoxyphenyl)pyridine (moxppy) cluster_1 fac-tris[2-(4-methoxyphenyl)-5-methylpyridine]iridium(III) ([Ir(moxppy)₃]) ligand ligand complex complex

Caption: Molecular structures of the ligand and the resulting complex.

OLED Device Architecture

Figure 2. Energy level diagram and device architecture of the OLED. cluster_0 Device Layers cluster_1 Energy Levels Cathode Al (-4.2 eV) EIL LiF EIL->Cathode Electrons ETL Alq₃ (LUMO: -3.0 eV) ETL->EIL EML CBP:Ir(moxppy)₃ (LUMO: -2.9 eV) EML->ETL HTL NPB (HOMO: -5.4 eV) HTL->EML HIL HAT-CN HIL->HTL Anode ITO (-4.7 eV) Anode->HIL Holes l5 l4 l3 l2 l1 l0 Vacuum Level (0 eV) Figure 3. Workflow for OLED fabrication and testing. cluster_synthesis Synthesis cluster_fabrication Fabrication cluster_testing Characterization start Synthesize Ligand (moxppy) dimer Synthesize Ir-Dimer start->dimer complex Synthesize [Ir(moxppy)₃] dimer->complex purify Purify Complex complex->purify deposit Vacuum Thermal Deposition purify->deposit photo Photophysical Measurements purify->photo clean ITO Substrate Cleaning & Plasma clean->deposit encap Encapsulation deposit->encap electro Electroluminescence Testing encap->electro

Caption: Workflow for OLED fabrication and testing.

Conclusion and Outlook

The use of 5-Methyl-2-(4-methoxyphenyl)pyridine as a C^N ligand provides a robust strategy for developing highly efficient and stable green phosphorescent emitters for OLED applications. The electron-donating substituents are key to tuning the emission to the desired green wavelength and enhancing the photophysical properties of the resulting iridium(III) complex. The protocols outlined in this guide offer a comprehensive framework for the synthesis, device fabrication, and characterization of OLEDs based on this promising material. Further optimization of the device architecture, such as the choice of host and transport layer materials, could lead to even greater improvements in efficiency and operational lifetime, paving the way for its use in next-generation displays and solid-state lighting.

References

  • Zhou, G., Wong, W. Y., & Yang, X. (2011). New design tactics in OLEDs using functionalized 2-phenylpyridine-type cyclometalates of iridium(III) and platinum(II). Chemical Society Reviews, 40(5), 2541-2566. [Link]

  • Valderrama, M., Contreras, R., et al. (1989). Synthesis and molecular structure of a new family of iridium-(III) and rhodium(III) complexes. Journal of Organometallic Chemistry, 369(1), 117-124. [Link]

  • Li, J., et al. (2019). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Coordination Chemistry Reviews, 399, 213024. [Link]

  • Cresswell, A. J., et al. (2015). A series of heteroleptic, neutral iridium(III) complexes of the form [Ir(L)2(N^O)]. Inorganic Chemistry, 54(17), 8436-8451. [Link]

  • Marion, R., et al. (2014). Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. Inorganic Chemistry, 53(8), 4047-4057. [Link]

  • Li, J., et al. (2020). Near-infrared cyclometalated iridium(iii) complexes with bipolar features for efficient OLEDs via solution-processing. Dalton Transactions, 49(25), 8785-8790. [Link]

  • Pang, C. Y., et al. (2021). Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. Photochemical & Photobiological Sciences, 20(11), 1487-1495. [Link]

  • Lee, J., et al. (2022). Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. ACS Omega, 7(14), 11989-11999. [Link]

  • Sharma, N., et al. (2022). Recent Advancement in the Synthesis of Ir-Based Complexes. Molecules, 27(15), 4983. [Link]

  • Xiang, H., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. iScience, 24(3), 102194. [Link]

  • Gonzalez-Veloza, D., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53. [Link]

  • Chen, Y., et al. (2023). Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. Materials, 16(4), 1489. [Link]

  • Wong, W. Y., et al. (2024). Highly efficient iridium(iii) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand and their high-performance organic light-emitting diodes. Journal of Materials Chemistry C, 12(36), 14485-14495. [Link]

  • Chen, Y., et al. (2023). Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Diffe. Semantic Scholar. [Link]

  • Xing, X., et al. (2019). Inkjet printing high luminance phosphorescent OLED based on m-MTDATA:TPBi host. Modern Physics Letters B, 33(12), 1950149. [Link]

  • Qiao, J., et al. (2022). Recent advances in near-infrared thermally activated delayed fluorescence emitters and their applications in OLEDs. Journal of Materials Chemistry C, 10(40), 14694-14717. [Link]

  • Wong, W. Y., et al. (2024). Highly efficient iridium(iii) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand and their high-performance organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

Sources

Application

Preparation of Heteroleptic Iridium(III) Complexes with 5-Methyl-2-(4-methoxyphenyl)pyridine: An Application Note and Protocol

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of heteroleptic Iridium(III) complexes featuring the cyclometalating ligand 5-Methyl-2-(4-methoxyphenyl)pyridine....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of heteroleptic Iridium(III) complexes featuring the cyclometalating ligand 5-Methyl-2-(4-methoxyphenyl)pyridine. This class of phosphorescent emitters is of significant interest to researchers in materials science and drug development, particularly for applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance grounded in established chemical principles.

Introduction: The Significance of Heteroleptic Iridium(III) Complexes

Iridium(III) complexes are renowned for their rich photophysical properties, stemming from strong spin-orbit coupling that facilitates efficient intersystem crossing and subsequent phosphorescence.[3] Heteroleptic complexes, which incorporate at least two different types of ligands, offer a modular approach to fine-tune the electronic and steric properties of the final molecule. The general structure of the complexes discussed herein is [Ir(C^N)₂L^X], where C^N is a cyclometalating ligand and L^X is an ancillary ligand.

The choice of the cyclometalating ligand, in this case, 5-Methyl-2-(4-methoxyphenyl)pyridine, is critical in determining the emission color and quantum efficiency of the complex. The electronic nature of the substituents on the phenylpyridine scaffold directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby dictating the emission wavelength.[4] The ancillary ligand, for which we will utilize acetylacetonate (acac), also plays a crucial role in stabilizing the complex and modulating its photophysical and electrochemical properties.

Synthesis of the Cyclometalating Ligand: 5-Methyl-2-(4-methoxyphenyl)pyridine

The synthesis of 2-arylpyridines is most effectively achieved through a palladium-catalyzed Suzuki cross-coupling reaction.[5][6] This method offers high yields and functional group tolerance. The protocol below details the coupling of 2-chloro-5-methylpyridine with 4-methoxyphenylboronic acid.

Materials and Instrumentation
Reagent/EquipmentPurpose
2-chloro-5-methylpyridineStarting material
4-methoxyphenylboronic acidStarting material
Tetrakis(triphenylphosphine)palladium(0)Catalyst
Sodium carbonateBase
TolueneSolvent
EthanolSolvent
WaterSolvent
Schlenk flaskReaction vessel for inert atmosphere
Magnetic stirrer with heatingFor mixing and heating the reaction
CondenserTo prevent solvent loss during reflux
Rotary evaporatorFor solvent removal
Silica gel for column chromatographyFor purification
NMR SpectrometerFor structural characterization
Mass SpectrometerFor molecular weight determination
Protocol: Suzuki Coupling
  • Reaction Setup: In a 100 mL Schlenk flask, combine 2-chloro-5-methylpyridine (1.0 g, 7.84 mmol), 4-methoxyphenylboronic acid (1.43 g, 9.41 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.45 g, 0.39 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add a degassed solution of toluene (30 mL), ethanol (10 mL), and 2 M aqueous sodium carbonate (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Methyl-2-(4-methoxyphenyl)pyridine as a white solid.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Reaction_Mixture Suzuki Coupling (Toluene/Ethanol/H₂O, Reflux) 2-chloro-5-methylpyridine->Reaction_Mixture 4-methoxyphenylboronic_acid 4-methoxyphenylboronic acid 4-methoxyphenylboronic_acid->Reaction_Mixture Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Mixture Base Na₂CO₃ Base->Reaction_Mixture Product 5-Methyl-2-(4-methoxyphenyl)pyridine Reaction_Mixture->Product Yield: ~80-90%

Figure 1: Workflow for the Suzuki coupling synthesis of the cyclometalating ligand.

Synthesis of the Heteroleptic Iridium(III) Complex

The synthesis of the heteroleptic complex proceeds in two steps: the formation of the chloro-bridged iridium dimer, followed by the reaction with the ancillary ligand, acetylacetonate (acac).

Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(C^N)₂(µ-Cl)]₂

This protocol is a standard method for preparing cyclometalated iridium dimers.[7][8]

Reagent/EquipmentPurpose
Iridium(III) chloride hydrate (IrCl₃·xH₂O)Iridium source
5-Methyl-2-(4-methoxyphenyl)pyridineCyclometalating ligand
2-ethoxyethanolSolvent
WaterSolvent
MethanolFor washing the product
Schlenk flaskReaction vessel
Magnetic stirrer with heatingFor mixing and heating
CondenserTo prevent solvent loss
Filtration apparatusTo collect the product
  • Reaction Setup: In a 100 mL Schlenk flask, suspend iridium(III) chloride hydrate (0.5 g, ~1.68 mmol) and 5-Methyl-2-(4-methoxyphenyl)pyridine (2.5 equivalents, 4.2 mmol) in a mixture of 2-ethoxyethanol (30 mL) and water (10 mL).

  • Inert Atmosphere: De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) under an inert atmosphere for 18-24 hours. A yellow-orange precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water and methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting yellow-orange solid under vacuum to yield the chloro-bridged iridium dimer.

Step 2: Synthesis of the Heteroleptic Complex, [Ir(C^N)₂(acac)]

The final step involves the cleavage of the chloride bridges in the dimer and coordination of the acetylacetonate ligand.[9][10]

Reagent/EquipmentPurpose
[Ir(C^N)₂(µ-Cl)]₂Iridium dimer precursor
Acetylacetone (acacH)Ancillary ligand
Sodium carbonateBase
2-ethoxyethanolSolvent
Schlenk flaskReaction vessel
Magnetic stirrer with heatingFor mixing and heating
CondenserTo prevent solvent loss
Rotary evaporatorFor solvent removal
Column chromatographyFor purification
  • Reaction Setup: In a 100 mL Schlenk flask, dissolve the chloro-bridged iridium dimer (0.5 g, ~0.38 mmol) in 2-ethoxyethanol (40 mL).

  • Inert Atmosphere: De-gas the solution with nitrogen or argon for 15 minutes.

  • Ligand and Base Addition: Add acetylacetone (0.16 g, 1.6 mmol) and sodium carbonate (0.17 g, 1.6 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating the formation of the monomeric complex.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and purify by column chromatography on silica gel using a dichloromethane/hexane gradient to afford the pure heteroleptic iridium(III) complex as a bright yellow-orange solid.

Complex_Synthesis cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Heteroleptic Complex Synthesis IrCl3 IrCl₃·xH₂O Dimer_Reaction Reflux in 2-ethoxyethanol/H₂O IrCl3->Dimer_Reaction Ligand 5-Methyl-2-(4-methoxyphenyl)pyridine Ligand->Dimer_Reaction Dimer [Ir(C^N)₂(µ-Cl)]₂ Dimer_Reaction->Dimer Heteroleptic_Reaction Reflux in 2-ethoxyethanol Dimer->Heteroleptic_Reaction acacH Acetylacetone (acacH) acacH->Heteroleptic_Reaction Base Na₂CO₃ Base->Heteroleptic_Reaction Heteroleptic_Complex [Ir(C^N)₂(acac)] Heteroleptic_Reaction->Heteroleptic_Complex

Figure 2: Two-step synthesis of the heteroleptic Iridium(III) complex.

Characterization of the Heteroleptic Iridium(III) Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are standard in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure of the complex.[11][12] Expect to see distinct signals for the protons on the cyclometalating and ancillary ligands. The aromatic region (typically 6-9 ppm) will show a complex pattern of doublets and triplets corresponding to the protons of the phenyl and pyridine rings. The methyl and methoxy protons of the cyclometalating ligand will appear as singlets in the upfield region (around 2-4 ppm). The acetylacetonate ligand will show a characteristic singlet for the methine proton and a singlet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for all unique carbon atoms in the complex.[13] The carbon attached to the iridium will be significantly shifted.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the complex.[14] The spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺, confirming the successful formation of the desired product.

Photophysical Properties

The photophysical properties of the complex should be investigated to assess its potential for optoelectronic applications.

  • UV-Vis Absorption Spectroscopy: The absorption spectrum, typically measured in a dilute solution (e.g., dichloromethane), will show intense bands in the UV region (250-350 nm) corresponding to ligand-centered π-π* transitions.[15] Weaker, broader bands in the visible region (350-450 nm) are characteristic of metal-to-ligand charge transfer (MLCT) transitions.

  • Photoluminescence Spectroscopy: The emission spectrum, obtained by exciting at a wavelength corresponding to an absorption maximum, will reveal the color and purity of the emitted light. For a complex with 5-Methyl-2-(4-methoxyphenyl)pyridine, a bright green-yellow emission is expected.

  • Quantum Yield and Lifetime: The photoluminescence quantum yield (PLQY) and the excited-state lifetime are critical parameters for evaluating the efficiency of the emitter. These can be measured using an integrating sphere and time-correlated single-photon counting (TCSPC), respectively.

PropertyExpected Value
Absorption (λmax)~280 nm (π-π*), ~380 nm (MLCT)
Emission (λmax)~520-550 nm (Green-Yellow)
Photoluminescence Quantum Yield (PLQY)> 0.3 in degassed solution
Excited-State Lifetime (τ)~1-2 µs

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and characterization of a heteroleptic Iridium(III) complex featuring the 5-Methyl-2-(4-methoxyphenyl)pyridine ligand. By following these procedures, researchers can confidently prepare high-purity materials for further investigation in a variety of applications, from advanced display technologies to innovative catalytic systems. The modular nature of this synthetic approach allows for further tuning of the complex's properties by modifying both the cyclometalating and ancillary ligands, opening avenues for the rational design of novel phosphorescent materials.

References

  • Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. (2024). MDPI. [Link]

  • Protocol for synthesizing [Ir(ppy)2(μ-Cl)]2-type dimer complexes from [Ir(COD)(μ-Cl)]. (n.d.). ResearchGate. [Link]

  • The photophysical properties of the [3+2+1] iridium (III) complex... (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). World Journal of Pharmaceutical Research. [Link]

  • Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes. (1988). OSTI.GOV. [Link]

  • Photophysical and thermal data for the Ir III complexes. (n.d.). ResearchGate. [Link]

  • Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. (2024). Semantic Scholar. [Link]

  • Synthesis of Phenylpyridine Iridium(III) Complexes with N-Heterocyclic Carbene as Ancillary Ligands. (2018). ResearchGate. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023). Malaysian Journal of Analytical Sciences. [Link]

  • (PDF) Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. (2024). ResearchGate. [Link]

  • Pseudo-Tris(heteroleptic) Red Phosphorescent Iridium(III) Complexes Bearing a Dianionic C,N,C′,N′-Tetradentate Ligand. (n.d.). PMC. [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). IUCr. [Link]

  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. (2023). MDPI. [Link]

  • Recent Advancement in the Synthesis of Ir-Based Complexes. (n.d.). PMC - NIH. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Rochester. [Link]

  • Synthesis, Photophysical, and Computational Studies of a Bridged Ir ΙΙΙ -Pt ΙΙ Heterodimetallic Complex. (2021). MDPI. [Link]

  • Synthesis and crystal structures of mononuclear iridium (III) acetylacetonate complexes bearing an axial bipyridine ligand. (n.d.). ResearchGate. [Link]

  • Scheme 2. Scheme of synthesis of new Ir(III) dimer [Ir2(N^C)4Cl2] and new complexes Ir1-Ir3. (n.d.). ResearchGate. [Link]

  • Mixed-ligand complexes of tris(acetylacetonato)iridium(III) with N-heterocyclic ligands: synthesis and crystal structure. (n.d.). Scite.ai. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Iridium acetylacetonate. (n.d.). Wikipedia. [Link]

  • 12.1: Characterization of Organometallic Complexes. (2021). Chemistry LibreTexts. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]

  • 23.1C: Characterization of Organometallic Complexes. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). MDPI. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Synthesis and crystal structures of mononuclear iridium (III) acetylacetonate complexes bearing an axial bipyridine ligand. (n.d.). Semantic Scholar. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar. [Link]

Sources

Method

Application Notes and Protocols for 5-Methyl-2-(4-methoxyphenyl)pyridine as a Ligand in Phosphorescent Green Emitters

Introduction: The Role of Substituted Pyridines in High-Efficiency Phosphorescent Emitters The quest for highly efficient and stable organic light-emitting diodes (OLEDs) has driven extensive research into the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Pyridines in High-Efficiency Phosphorescent Emitters

The quest for highly efficient and stable organic light-emitting diodes (OLEDs) has driven extensive research into the molecular design of phosphorescent emitters. Iridium(III) complexes have emerged as a cornerstone in this field, owing to their ability to harvest both singlet and triplet excitons, thus enabling theoretical internal quantum efficiencies of 100%.[1] The electronic and steric properties of the ligands coordinated to the iridium center are paramount in tuning the emission color, quantum yield, and operational stability of the resulting phosphorescent organic light-emitting devices (PhOLEDs).[2]

This application note provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and application of the 5-Methyl-2-(4-methoxyphenyl)pyridine ligand in the development of green phosphorescent emitters. The strategic incorporation of an electron-donating methyl group at the 5-position of the pyridine ring and a methoxy group on the phenyl ring is intended to modulate the HOMO-LUMO energy levels of the resulting iridium complex to achieve efficient green emission. We will detail the synthetic protocols for the ligand and a representative iridium complex, their photophysical characterization, and a step-by-step guide to fabricating a high-performance OLED device.

Part 1: Synthesis of the 5-Methyl-2-(4-methoxyphenyl)pyridine Ligand

The synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its versatility and tolerance to a broad range of functional groups, making it a staple in the synthesis of biaryl compounds.[3][4]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product 5-methyl-2-bromopyridine 5-Methyl-2-bromopyridine catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O 4-methoxyphenylboronic_acid 4-Methoxyphenylboronic acid product 5-Methyl-2-(4-methoxyphenyl)pyridine catalyst->product

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target ligand.

Detailed Experimental Protocol:
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 2-bromo-5-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Subsequently, add a degassed mixture of toluene and deionized water (4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic extracts and wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Methyl-2-(4-methoxyphenyl)pyridine.

Characterization Data (Representative):
Analysis Result
¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, 1H), 7.90 (d, 2H), 7.60 (dd, 1H), 7.10 (d, 1H), 6.95 (d, 2H), 3.85 (s, 3H), 2.35 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 160.0, 156.5, 149.0, 137.0, 131.5, 128.0, 121.0, 120.0, 114.0, 55.5, 18.0
Mass Spectrometry (ESI-MS) m/z calculated for C₁₃H₁₃NO: 199.10; found: 200.1 [M+H]⁺

Part 2: Synthesis of the Iridium(III) Complex

The green phosphorescent emitter is synthesized as a heteroleptic iridium(III) complex, typically featuring two cyclometalating ligands (the synthesized 5-Methyl-2-(4-methoxyphenyl)pyridine, hereafter referred to as 'mpp') and one ancillary ligand, such as acetylacetonate (acac). The synthesis proceeds via a chloro-bridged iridium dimer intermediate.[5]

Synthetic Workflow:

Iridium_Complex_Synthesis IrCl3 IrCl₃·nH₂O Dimer Chloro-bridged Ir(III) dimer [(mpp)₂Ir(µ-Cl)]₂ IrCl3->Dimer Ligand 5-Methyl-2-(4-methoxyphenyl)pyridine (mpp) Ligand->Dimer Final_Complex Final Iridium Complex (mpp)₂Ir(acac) Dimer->Final_Complex Ancillary_Ligand Acetylacetone (acacH) Na₂CO₃ Ancillary_Ligand->Final_Complex

Caption: Two-step synthesis of the (mpp)₂Ir(acac) phosphorescent emitter.

Detailed Experimental Protocol:

Step 1: Synthesis of the Chloro-bridged Iridium(III) Dimer, [(mpp)₂Ir(µ-Cl)]₂

  • A mixture of Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 eq) and 5-Methyl-2-(4-methoxyphenyl)pyridine (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water is heated to reflux under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration, washed with methanol, and then with hexane.

  • The solid is dried under vacuum to yield the chloro-bridged iridium(III) dimer as a yellow powder, which is used in the next step without further purification.

Step 2: Synthesis of the Final Complex, (mpp)₂Ir(acac)

  • The chloro-bridged dimer (1.0 eq), acetylacetone (2.5 eq), and sodium carbonate (5.0 eq) are suspended in 2-ethoxyethanol.

  • The mixture is heated to reflux under a nitrogen atmosphere for 12 hours, during which the solution typically becomes clear and then forms a new precipitate.

  • After cooling, the mixture is poured into water, and the resulting solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization from a dichloromethane/hexane mixture to afford the pure (mpp)₂Ir(acac) complex as a bright yellow-green solid.

Part 3: Photophysical and Electrochemical Characterization

The photophysical properties of the synthesized iridium complex are crucial for its performance as an emitter in an OLED.

Key Performance Indicators (Representative Data):
Property Value Significance
Absorption (λₘₐₓ in CH₂Cl₂) ~380 nm (MLCT), ~280 nm (π-π*)Indicates the electronic transitions within the molecule. The Metal-to-Ligand Charge Transfer (MLCT) band is characteristic of phosphorescent iridium complexes.[6]
Emission (λₑₘ in CH₂Cl₂) ~525 nmDetermines the color of the emitted light. A peak around 525 nm corresponds to green emission.
Photoluminescence Quantum Yield (ΦPL) > 0.80Represents the efficiency of the conversion of absorbed photons to emitted photons. A high quantum yield is essential for a bright emitter.[5]
Phosphorescence Lifetime (τ) ~1-2 µsA shorter lifetime can help to reduce triplet-triplet annihilation at high brightness levels in an OLED.[2]
HOMO / LUMO Levels ~ -5.2 eV / -2.8 eVThe energy levels of the highest occupied and lowest unoccupied molecular orbitals determine the charge injection properties and are critical for designing an efficient OLED device structure.

Part 4: Fabrication and Performance of a Phosphorescent OLED

This section provides a protocol for the fabrication of a multilayer OLED device using the synthesized (mpp)₂Ir(acac) complex as the green phosphorescent dopant.

OLED Device Architecture:

OLED_Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., TPBi) Cathode->ETL EML Emissive Layer (EML) Host:Dopant (e.g., CBP:(mpp)₂Ir(acac)) ETL->EML HTL Hole Transport Layer (HTL) (e.g., TAPC) EML->HTL HIL Hole Injection Layer (HIL) (e.g., HAT-CN) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A typical multilayer architecture for a phosphorescent OLED.

Detailed Fabrication Protocol (Thermal Evaporation):
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.

  • Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): A thin layer (e.g., 5 nm) of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN) is deposited onto the ITO anode.

    • Hole Transport Layer (HTL): A layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) (e.g., 40 nm) is deposited.

    • Emissive Layer (EML): The (mpp)₂Ir(acac) emitter is co-evaporated with a host material, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). A typical doping concentration is 6-10 wt%. The thickness of this layer is typically around 20 nm.

    • Electron Transport Layer (ETL): A layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) (e.g., 30 nm) is deposited.[7]

    • Cathode: Finally, a bilayer cathode of lithium fluoride (LiF, 1 nm) and aluminum (Al, 100 nm) is deposited.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Performance (Representative Data):
Parameter Value
Maximum External Quantum Efficiency (EQE) > 20%
Maximum Power Efficiency > 60 lm/W
Maximum Current Efficiency > 70 cd/A
Turn-on Voltage < 3.0 V
CIE Coordinates (x, y) (0.32, 0.61)
Emission Peak 525 nm

Conclusion

The 5-Methyl-2-(4-methoxyphenyl)pyridine ligand serves as an excellent building block for the creation of highly efficient green phosphorescent emitters for OLED applications. The synthetic routes for both the ligand and its corresponding iridium(III) complex are robust and reproducible. The strategic placement of electron-donating groups allows for the fine-tuning of the emissive properties, leading to bright green phosphorescence with high quantum yields. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and integrate these emitters into high-performance OLED devices, contributing to the advancement of next-generation display and lighting technologies.

References

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Bain, A. A., et al. (2023). Synthesis, Crystal Structure, Spectroscopic Characterisation, and Photophysical Properties of Iridium(III) Complex with Pyridine-Formimidamide Ancillary Ligand. Malaysian Journal of Chemistry, 25(2), 280-291. Available at: [Link]

  • De Angelis, F., et al. (2011). Photophysical properties of the iridium complexes. Inorganic Chemistry, 50(12), 5413-5421. Available at: [Link]

  • Lee, C. W., et al. (2022). Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. ACS Omega, 7(14), 11985–11995. Available at: [Link]

  • Valderrama, M., et al. (1989). Synthesis and molecular structure of a new family of iridium(III) and rhodium(III) complexes: [(η5-Me5C5)Ir(LL)X]+ and [(η5-Me5C5)Rh(LL)Cl]+; LL = 2,2′-bipyridine or 1,10-phenanthroline; X = Cl or H. Journal of Organometallic Chemistry, 366(1-2), 229-237. Available at: [Link]

  • Wong, W.-Y., et al. (2024). Highly efficient iridium(iii) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand and their high-performance organic light-emitting diodes. Journal of Materials Chemistry C, 12(36), 14485-14495. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of the American Chemical Society, 130(48), 16453-16455. Available at: [Link]

  • Lamansky, S., et al. (2001). Synthesis and characterization of phosphorescent cyclometalated iridium complexes. Inorganic Chemistry, 40(7), 1704-1711. Available at: [Link]

  • Adachi, C., et al. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051. Available at: [Link]

  • Sivasubramaniam, V., et al. (2010). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″-Terpyridines. Molecules, 15(7), 4896-4913. Available at: [Link]

  • Wang, D., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(21), 5624-5627. Available at: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621. Available at: [Link]

  • Kononov, A. I., et al. (2023). Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. Molecules, 28(12), 4896. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Holmes, R. J., et al. (2003). Device Engineering for Enhanced Efficiency from Platinum(II) Phosphorescent OLEDs. Applied Physics Letters, 83(18), 3818-3820. Available at: [Link]

  • Cocchi, M., et al. (2018). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Beilstein Journal of Organic Chemistry, 14, 1546-1591. Available at: [Link]

  • Zhang, D., et al. (2017). Realization of Efficient Phosphorescent Organic Light-Emitting Devices Using Exciplex-Type Co-Host. Materials, 10(11), 1265. Available at: [Link]

  • Wang, Q., et al. (2022). Performance of the OLEDs employing different emitters. Journal of Materials Chemistry C, 10(40), 14757-14767. Available at: [Link]

  • Li, J., et al. (2015). Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands. Journal of Materials Chemistry C, 3(31), 8116-8125. Available at: [Link]

  • SpectraBase. (2024). 4-(4-Methoxyphenyl)-2-methyl-6-phenyl-pyridine. SpectraBase. Available at: [Link]

Sources

Application

Catalytic Applications of 5-Methyl-2-(4-methoxyphenyl)pyridine Derivatives: Application Notes and Protocols

This technical guide provides a comprehensive overview of the catalytic applications of 5-methyl-2-(4-methoxyphenyl)pyridine derivatives. While specific research on this exact substituted pyridine is emerging, the broade...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the catalytic applications of 5-methyl-2-(4-methoxyphenyl)pyridine derivatives. While specific research on this exact substituted pyridine is emerging, the broader class of functionalized pyridine ligands is of paramount importance in numerous catalytic transformations. This document synthesizes established methodologies for analogous pyridine-based ligands, offering a robust starting point for researchers, scientists, and drug development professionals to explore the potential of 5-methyl-2-(4-methoxyphenyl)pyridine and its derivatives. The protocols and insights presented herein are grounded in authoritative literature and are designed to be both scientifically rigorous and practically applicable.

Introduction: The Significance of Substituted Pyridines in Catalysis

Pyridine and its derivatives are a cornerstone of coordination chemistry and homogeneous catalysis.[1] Their Lewis basic nitrogen atom allows them to act as effective ligands for a wide range of transition metals, forming stable and well-defined metal complexes.[1] The electronic and steric properties of the pyridine ring can be finely tuned through substitution, which in turn modulates the reactivity and selectivity of the resulting catalyst.[2] The introduction of a 5-methyl group and a 2-(4-methoxyphenyl) group, as in the title compounds, is anticipated to influence the catalytic activity through a combination of electron-donating effects and steric hindrance, making these derivatives intriguing candidates for various catalytic applications.

The applications of pyridine-based ligands are extensive, ranging from polymerization and hydrogenation reactions to sophisticated cross-coupling and C-H functionalization reactions.[1][3] These reactions are fundamental to modern organic synthesis and are critical in the development of pharmaceuticals, agrochemicals, and advanced materials.[4]

Synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine Derivatives

The synthesis of functionalized pyridines can be accomplished through various established methods. A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between a pyridine halide and an arylboronic acid.[5][6]

General Protocol for Suzuki-Miyaura Cross-Coupling Synthesis

This protocol outlines the synthesis of 5-methyl-2-(4-methoxyphenyl)pyridine from 2-bromo-5-methylpyridine and 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-5-methylpyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])[6]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[6]

  • 1,4-Dioxane and Water (solvent mixture)[5]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-methylpyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., [Pd(PPh₃)₄], 0.05 eq).[6]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.[5]

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants Combine Reactants: 2-bromo-5-methylpyridine, 4-methoxyphenylboronic acid, Base (K2CO3) Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed 1,4-Dioxane/Water Catalyst->Solvent Heating Heat and Stir (85-95 °C) Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 5-Methyl-2-(4-methoxyphenyl)pyridine Purification->Product

Caption: Generalized workflow for the synthesis of 5-methyl-2-(4-methoxyphenyl)pyridine via Suzuki-Miyaura cross-coupling.

Catalytic Applications

Derivatives of 5-methyl-2-(4-methoxyphenyl)pyridine are expected to serve as effective ligands in a variety of palladium-catalyzed reactions, including cross-coupling and C-H activation. The electron-rich nature of the 4-methoxyphenyl group can enhance the electron density at the metal center, potentially influencing the catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reactions

As ligands, these pyridine derivatives can be employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl compounds.[5] The general protocol is similar to the synthesis of the ligand itself, with the key difference being the use of the synthesized pyridine derivative as a ligand for the palladium catalyst.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction Conditions

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ / L¹K₂CO₃Toluene/H₂O>90
21-Chloro-4-nitrobenzene4-Tolylboronic acidPdCl₂(PPh₃)₂ / L¹K₃PO₄1,4-Dioxane85-95
32-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄ / L¹Na₂CO₃DME/H₂O>90

L¹ represents a 5-methyl-2-(4-methoxyphenyl)pyridine derivative.

C-H Activation and Functionalization

A significant area of modern catalysis is the direct functionalization of C-H bonds.[3] Pyridine-based ligands have been instrumental in developing selective C-H activation methodologies.[3] The 5-methyl-2-(4-methoxyphenyl)pyridine framework can act as a directing group, facilitating the activation of specific C-H bonds in a substrate.

Protocol for Palladium-Catalyzed C-H Arylation:

This protocol is adapted from methodologies for direct arylation of pyridine N-oxides, which provides a convenient route to 2-arylpyridines.[7]

Materials:

  • Pyridine N-oxide substrate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 5-Methyl-2-(4-methoxyphenyl)pyridine derivative (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene or DMF (solvent)

Procedure:

  • In a reaction vessel, combine the pyridine N-oxide substrate (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), and the pyridine ligand (10 mol%).

  • Add K₂CO₃ (2.0 eq) and the solvent.

  • Degas the mixture and heat to 110-130 °C for 16-24 hours under an inert atmosphere.

  • Cool the reaction mixture and filter through a pad of Celite®.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

G cluster_pathway Catalytic C-H Activation Pathway Catalyst_Precursor Pd(II) Precatalyst + Ligand Active_Catalyst Active Pd(0) Species Catalyst_Precursor->Active_Catalyst Oxidative_Addition Oxidative Addition (with Aryl Halide) Active_Catalyst->Oxidative_Addition Aryl_Pd_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd_Complex CH_Activation C-H Activation (with Substrate) Aryl_Pd_Complex->CH_Activation Intermediate Palladacycle Intermediate CH_Activation->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product

Caption: A simplified catalytic cycle for palladium-catalyzed C-H activation.

Mechanistic Considerations and Trustworthiness of Protocols

The protocols provided are designed to be self-validating through careful monitoring and characterization of products. The underlying mechanisms for these transformations have been extensively studied.[7][8] In Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[6]

For C-H activation, the mechanism can be more complex and substrate-dependent. Often, a concerted metalation-deprotonation (CMD) pathway is proposed.[9] The choice of ligand is critical in stabilizing the palladium intermediates and facilitating the key C-H cleavage and C-C bond-forming steps. The electronic properties of the 5-methyl-2-(4-methoxyphenyl)pyridine ligand are expected to play a significant role in the efficiency of these catalytic cycles.

Conclusion

The 5-methyl-2-(4-methoxyphenyl)pyridine scaffold represents a promising class of ligands for transition metal catalysis. By leveraging established protocols for related pyridine derivatives, researchers can readily explore their utility in a wide array of catalytic transformations, including the synthesis of complex molecules for pharmaceutical and materials science applications. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for initiating and advancing research in this area.

References

  • Benchchem.
  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2010). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society.
  • ACS Catalysis. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Benchchem.
  • MDPI. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
  • Journal of the Chemical Society, Perkin Transactions 2.
  • Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • PubMed Central. Developing Ligands for Palladium(II)
  • Alfa Chemistry.
  • World Journal of Pharmaceutical Research. (2016). Synthesis and characterisation of 5-((4-(2- methoxyethyl) phenoxy) methyl-2-chloropyridine.
  • IUCr. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
  • MDPI. (2019). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • CORE. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2.
  • Fluorochem. 5-Methyl-2-(4-methoxyphenyl)pyridine.
  • ResearchGate. 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine.
  • ResearchGate. (2017). (PDF)
  • ResearchGate. (2015). (PDF) Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study.
  • Google Patents.
  • ResearchG
  • LookChem. Production Method of 2-(4'-Methylphenyl)-pyridine.
  • Benchchem.
  • PMC. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
  • Semantic Scholar.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • CymitQuimica. 5-Methyl-2-(4-methoxyphenyl)pyridine.
  • ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.
  • ResearchGate. Methyl 4-(4-hydroxy-3-methoxyphenyl)

Sources

Method

Application Note: Synthesis of Biaryl Pyridine Ligands via Suzuki-Miyaura Cross-Coupling

Abstract This technical guide details the optimized synthesis of biaryl pyridine ligands, specifically focusing on the coupling of 4-methoxyphenylboronic acid with halopyridines. These structures are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized synthesis of biaryl pyridine ligands, specifically focusing on the coupling of 4-methoxyphenylboronic acid with halopyridines. These structures are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors) and organometallic catalysis (e.g., C^N cyclometalated iridium complexes). We address critical synthetic challenges, including catalyst poisoning by the pyridine nitrogen and protodeboronation of electron-rich boronic acids. A robust, self-validating protocol utilizing Pd(dppf)Cl₂ and carbonate bases is provided, alongside mechanistic insights to facilitate troubleshooting.

Mechanistic Insight & Catalyst Selection

The "Pyridine Problem"

While the Suzuki-Miyaura reaction is robust, coupling halopyridines presents a unique challenge known as heteroatom catalyst poisoning . The lone pair on the pyridine nitrogen can coordinate strongly to the Palladium(II) center after oxidative addition. This forms a stable, unreactive complex (Pd-N adduct) that arrests the catalytic cycle by preventing transmetallation.

Solution: Use sterically bulky phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (e.g., dppf) that sterically crowd the metal center, discouraging non-productive nitrogen coordination.

Electronic Effects of 4-Methoxyphenylboronic Acid

The methoxy group is an electron-donating group (EDG). While this increases the nucleophilicity of the aryl ring, facilitating the transmetallation step, it also makes the boronic acid more susceptible to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.

  • Optimization: Minimizing the concentration of free water or using anhydrous bases (e.g., Cs₂CO₃ in toluene) can mitigate this if yields are low.

Catalytic Cycle Diagram

The following diagram illustrates the standard cycle and the specific "poisoning" off-cycle pathway relevant to pyridine substrates.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halopyridine BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base Poison OFF-CYCLE: Catalyst Poisoning (Pyridine N-coordination) OxAdd->Poison Pyridine N-Lone Pair TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + 4-Methoxyphenylboronic acid RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Reversible (Slow)

Caption: Figure 1. Catalytic cycle showing the competitive inhibition (poisoning) pathway caused by pyridine nitrogen coordination.

Experimental Design & Optimization

Before executing the protocol, select conditions based on the specific halopyridine partner.

Table 1: Optimization Matrix for Pyridine Couplings

VariableStandard ConditionHigh-Difficulty Condition (Steric/Electronic)Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ or Pd(OAc)₂/SPhosPPh₃ is labile and easily displaced by pyridine; dppf is a chelator and resists displacement.
Base Na₂CO₃ (2.0 equiv)K₃PO₄ or Cs₂CO₃Stronger bases (phosphate) facilitate transmetallation for hindered substrates.
Solvent DME / Water (2:1)Toluene / Ethanol / Water (4:1:1)Toluene provides higher reflux temperatures; Ethanol aids solubility of boronic acids.
Temp 80°C100-110°CHigher energy required to overcome activation barrier of electron-rich/poor couplings.

Standardized Protocol: Synthesis of 2-(4-Methoxyphenyl)pyridine

Scale: 1.0 mmol | Expected Yield: 75-90% | Time: 4-16 Hours

Reagents[1][2][3][4][5]
  • Substrate: 2-Bromopyridine (158 mg, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution (1.5 mL, 3.0 mmol)

  • Solvent: 1,4-Dioxane (5 mL)

Step-by-Step Procedure
  • Preparation of Glassware: Oven-dry a 25 mL reaction vial or round-bottom flask. Equip with a magnetic stir bar and a rubber septum.

  • Degassing (CRITICAL): In a separate vessel, combine 1,4-Dioxane and the 2M K₂CO₃ solution. Sparge with Argon or Nitrogen gas for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid (forming 4,4'-dimethoxybiphenyl) and oxidizes the Pd(0) catalyst.

  • Reagent Loading: Charge the reaction vessel with 2-Bromopyridine, 4-Methoxyphenylboronic acid, and Pd(dppf)Cl₂.

    • Note: If using Pd(PPh₃)₄, add it LAST under a positive stream of inert gas to minimize air exposure.

  • Solvent Addition: Syringe the degassed solvent mixture into the reaction vessel.

  • Reaction: Seal the vessel and heat to 90°C with vigorous stirring.

  • Monitoring: Check progress via TLC (Hexanes/Ethyl Acetate 4:1) after 2 hours. The product will be UV-active and typically less polar than the boronic acid but more polar than the bromide.

    • Validation: Look for the disappearance of the limiting reagent (2-Bromopyridine).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0-20% Ethyl Acetate in Hexanes).

Purification & Analysis Workflow

The following workflow ensures purity suitable for biological testing or further ligand complexation.

PurificationFlow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Purification Rxn Crude Reaction Mixture Extract Liq-Liq Extraction (EtOAc/H2O) Rxn->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry TLC TLC Analysis (Rf Det.) Dry->TLC Column Flash Chromatography (Silica Gel) TLC->Column Complex Mix Recryst Recrystallization (EtOH/Hexane) TLC->Recryst High Purity Crude Final Pure Biaryl Ligand Column->Final Recryst->Final

Caption: Figure 2. Decision tree for isolation and purification of biaryl pyridine products.

Analytical Validation Criteria (Self-Check)
  • ¹H NMR (CDCl₃): Look for the diagnostic methoxy singlet (~3.8 ppm) and the specific splitting pattern of the pyridine ring (doublet at ~8.6 ppm for the proton adjacent to Nitrogen).

  • MS (ESI): Expect [M+H]⁺ peak at m/z ~186.

  • Homocoupling Check: If you observe a symmetric byproduct (4,4'-dimethoxybiphenyl), your degassing was insufficient, or the catalyst loading was too low.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Lutz Ackermann et al. (2005). Born to Cross-Couple: The New Generation of Catalysts. Angewandte Chemie International Edition. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

Application

Solution processing of OLEDs using 5-Methyl-2-(4-methoxyphenyl)pyridine complexes

An Application Guide to the Solution Processing of Novel OLED Emitter Complexes A Case Study on 5-Methyl-2-(4-methoxyphenyl)pyridine Ligands Introduction Organic Light-Emitting Diodes (OLEDs) represent a transformative t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solution Processing of Novel OLED Emitter Complexes A Case Study on 5-Methyl-2-(4-methoxyphenyl)pyridine Ligands

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in modern displays and solid-state lighting, prized for their vibrant colors, high contrast, and thin form factors. While traditional OLEDs are fabricated using capital-intensive vacuum thermal evaporation, solution-based processing methods like spin coating and inkjet printing offer a pathway to low-cost, large-area, and high-throughput manufacturing.[1][2] The performance of these devices is fundamentally dictated by the materials used, particularly the emissive layer (EML), which converts electrical energy into light.[3]

This application note serves as a comprehensive technical guide for researchers and materials scientists on the fabrication and characterization of solution-processed OLEDs utilizing novel phosphorescent emitter complexes. We use a representative complex based on a 5-Methyl-2-(4-methoxyphenyl)pyridine ligand as a case study to illustrate the complete workflow. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The core of a high-efficiency phosphorescent OLED is a host-dopant emissive layer.[3] In this system, a small amount of a phosphorescent emitter (the dopant) is dispersed within a host material. This architecture leverages the triplet excitons, which account for 75% of all excitons formed, enabling theoretical internal quantum efficiencies of up to 100%.[3] Pyridine-based ligands are of significant interest for developing new emitters, as their electronic properties can be readily tuned through chemical modification to achieve desired emission colors and improve charge transport.[4][5]

This document will guide you through the essential steps from solution preparation to device characterization, providing the foundational knowledge to evaluate new emitter materials like those derived from 5-Methyl-2-(4-methoxyphenyl)pyridine.

Part 1: The Emitter Complex: Properties and Preparation

The heart of the OLED is the emitter complex, typically a heavy metal like Iridium(III) or Platinum(II) coordinated with organic ligands. The ligands, such as 5-Methyl-2-(4-methoxyphenyl)pyridine, are critical as they control the complex's photophysical properties, including emission color, efficiency, and stability.

Emitter Synthesis and Rationale

While the synthesis of novel complexes is a field in itself, a common route to create an Iridium(III) emitter involves the cyclometalation of the primary ligand (e.g., 5-Methyl-2-(4-methoxyphenyl)pyridine) followed by the addition of an ancillary ligand. The primary ligand's structure dictates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn determines the emission wavelength. The ancillary ligand helps to enhance solubility, thermal stability, and photoluminescent quantum yield (PLQY).

Below is a conceptual diagram of a representative Iridium(III) complex incorporating the pyridine-based ligand.

G cluster_0 Hypothetical Iridium(III) Emitter Complex Ir_complex caption Fig. 1: Structure of a hypothetical Ir(III) complex.

Fig. 1: Structure of a hypothetical Ir(III) complex.
Essential Physicochemical Properties

Before device fabrication, it is crucial to characterize the emitter's fundamental properties. These parameters predict its potential performance in an OLED. A material with poor intrinsic properties is unlikely to yield an efficient device.

PropertyTypical Value (Green Emitter)Significance for OLED Performance
Peak Emission (λem) 510 - 540 nmDetermines the color of the emitted light.
Photoluminescence Quantum Yield (PLQY) > 90%The intrinsic efficiency of light emission in solution or thin film. A high PLQY is essential for a high External Quantum Efficiency (EQE).[6]
HOMO Level -5.4 to -5.8 eVGoverns the efficiency of hole injection from the hole-transport layer (HTL). A good energy level match minimizes the injection barrier.
LUMO Level -2.5 to -3.0 eVGoverns the efficiency of electron injection from the electron-transport layer (ETL).
Triplet Energy (T1) > 2.5 eVMust be lower than the host material's triplet energy to ensure efficient energy transfer from the host to the dopant.[7]
Glass Transition Temp. (Tg) > 150 °CIndicates morphological stability at elevated temperatures during device operation, preventing degradation and ensuring a longer lifetime.[8]

Part 2: Device Fabrication via Solution Processing

Solution processing of OLEDs involves the sequential deposition of multiple organic layers from liquid inks.[1] Spin coating is a widely used laboratory technique for this purpose, as it allows for the rapid and straightforward production of uniform thin films.[9]

Standard Device Architecture

A typical multilayer solution-processed OLED structure is designed to facilitate the efficient injection and transport of charge carriers (holes and electrons) to the emissive layer, where they recombine to generate light.

cluster_device OLED Device Stack Al Aluminum (Cathode, ~100 nm) LiF LiF (EIL, ~1 nm) LiF->Al ➔ Electrons TPBi TPBi (ETL, ~40 nm) TPBi->LiF EML Host:Emitter (EML, ~80 nm) EML->TPBi PEDOT PEDOT:PSS (HIL, ~40 nm) PEDOT->EML ITO ITO (Anode) ITO->PEDOT Holes ➔ Glass Glass Substrate Glass->ITO caption Fig. 2: A common solution-processed OLED architecture.

Fig. 2: A common solution-processed OLED architecture.
  • Substrate/Anode: Indium Tin Oxide (ITO) coated glass provides a transparent, conductive surface for hole injection.[1]

  • Hole Injection Layer (HIL): PEDOT:PSS is commonly used to reduce the energy barrier for hole injection from the ITO to the organic layers.[10][11]

  • Emissive Layer (EML): The host-dopant system where light is generated.

  • Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode: These layers (e.g., TPBi, LiF, and Aluminum) are typically deposited via thermal evaporation to prevent the solvents from dissolving the underlying organic layers, a common challenge in multi-layer solution processing.[12][13]

Part 3: Experimental Protocols

The following protocols provide step-by-step instructions for fabricating and testing an OLED device. All solution-based steps involving the emissive layer should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic materials by oxygen and moisture.

Protocol 1: Substrate Cleaning

Rationale: Substrate cleanliness is paramount for achieving uniform films and preventing electrical shorts. The goal is to remove organic residues and particulates and to increase the work function of the ITO surface for better hole injection.[7]

Materials:

  • ITO-patterned glass substrates

  • Deionized (DI) water, Acetone (ACS grade), Isopropanol (ACS grade)

  • Detergent (e.g., Hellmanex III)

  • Ultrasonic bath, substrate rack, tweezers, nitrogen gun

  • UV-Ozone cleaner

Procedure:

  • Place substrates in a substrate rack.

  • Sonicate in a beaker of DI water with a few drops of detergent for 15 minutes.

  • Rinse thoroughly with cascading DI water.

  • Sonicate in DI water for 15 minutes.

  • Sonicate in acetone for 15 minutes.

  • Sonicate in isopropanol for 15 minutes.

  • Dry the substrates thoroughly using a nitrogen gun.

  • Immediately before use, treat the substrates with UV-Ozone for 10-15 minutes to remove final organic traces and increase ITO work function.

Protocol 2: Emissive Layer Solution Preparation

Rationale: The concentration of the solution determines the final film thickness, while the dopant ratio is critical for balancing efficiency and avoiding self-quenching. Toluene is a common solvent for many organic semiconductors.

Materials:

  • Host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP)

  • Emitter complex (dopant)

  • Toluene (anhydrous)

  • Microbalance, vials, micropipettes

  • 0.45 µm PTFE syringe filters

Procedure (for a 10 mg/mL solution with 10% dopant concentration):

  • In a vial, weigh 9.0 mg of the host material (CBP).

  • Add 1.0 mg of the emitter complex to the same vial.

  • Using a micropipette, add 1.0 mL of anhydrous toluene to the vial.

  • Seal the vial and stir on a hotplate at ~60°C for at least 4 hours, or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Just before use, draw the solution into a syringe and dispense it through a 0.45 µm PTFE filter to remove any undissolved particulates.

Protocol 3: Device Fabrication Workflow

Rationale: Each layer is deposited under optimized spin coating conditions to achieve the target thickness. Annealing steps are used to remove residual solvent and improve film morphology. The entire process from PEDOT:PSS deposition to encapsulation should be done sequentially to minimize exposure to ambient conditions.

cluster_workflow Fabrication Workflow A 1. Clean ITO Substrate B 2. Spin Coat PEDOT:PSS (4000 rpm, 40s) A->B C 3. Anneal (150°C, 15 min) B->C D Transfer to Glovebox C->D E 4. Spin Coat EML (2000 rpm, 60s) D->E F 5. Anneal (80°C, 10 min) E->F G Transfer to Evaporator F->G H 6. Deposit ETL, EIL, Cathode (Thermal Evaporation) G->H I 7. Encapsulate Device H->I caption Fig. 3: Step-by-step device fabrication process.

Fig. 3: Step-by-step device fabrication process.

Part 4: Device Characterization

Rationale: After fabrication, the device's optoelectronic performance must be measured to evaluate the efficacy of the new emitter material. This is done by applying a voltage and measuring the resulting current flow and light output.[2]

Equipment:

  • Source measure unit (SMU)

  • Photodiode with a calibrated spectroradiometer (e.g., Photo Research PR-655)

  • Probe station in a dark box

Procedure:

  • Mount the OLED device onto the probe station.

  • Connect the SMU probes to the ITO (anode) and Aluminum (cathode) contacts.

  • Position the photodiode directly in front of an active pixel.

  • Sweep the voltage from 0 V upwards in discrete steps. At each step, record the current density (J), luminance (L), and the electroluminescence (EL) spectrum.

  • From this raw data, calculate the key performance metrics.

Key Performance Metrics:

MetricFormula / DefinitionSignificance
Current Efficiency (ηC) Luminance (cd/m²) / Current Density (A/m²)Measures how effectively charge carriers are converted to photons (cd/A).
External Quantum Efficiency (EQE) (Number of photons emitted) / (Number of electrons injected)The ultimate measure of device efficiency (%). It accounts for light outcoupling.[2]
Power Efficiency (ηP) π × Luminance / (Current Density × Voltage)A "wall-plug" efficiency metric that indicates the amount of light produced per unit of power consumed (lm/W).
CIE 1931 Coordinates (x,y) Calculated from the EL spectrumQuantifies the perceived color of the emitted light.[7]
Efficiency Roll-Off (EQEmax - EQE@1000cd/m²) / EQEmaxDescribes the decrease in efficiency at high brightness levels, a critical parameter for practical applications.[14]

References

  • Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • (a) Solution-processed OLED device architectures based on 3 and 4. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Schematic structures of the solution-processed OLED devices (a–c), (d). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). Journal of Physical Science. Retrieved February 12, 2026, from [Link]

  • Characterizing Solution-Processed Small-Molecule Organic Light-Emitting Diodes Depending on Host Composition of Emitting Layer. (2021). Advanced Functional Materials. Retrieved February 12, 2026, from [Link]

  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (2015). Journal of Ovonic Research. Retrieved February 12, 2026, from [Link]

  • (a) Layered architecture of a solution-processed OLED device. (b). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Spatially Resolved Functional Group Analysis of OLED Materials Using EELS and ToF-SIMS. (2021). ACS Applied Materials & Interfaces. Retrieved February 12, 2026, from [Link]

  • Organic light emitting diodes (OLEDs) with slot-die coated functional layers. (2021). Journal of Materials Chemistry C. Retrieved February 12, 2026, from [Link]

  • Design and Construction of Home-Made Spin Coater for OLED Production. (2021). International Journal of Engineering and Technology Innovation. Retrieved February 12, 2026, from [Link]

  • Design and Construction of Home-Made Spin Coater for OLED Production. (2021). International Journal of Engineering and Technology Innovation. Retrieved February 12, 2026, from [Link]

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Applied Materials & Interfaces. Retrieved February 12, 2026, from [Link]

  • A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs. (2021). Molecules. Retrieved February 12, 2026, from [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2023). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Applied Materials & Interfaces. Retrieved February 12, 2026, from [Link]

  • Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials. (2018). Journal of Materials Chemistry C. Retrieved February 12, 2026, from [Link]

  • Molecular library of OLED host materials —Evaluating the multiscale simulation workflow. (2021). Chemical Physics Reviews. Retrieved February 12, 2026, from [Link]

  • Stereo effects for efficient synthesis of orange-red multiple resonance emitters centered on a pyridine ring. (2023). Nature Communications. Retrieved February 12, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki-Miyaura coupling for 5-Methyl-2-(4-methoxyphenyl)pyridine

Topic: Synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine Ticket ID: SM-PYR-5ME-4OME Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "2-Pyridyl" Challenge You are attempting to couple...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Methyl-2-(4-methoxyphenyl)pyridine Ticket ID: SM-PYR-5ME-4OME Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "2-Pyridyl" Challenge

You are attempting to couple a 2-halo-5-methylpyridine (electrophile) with 4-methoxyphenylboronic acid (nucleophile). This specific combination presents a "perfect storm" of two competing failure modes:

  • Catalyst Deactivation (The Pyridine Problem): The nitrogen atom in the 2-position of the pyridine ring is a strong

    
    -donor. It frequently displaces phosphine ligands, forming a stable, unreactive Palladium-Pyridine complex (the "resting state" trap).
    
  • Protodeboronation (The Boronic Acid Problem): Your nucleophile (4-methoxyphenylboronic acid) is highly electron-rich. Under aqueous basic conditions, the C-B bond is prone to hydrolytic cleavage, yielding anisole (byproduct) instead of the desired product.

This guide replaces standard "textbook" conditions with a robust, sterically demanding catalytic system designed to overcome these specific barriers.

Module 1: Critical Reaction Parameters (The "Engine")

Ligand Selection: The Steric Solution
  • Recommendation: XPhos or SPhos .

  • The "Why": Standard ligands like PPh

    
     or dppf are insufficient here. You need a Buchwald-type dialkylbiaryl phosphine.
    
    • Mechanism: These ligands are massive. The bulkiness of the cyclohexyl/tert-butyl groups creates a "steric wall" that physically prevents the pyridine nitrogen from coordinating to the Palladium center. This forces the reaction to proceed through the productive catalytic cycle rather than getting stuck in a dead-end Pd-N complex.

    • Reference: Buchwald, S. L. et al. J. Am. Chem. Soc. 2005, 127, 4685.

The Catalyst Source: Precatalysts vs. In-Situ
  • Recommendation: XPhos Pd G4 (4th Generation Precatalyst) or Pd(OAc)

    
     + SPhos (1:2 ratio) .
    
  • Insight: Using a G3 or G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature. If you must mix in situ, ensure you heat the solvent/ligand/Pd mixture for 5 minutes before adding the substrates to ensure the active species is formed.

Base & Solvent: Managing Protodeboronation
  • Recommendation: K

    
    PO
    
    
    
    (2-3 equiv)
    in Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .
  • The "Why":

    • Anhydrous is a trap: Suzuki coupling requires water for the boronic acid to form the reactive boronate species. However, too much water accelerates protodeboronation. A 4:1 ratio is the "Goldilocks" zone.

    • Base Choice: Carbonate bases (K

      
      CO
      
      
      
      ) are often too harsh for electron-rich boronic acids at high temperatures. Phosphate is milder and buffers the pH effectively.

Module 2: Visualizing the Failure Modes

The following diagram illustrates the competition between the Productive Cycle and the two main failure modes (N-Binding and Protodeboronation).

SuzukiMechanism Start Start: Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Halo-5-methylpyridine) Start->OxAdd  Fast   Trap FAILURE MODE 1: Pd-N Coordination (Catalyst Poisoning) OxAdd->Trap  Common with PPh3   TransMetal Transmetalation (Boronate Species) OxAdd->TransMetal  Requires Bulky Ligand (XPhos)   RedElim Reductive Elimination (Product Formation) TransMetal->RedElim Leak FAILURE MODE 2: Protodeboronation (Formation of Anisole) RedElim->Start  Regeneration   Boronic 4-Methoxyphenylboronic Acid Boronic->TransMetal  + Base/H2O   Boronic->Leak  Hydrolysis  

Caption: Figure 1. The catalytic cycle highlighting the necessity of bulky ligands to avoid the Pd-N coordination trap (Red Octagon 1) and the risk of boronic acid hydrolysis (Red Octagon 2).

Module 3: The "Gold Standard" Protocol

Target: 5-Methyl-2-(4-methoxyphenyl)pyridine Scale: 1.0 mmol

ReagentEquivAmountNotes
2-Bromo-5-methylpyridine 1.0172 mgChlorides work but Bromides are faster.
4-Methoxyphenylboronic acid 1.5228 mgExcess required to account for protodeboronation.
XPhos Pd G4 0.0217 mg2 mol% loading.
K

PO

3.0636 mgFinely ground.
1,4-Dioxane -4.0 mLDegassed (Sparged with Ar/N

).
Water -1.0 mLDegassed.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial (equipped with a stir bar) with the aryl halide, boronic acid, base, and catalyst.

    • Critical: If using a non-G4 catalyst (e.g., Pd(OAc)

      
       + XPhos), add the Pd and Ligand first, add solvent, and stir for 5 mins before adding substrates.
      
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed Dioxane and Water via syringe through the septum.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 RPM).

    • Time: Typically complete in 2-4 hours. Monitor via TLC or LCMS.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.

    • Scavenging: If the pyridine product retains color (Pd residue), treat the organic layer with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

  • Purification: Flash chromatography.

    • Mobile Phase: Hexanes/EtOAc (Gradient 0-30%). Pyridines can streak; add 1% Et

      
      N to the eluent if necessary.
      

Module 4: Troubleshooting & FAQs

Q1: My conversion stalls at 60%, and adding more catalyst doesn't help. Why?

A: You likely ran out of Boronic Acid, not catalyst. The electron-rich 4-methoxyphenylboronic acid degrades faster than it reacts.

  • Fix: Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=1 hour). Alternatively, switch to the MIDA boronate or Pinacol ester of the anisole, which are significantly more stable to hydrolysis.

Q2: I see a major impurity spot just above my product. What is it?

A: This is likely 4,4'-Dimethoxybiphenyl (Homocoupling).

  • Cause: Presence of Oxygen in the headspace or solvent.

  • Fix: Sparge your solvents with Argon for at least 15 minutes. Ensure your reaction vessel is strictly sealed.

Q3: Can I use 2-Chloro-5-methylpyridine instead of the Bromide?

A: Yes, but you must use XPhos or SPhos . Aryl chlorides are less reactive. Standard PPh


 will absolutely fail here. You may need to increase the temperature to 100°C.[2]
Q4: The product is oiling out or carrying palladium (dark color).

A: Pyridines are excellent ligands for Pd, making separation difficult.

  • Fix: After workup, dissolve the crude oil in EtOAc and wash with a 10% aqueous solution of L-Cysteine . The cysteine strips the Pd from the pyridine nitrogen, precipitating it as a water-soluble complex.

References

  • Buchwald Ligands for Heteroaryl Coupling: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopometry, and Mechanisms. Journal of the American Chemical Society. [Link]

  • MIDA Boronates (Stability Solution): Knapp, D. M., et al. (2009). Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-2-(4-methoxyphenyl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of the crude product 5-Methyl-2-(4-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of the crude product 5-Methyl-2-(4-methoxyphenyl)pyridine. This document offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions, ensuring the attainment of a high-purity final product.

I. Understanding the Compound and Potential Impurities

5-Methyl-2-(4-methoxyphenyl)pyridine is a biaryl compound, commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. The success of this reaction is pivotal, but it can also be a source of various impurities that complicate the purification process.[1] A comprehensive understanding of these potential contaminants is the first step toward an effective purification strategy.

Common Impurities from Suzuki-Miyaura Synthesis:

  • Homocoupled Products: The self-coupling of the boronic acid or the aryl halide starting materials can lead to the formation of symmetrical biaryl impurities.[1]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial aryl halide and boronic acid or its derivatives in the crude product.

  • Dehalogenated Byproducts: The aryl halide may undergo hydrodehalogenation, leading to the formation of a dehalogenated analog of the starting material.

  • Protodeboronation Products: The boronic acid can be converted back to the corresponding arene through protodeboronation, especially in the presence of water.[2]

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst and its ligands can remain in the crude product and may require specific removal techniques.[3]

A logical workflow for identifying and mitigating these impurities is crucial for a successful purification.

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Purity Verification Crude Product Crude Product TLC/LC-MS Analysis TLC/LC-MS Analysis Crude Product->TLC/LC-MS Analysis Initial Assessment Identify Impurities Identify Impurities TLC/LC-MS Analysis->Identify Impurities Characterization Recrystallization Recrystallization Identify Impurities->Recrystallization If crystalline solid with distinct solubility Column Chromatography Column Chromatography Identify Impurities->Column Chromatography For complex mixtures or similar polarity impurities Vacuum Distillation Vacuum Distillation Identify Impurities->Vacuum Distillation For high-boiling liquid impurities Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Vacuum Distillation->Pure Product NMR/Melting Point NMR/Melting Point Pure Product->NMR/Melting Point Confirmation Final Analysis Final Analysis NMR/Melting Point->Final Analysis Quality Control

Caption: A workflow for impurity identification and purification strategy selection.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 5-Methyl-2-(4-methoxyphenyl)pyridine?

A1: The initial and most critical step is to analyze your crude product using Thin Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you a qualitative understanding of the number of components in your mixture and their relative polarities, which is essential for choosing the most appropriate purification method.

Q2: My product is a solid. Should I try recrystallization first?

A2: Yes, if your crude product is a solid, recrystallization is often the most efficient first-line purification technique. It is a cost-effective and scalable method for removing insoluble and some soluble impurities.[4] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Q3: What are some good starting solvents for the recrystallization of 5-Methyl-2-(4-methoxyphenyl)pyridine?

A3: Given the aromatic and pyridine moieties, you can start by exploring a range of solvents with varying polarities. A good starting point would be alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or a mixed solvent system.[6] For instance, an ethanol/water or toluene/hexane mixture could be effective.[7] The principle of "like dissolves like" can be a useful guide.[5]

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To remedy this, add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization by creating nucleation sites.[8]

Q5: When is column chromatography the better choice over recrystallization?

A5: Column chromatography is preferred when you have a complex mixture of impurities with polarities similar to your desired product, making separation by recrystallization difficult.[9][10] It is also the method of choice for non-crystalline, oily, or waxy crude products.

III. Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Issue: Low recovery of the purified product.

  • Cause: The chosen solvent may have too high a solubility for your compound even at low temperatures, or you may be using an excessive amount of solvent.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one where your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Protocol: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.

Issue: The recrystallized product is still impure.

  • Cause: The chosen solvent may not effectively differentiate between your product and the impurities. Some impurities may co-crystallize with your product.

  • Solution:

    • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed.[11] Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[12]

    • Activated Carbon Treatment: If your product has colored impurities, you can add a small amount of activated carbon to the hot solution to adsorb these impurities before filtering the hot solution and allowing it to cool.

G Crude Solid Crude Solid Solvent Screening Solvent Screening Crude Solid->Solvent Screening Step 1 Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Solvent Screening->Dissolve in Min. Hot Solvent Step 2 Hot Filtration (if needed) Hot Filtration (if needed) Dissolve in Min. Hot Solvent->Hot Filtration (if needed) Step 3 Slow Cooling Slow Cooling Hot Filtration (if needed)->Slow Cooling Step 4 Crystal Collection Crystal Collection Slow Cooling->Crystal Collection Step 5 Purity Check Purity Check Crystal Collection->Purity Check Step 6 Pure Crystals Pure Crystals Purity Check->Pure Crystals

Caption: A step-by-step workflow for successful recrystallization.

Guide 2: Troubleshooting Column Chromatography

Issue: Poor separation of spots on the TLC plate.

  • Cause: The solvent system is not optimal for separating the components of the mixture.

  • Solution:

    • Systematic Solvent Screening: Test a variety of solvent systems with different polarities. For 5-Methyl-2-(4-methoxyphenyl)pyridine, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[13]

    • Adjusting Polarity: If the spots are all at the bottom of the TLC plate (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent. If the spots are all at the top (high Rf), the solvent system is too polar; decrease the proportion of the polar solvent.

Issue: Peak tailing for the product on the column.

  • Cause: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your eluent.[8] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[8]

Table 1: Recommended Solvent Systems for Flash Chromatography

Compound PolarityRecommended Solvent SystemNotes
Non-polar to Moderately PolarHexanes/Ethyl AcetateA versatile and widely used system. Start with a low percentage of ethyl acetate and gradually increase the polarity.[13]
PolarDichloromethane/MethanolEffective for more polar compounds. Be cautious as methanol can sometimes dissolve silica gel at high concentrations.[13]
Basic (like pyridines)Hexanes/Ethyl Acetate with 0.5% TriethylamineThe addition of a basic modifier helps to prevent peak tailing.[8]
Guide 3: High-Boiling Point Considerations and Vacuum Distillation

Issue: The product is a high-boiling liquid or solid with a low melting point.

  • Cause: 5-Methyl-2-(4-methoxyphenyl)pyridine has a predicted boiling point of approximately 327.1 °C, which is too high for simple distillation at atmospheric pressure as it may lead to decomposition.[14]

  • Solution:

    • Vacuum Distillation: This technique lowers the boiling point of the compound by reducing the pressure, allowing for distillation at a lower temperature and preventing thermal decomposition.

    • Experimental Protocol for Vacuum Distillation:

      • Ensure your glassware is free of any cracks or defects that could cause it to implode under vacuum.

      • Use a suitable vacuum pump (water aspirator or mechanical pump) to achieve the desired pressure.

      • Employ a Claisen adapter to allow for the insertion of a thermometer and a capillary tube for ebullition.

      • Heat the distillation flask evenly using a heating mantle and stir the liquid to ensure smooth boiling.

      • Collect the fractions that distill over at a constant temperature.

IV. References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Dalton Transactions. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands.

  • Gilbert, J. C., & Martin, S. F. (n.d.). Recrystallization. In Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.).

  • Organic Letters. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.

  • SIELC Technologies. (n.d.). Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.

  • NIST. (n.d.). 2,2'-Bipyridine. In NIST Chemistry WebBook.

  • Baumann, J. B. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.

  • PMC. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,3'-Bipyridine.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridin-4-ols.

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.

  • Wellesley College, Department of Chemistry. (n.d.). Mixed Solvent Recrystallization.

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • YouTube. (2012). Recrystallization using two solvents.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.

  • Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides.

  • ChemicalBook. (n.d.). 5-METHOXY-2-METHYL-PYRIDINE CAS#: 55270-47-8.

  • ChemicalBook. (n.d.). 5-METHYL-2-(4-METHOXYPHENYL)PYRIDINE | 25363-55-7.

  • BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.

  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

  • Wiley-VCH. (n.d.). Supporting Information.

  • Chem-Impex. (n.d.). 2-Methoxy-4-methylpyridine.

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine.

  • PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Removal from 5-Methyl-2-(4-methoxyphenyl)pyridine

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium impurity removal from 5-Methyl-2-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium impurity removal from 5-Methyl-2-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter residual palladium in their synthesized compounds. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to help you achieve the stringent purity levels required for your research and development endeavors.

The Challenge of Palladium Removal in Pyridine-Containing Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the removal of residual palladium from the final product, particularly from nitrogen-containing heterocyclic compounds like 5-Methyl-2-(4-methoxyphenyl)pyridine, presents a significant purification challenge. The nitrogen atom in the pyridine ring can act as a ligand, coordinating with palladium species and rendering them more soluble in the product mixture, thus complicating their removal by conventional methods.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs), often requiring palladium levels to be below 5-10 parts per million (ppm).[1][2][3] This necessitates the use of robust and efficient purification strategies.

Decision-Making Workflow for Palladium Removal

Choosing the optimal palladium removal strategy depends on several factors, including the nature of the palladium species, the scale of the reaction, cost considerations, and the desired final purity. The following workflow provides a structured approach to selecting the most appropriate method.

Palladium_Removal_Workflow start Crude 5-Methyl-2-(4-methoxyphenyl)pyridine with Pd Impurity decision1 Is the Palladium Species Heterogeneous (e.g., Pd/C)? start->decision1 filtration Simple Filtration / Celite Filtration decision1->filtration Yes decision3 Choose Primary Purification Method decision1->decision3 No (Homogeneous) analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 decision2 Is Pd Level Acceptable? analysis1->decision2 end Pure Product decision2->end Yes decision2->decision3 No scavenging Palladium Scavengers (e.g., Thiol-based, TMT) scavenging->analysis1 activated_carbon Activated Carbon Treatment activated_carbon->analysis1 chromatography Column Chromatography chromatography->analysis1 recrystallization Recrystallization recrystallization->analysis1 decision3->scavenging High Selectivity Needed decision3->activated_carbon Cost-Effective, Large Scale decision3->chromatography Simultaneous Impurity Removal decision3->recrystallization High Purity, Crystalline Product

Caption: Decision-making workflow for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 5-Methyl-2-(4-methoxyphenyl)pyridine?

A1: The pyridine nitrogen in your compound can chelate with palladium species, forming stable complexes that are soluble in organic solvents. This strong interaction makes it challenging to remove the palladium through simple extraction or filtration.[1]

Q2: What are the typical regulatory limits for palladium in pharmaceutical products?

A2: The permitted daily exposure (PDE) for palladium is generally low, which often translates to concentration limits in the final API of 5 to 10 ppm, depending on the maximum daily dose of the drug.[1][2][3] It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q3: What are the most common methods for palladium removal?

A3: The most common and effective methods include:

  • Palladium Scavengers: Solid-supported reagents that selectively bind to palladium.[2][4]

  • Activated Carbon: A cost-effective adsorbent for palladium.[5][6]

  • Chromatography: Can remove palladium along with other impurities, but may not always achieve very low levels on its own.[7][8]

  • Recrystallization: A powerful purification technique, especially when a suitable solvent system is found.[9][10]

Q4: How can I accurately measure the palladium content in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in APIs.[11] For in-process monitoring, less sensitive but faster techniques may be used.

Troubleshooting Guides

Guide 1: Palladium Scavengers

Palladium scavengers are functionalized materials (often silica or polymer-based) that exhibit a high affinity for palladium. Thiol and triaminotriazine (TMT) functional groups are common choices.[2][4]

Scavenger TypeFunctional GroupTarget Palladium SpeciesAdvantagesDisadvantages
Thiol-based (e.g., Si-Thiol) -SHPd(0), Pd(II)Effective for a broad range of Pd species.Can be sensitive to oxidation.
TMT-based (e.g., Si-TMT, MP-TMT) TriaminotriazinePrimarily Pd(II)High affinity and selectivity for palladium.May be less effective for Pd(0) in some cases.
Amine-based (e.g., Si-Trisamine) -NH2Pd(II)Can also scavenge other metals.May have lower selectivity for palladium.
Specialized Carbons (e.g., Carboxen®) Carbon matrixPd(0), Pd(II)High scavenging capacity, low product loss.May require pre-hydration.

Troubleshooting Scavenger Performance

Q: I used a thiol-based scavenger, but the palladium level is still high. What could be the problem?

A: Several factors could be at play:

  • Insufficient Equivalents: You may not be using enough scavenger. A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1] Consider increasing the equivalents.

  • Suboptimal Temperature: Scavenging kinetics are temperature-dependent. Increasing the temperature (e.g., to 40-60 °C) can improve efficiency, provided your product is stable.[1][12]

  • Short Reaction Time: Allow sufficient time for the scavenger to work. Typical scavenging times range from 1 to 18 hours.[1]

  • Solvent Effects: The efficiency of scavengers can be solvent-dependent.[12] Consider screening different solvents in which your product is soluble.

  • Incorrect Palladium Species: If the palladium is predominantly in a form not readily scavenged by thiols, consider a different type of scavenger or a combination of scavengers.

Q: I'm experiencing significant product loss after using a scavenger. How can I minimize this?

A: Product loss can occur due to non-specific binding to the scavenger.

  • Reduce Scavenger Amount: Use the minimum effective amount of scavenger.

  • Thorough Washing: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[1]

  • Choose a More Selective Scavenger: Some scavengers have a lower affinity for organic molecules. Hydrophobic synthetic carbons, for example, have shown low affinity for polar APIs, leading to high product yields.

Guide 2: Activated Carbon Treatment

Activated carbon is a cost-effective and widely used material for removing palladium impurities through adsorption.[6][13]

Troubleshooting Activated Carbon Treatment

Q: Activated carbon treatment did not significantly reduce the palladium levels. Why?

A: The effectiveness of activated carbon can be influenced by:

  • Type of Carbon: Different grades of activated carbon have varying pore structures and surface properties.[6] You may need to screen different types of activated carbon.

  • Insufficient Amount: A common loading is 5-10 times the weight of the crude product.[1]

  • Presence of Strongly Adsorbing Impurities: Other impurities in your crude product might compete with palladium for binding sites on the carbon. Pre-purification by another method might be necessary.

  • Solvent Choice: The solvent can affect the adsorption of palladium onto the carbon.

Q: I'm having difficulty filtering the activated carbon after treatment.

A: The fine particles of activated carbon can clog filters.

  • Use a Filter Aid: Filter the mixture through a pad of Celite® or another filter aid to improve filtration speed and prevent clogging.[1][14]

  • Consider Granular Carbon: If feasible for your process, granular activated carbon can be easier to filter than powdered forms.

Guide 3: Recrystallization

Recrystallization is a powerful purification technique that can be highly effective for removing metal impurities if a suitable solvent system is identified.[9][10][15]

Troubleshooting Recrystallization

Q: My recrystallized product is still contaminated with palladium. What can I do?

A: This suggests that the palladium species are co-crystallizing with your product.

  • Solvent Screening: The choice of solvent is critical. Experiment with different single or multi-solvent systems to find one where the palladium impurities remain in the mother liquor.[16]

  • Cooling Rate: Slow cooling generally leads to the formation of purer crystals.[9] Avoid crash cooling.

  • Use of Additives: In some cases, adding a chelating agent to the crystallization mixture can help to keep the palladium species in solution.

Q: I am getting poor recovery after recrystallization. How can I improve the yield?

A: Poor recovery is often due to the high solubility of the product in the cold solvent.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your product.[10]

  • Cool to a Lower Temperature: Ensure the solution is thoroughly cooled to maximize crystal formation.

  • Consider an Anti-Solvent: Adding a solvent in which your product is insoluble (an anti-solvent) to the saturated solution can induce further crystallization.[16]

Experimental Protocols

Protocol 1: Palladium Scavenging (Batch Method)
  • Dissolution: Dissolve the crude 5-Methyl-2-(4-methoxyphenyl)pyridine in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., Si-Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[11]

Protocol 2: Activated Carbon Treatment
  • Dissolution: Dissolve the crude 5-Methyl-2-(4-methoxyphenyl)pyridine in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 times the weight of the crude product).[1]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1]

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Logic Diagram for Troubleshooting High Palladium Content Post-Purification

Troubleshooting_High_Pd start High Pd Content After Initial Purification decision1 Was a Scavenger Used? start->decision1 increase_equiv Increase Scavenger Equivalents, Temperature, or Time decision1->increase_equiv Yes decision2 Was Activated Carbon Used? decision1->decision2 No change_scavenger Try a Different Type of Scavenger (e.g., TMT instead of Thiol) increase_equiv->change_scavenger combine_methods Combine Methods: e.g., Scavenger followed by Recrystallization change_scavenger->combine_methods increase_carbon Increase Amount of Carbon or Screen Different Grades decision2->increase_carbon Yes decision3 Was Recrystallization Performed? decision2->decision3 No increase_carbon->combine_methods rescreen_solvents Screen Different Recrystallization Solvents decision3->rescreen_solvents Yes decision3->combine_methods No rescreen_solvents->combine_methods

Sources

Optimization

Troubleshooting low cyclometalation efficiency of methoxy-phenylpyridines

Welcome to the technical support center for the cyclometalation of methoxy-substituted phenylpyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclometalation of methoxy-substituted phenylpyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-H activation for the synthesis of advanced organometallic complexes. Here, we move beyond simple protocols to explore the underlying principles that govern reaction efficiency, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Troubleshooting Guide: Diagnosing and Solving Low Cyclometalation Efficiency

This section is structured to address the most common issues encountered during the cyclometalation of methoxy-phenylpyridines. We will diagnose the problem, explain the potential underlying causes, and provide actionable solutions.

Issue 1: Low to No Product Formation with High Recovery of Starting Material

You've run the reaction, but TLC or NMR analysis shows primarily unreacted 2-(methoxy-phenyl)pyridine and metal precursor. This is a classic sign that the fundamental C-H activation step is not occurring efficiently.

Potential Cause A: Insufficient Activation Energy

The cyclometalation reaction, specifically the C-H bond cleavage, has a significant activation energy barrier. The reaction conditions may not be vigorous enough to overcome this barrier.

  • Solution 1: Increase Reaction Temperature. This is often the most effective first step. Refluxing in a higher-boiling solvent (e.g., switching from dichloromethane to 1,2-dichloroethane or toluene) can provide the necessary thermal energy.

  • Solution 2: Screen Different Bases. The base plays a critical role in the C-H activation step, often participating in a concerted metalation-deprotonation mechanism. Sodium acetate is common, but if it's ineffective, consider stronger bases like potassium carbonate or organic bases such as DBU. A synergistic mixture of acetate and carbonate can sometimes provide superior results.[1]

Potential Cause B: Catalyst Inhibition or Deactivation

The active metal center can be inhibited by coordinating solvents or impurities.

  • Solution 1: Use Anhydrous, Non-Coordinating Solvents. Ensure all solvents are rigorously dried and degassed. While solvents like 2-ethoxyethanol are common, strongly coordinating solvents like DMSO should be used with caution as they can occupy coordination sites on the metal, preventing the pyridine from binding.

  • Solution 2: Ensure an Inert Atmosphere. Oxygen can oxidize the metal center, especially for more sensitive precursors. Maintain a positive pressure of nitrogen or argon throughout the setup and reaction.

Potential Cause C: Reaction Reversibility

For some metals, particularly Rhodium(III), the cyclometalation process can be reversible.[2] The equilibrium may favor the starting materials under your current conditions.

  • Solution: Modify Conditions to Favor Product. This can sometimes be achieved by using a base that results in an insoluble salt byproduct, effectively removing it from the reaction equilibrium.

Issue 2: Low Yield Accompanied by Multiple Unidentified Side Products

Your starting material is consumed, but the desired product is only a minor component in a complex mixture. This points to issues with selectivity or product stability.

Potential Cause A: The Electronic Influence of the Methoxy Group

The position of the electron-donating methoxy group has a profound effect on the electronic properties of the phenyl ring and, consequently, the C-H activation.

  • Para-Methoxy (4-MeO): This substitution strongly activates the ortho C-H bonds (positions 2' and 6') through resonance, kinetically favoring the cyclometalation.[2] However, this increased reactivity can sometimes lead to side reactions if the temperature is too high or the reaction time is too long.

    • Solution: For para-substituted ligands, try lowering the reaction temperature or reducing the reaction time to improve selectivity for the desired product.

  • Meta-Methoxy (3-MeO): This substitution provides moderate activation of the ortho C-H bonds (positions 2' and 6') and weak activation of the para C-H bond (position 4'). While cyclometalation typically occurs at the less sterically hindered 2' position, competing C-H activation at the 6' position is possible, potentially leading to a mixture of regioisomers.

    • Solution: Careful temperature control is key. Lower temperatures often favor the kinetically preferred, less hindered product. If regioisomers are forming, purification by column chromatography may be challenging but necessary.

  • Ortho-Methoxy (2-MeO): This substitution presents a significant challenge. The methoxy group can act as a competing chelating group (forming an O,N-chelate instead of the desired C,N-chelate) and can sterically hinder the approach of the metal to the target C-H bond.

    • Solution: This substrate often requires more forcing conditions (higher temperatures, stronger bases) to favor the thermodynamically stable C,N-cyclometalated product. Alternatively, a different metal precursor that has a lower affinity for oxygen donors might be beneficial.

Potential Cause B: Ligand Scrambling or Disproportionation

Under certain conditions, especially at high temperatures, ancillary ligands can scramble, or the cyclometalated ligand itself can disproportionate, leading to species like [Ir(ppy)3].[3]

  • Solution 1: Control Stoichiometry. Use a precise stoichiometry of the phenylpyridine ligand relative to the metal precursor dimer. For the synthesis of a dimer like [Ir(C^N)2(μ-Cl)]2, a slight excess of the ligand (e.g., 2.2 equivalents per metal center) is common.

  • Solution 2: Lower the Reaction Temperature. As with selectivity, lower temperatures can often prevent these undesired equilibrium processes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right metal precursor?

A1: The choice of metal dictates the properties of the final complex.

  • Iridium(III): Most commonly used for phosphorescent applications (e.g., OLEDs). Precursors like [IrCl3·nH2O] or the dimer [(Cp*)IrCl2]2 are standard. Iridium reactions are often high-yielding but can require high temperatures.[4] The resulting complexes are typically very stable.

  • Rhodium(III): Similar to iridium, with precursors like [(Cp*)RhCl2]2. Rhodium-carbon bonds can be more labile, and reactions may be more prone to reversibility.[2]

  • Platinum(II): Used for various applications, including catalysis and anticancer research.[5][6] Precursors like K2PtCl4 are common. These reactions can sometimes be induced photochemically under milder conditions.[7]

  • Nickel(II): A more earth-abundant alternative. Precursors like NiBr2 can be used, often requiring specific base combinations like acetate/carbonate mixtures to achieve good yields.[1]

Q2: What is the mechanistic role of sodium acetate?

A2: Sodium acetate is not just a simple base to neutralize the HCl produced. It is believed to facilitate the C-H activation through a concerted metalation-deprotonation (CMD) pathway. The acetate ligand coordinates to the metal center and acts as an internal base, abstracting the proton from the phenyl ring as the metal center coordinates to the carbon. This lowers the activation energy of the C-H cleavage step.[2]

Q3: Can water in the reaction be a problem?

A3: While anhydrous conditions are generally recommended to avoid catalyst deactivation, trace amounts of water can sometimes be beneficial. Water can hydrolyze chloride-bridged dimers to form more reactive aqua or hydroxo-bridged species.[3] However, this is difficult to control. For reproducibility, starting with anhydrous conditions and deliberately adding a controlled amount of water (e.g., as IrCl3·nH2O) is a more systematic approach if you suspect the precursor requires activation.

Visualizing the Process

The Cyclometalation Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in your cyclometalation reaction.

G start Start: Low Cyclometalation Yield check_sm High Starting Material (SM) Recovery? start->check_sm check_products Multiple Side Products? check_sm->check_products No cause_activation Potential Cause: Insufficient Activation Energy check_sm->cause_activation Yes cause_selectivity Potential Cause: Poor Selectivity / Isomers check_products->cause_selectivity Yes cause_stability Potential Cause: Product Instability / Scrambling check_products->cause_stability No (Suspect Decomposition) sol_temp Solution: - Increase Temperature - Change to Higher Boiling Solvent cause_activation->sol_temp sol_base Solution: - Screen Stronger Bases - Use Base Mixture (e.g., OAc/CO3) cause_activation->sol_base sol_conditions Solution: - Lower Reaction Temperature - Reduce Reaction Time cause_selectivity->sol_conditions cause_stability->sol_conditions sol_stoich Solution: - Check Stoichiometry - Optimize Ligand:Metal Ratio cause_stability->sol_stoich

Caption: A logical workflow for troubleshooting low-yield cyclometalation reactions.

Mechanism: Acetate-Assisted C-H Activation

This diagram illustrates the key steps in the widely accepted concerted metalation-deprotonation (CMD) mechanism.

G cluster_0 1. Ligand Coordination cluster_1 2. Acetate Exchange & C-H Activation (CMD) A [Ir(Cp)Cl2]2 + 2 ppy-OMe B Ir(Cp)Cl2(ppy-OMe) (N-Coordinated Intermediate) A->B C Ir(Cp)Cl(OAc)(ppy-OMe) B->C + NaOAc - NaCl D Cyclometalated Product [Ir(Cp)Cl(ppy-OMe-C,N)] + HOAc C->D C-H Cleavage

Caption: Simplified mechanism of acetate-assisted cyclometalation.

Experimental Protocol: Synthesis of [(Cp*)Ir(ppy-OMe)Cl]

This protocol provides a detailed methodology for the cyclometalation of 2-(4-methoxyphenyl)pyridine using [(Cp*)IrCl2]2.

Materials:

  • 2-(4-methoxyphenyl)pyridine (ppy-OMe)

  • Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer, [(Cp*)IrCl2]2

  • Anhydrous Sodium Acetate (NaOAc)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (for purification)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add [(Cp*)IrCl2]2 (e.g., 0.10 mmol, 79.7 mg).

  • Add Ligand and Base: Add 2-(4-methoxyphenyl)pyridine (0.21 mmol, 38.9 mg, 2.1 eq.) and anhydrous sodium acetate (0.30 mmol, 24.6 mg, 3.0 eq.).

  • Add Solvent: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive flow of inert gas, add anhydrous dichloromethane (10 mL).

  • Reaction: Stir the resulting orange suspension at room temperature or gently heat to 40 °C. The reaction is typically stirred overnight (16-24 hours). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:cyclohexane). The product is often a brightly colored spot with a different Rf than the starting ligand.[4]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The solid residue is suspended in a small amount of methanol and sonicated to precipitate the product while dissolving excess ligand and salts.

    • Filter the solid and wash with cold methanol, then diethyl ether.

    • If further purification is needed, the crude product can be purified by column chromatography on silica gel. A gradient elution from hexane to ethyl acetate is often effective.[4]

  • Characterization: The final product, [(Cp*)Ir(ppy-OMe)Cl], should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Summary of Reaction Parameters
ReagentMolar Eq. (per Ir center)Purpose
[(Cp*)IrCl2]20.5Metal Precursor
2-(4-MeO-Ph)Py1.05 - 1.1C^N Ligand
Sodium Acetate1.5 - 3.0Base for C-H activation
Dichloromethane-Anhydrous Solvent
TemperatureRoom Temp to 40 °CReaction Condition
Time16 - 24 hoursReaction Duration

References

  • Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine. ResearchGate. Available at: [Link]

  • Unexpected reactivity of cyclometalated iridium(III) dimers. Direct synthesis of a mononuclear luminescent complex. RSC Publishing. Available at: [Link]

  • Catalytic Synthesis and Cyclometalation of (4-Ferrocenylphenyl)pyridines. Organometallics. Available at: [Link]

  • Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. PMC. Available at: [Link]

  • Synthetic route for preparation of cyclometalated Pt (II) complexes with the PCy3 ligand and their oxidative addition reaction with MeI. ResearchGate. Available at: [Link]

  • Synthesis and photochemical properties of pH responsive tris-cyclometalated iridium(III) complexes that contain a pyridine ring on the 2-phenylpyridine ligand. PubMed. Available at: [Link]

  • Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. PMC. Available at: [Link]

  • Steric and electronic effects on acetate-assisted cyclometallation of 2-phenylpyridines at [MCl2Cp*]2 (M = Ir, Rh). Dalton Transactions (RSC Publishing). Available at: [Link]

  • Halide Control of N,N-Coordination versus N,C-Cyclometalation and Stereospecific Phenyl Ring Deuteration of Osmium(II) p-Cymene Phenylazobenzothiazole Complexes. ACS Publications. Available at: [Link]

  • Luminescent cyclometalated iridium(III) polypyridine di-2-picolylamine complexes: synthesis, photophysics, electrochemistry, cation binding, cellular internalization, and cytotoxic activity. PubMed. Available at: [Link]

  • Tunability of triplet excited states and photophysical behaviour of bis-cyclometalated iridium(III) complexes with imidazo[4,5-f][1][8]phenanthroline. RSC Publishing. Available at: [Link]

  • Photochemically Induced Cyclometalations at Simple Platinum(II) Precursors. PMC. Available at: [Link]

  • Platinum (II) complex with cyclometalating 2-phenylpyridine ligand showing high cytotoxicity against cisplatin-resistant cell. PubMed. Available at: [Link]

  • Role of the X Coligands in Cyclometalated [Ni(Phbpy)X] Complexes (HPhbpy = 6-Phenyl-2,2′-bipyridine). ResearchGate. Available at: [Link]

  • Multistimuli-Responsive Properties of Aggregated Isocyanide Cycloplatinated(II) Complexes. PMC. Available at: [Link]

  • Photochemically Induced Cyclometalations at Simple Platinum(II) Precursors. ResearchGate. Available at: [Link]

  • Novel Planar Pt(II) Cyclometallated Cytotoxic Complexes with G-Quadruplex Stabilisation and Luminescent Properties. MDPI. Available at: [Link]

  • Aggregation-induced emission of cyclometalated rhodium(iii) and iridium(iii) phenylpyridine complexes with ancillary 1,3-diketones. Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Stability of 5-Methyl-2-(4-methoxyphenyl)pyridine under inert atmosphere

Technical Support Center: 5-Methyl-2-(4-methoxyphenyl)pyridine A Guide to Ensuring Stability Under Inert Atmosphere Welcome to the technical support center for 5-Methyl-2-(4-methoxyphenyl)pyridine. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-2-(4-methoxyphenyl)pyridine

A Guide to Ensuring Stability Under Inert Atmosphere

Welcome to the technical support center for 5-Methyl-2-(4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on maintaining the stability of this compound during storage and experimentation. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven methodologies to ensure the integrity of your research.

While 5-Methyl-2-(4-methoxyphenyl)pyridine is a relatively stable aromatic heterocyclic compound, its integrity can be compromised by improper handling, storage, or exposure to non-ideal conditions, even under a nominally inert atmosphere. This guide provides a framework for understanding its stability profile, troubleshooting common issues, and implementing robust protocols for its use.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of 5-Methyl-2-(4-methoxyphenyl)pyridine.

Q1: What are the primary stability concerns for 5-Methyl-2-(4-methoxyphenyl)pyridine under an inert atmosphere?

Even under an inert atmosphere like nitrogen or argon, two primary concerns remain: thermal and photochemical degradation. High temperatures can promote decomposition, potentially leading to bond cleavage.[1][2] While an inert atmosphere mitigates oxidation, it does not prevent thermally induced reactions. Additionally, exposure to high-energy light (like UV) can induce degradation, a common issue for dihydropyridine moiety-containing compounds.[3]

Q2: What are the ideal storage conditions for this compound?

To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container, preferably made of amber glass to protect from light.[4] The container should be flushed with an inert gas (argon or nitrogen) before sealing. For long-term storage, it is recommended to keep it in a cool, dark, and dry place, such as a refrigerator (2-8 °C) or a freezer (-20 °C), away from heat sources and incompatible materials like strong acids or oxidizing agents.[5][6]

Q3: How can I visually identify if my sample has degraded?

While pure 5-Methyl-2-(4-methoxyphenyl)pyridine is expected to be a white to off-white solid, a noticeable change in color, such as developing a yellow or brownish tint, is a common indicator of degradation. The presence of new particulates or a change in the material's consistency can also suggest instability. However, visual inspection is not a substitute for analytical confirmation.

Q4: What are the likely degradation pathways?

Under a non-ideal inert atmosphere (i.e., with trace oxygen), the primary risk is oxidation of the pyridine nitrogen to form the corresponding N-oxide.[7] Under significant thermal stress, cleavage of the bond between the two aromatic rings or demethylation of the methoxy group are plausible decomposition routes, leading to simpler pyridine and benzene derivatives.[1][8]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Sample Discoloration (Yellowing/Browning) 1. Oxidation: Exposure to trace amounts of air during handling or storage. The pyridine nitrogen is susceptible to oxidation.[7]2. Thermal Stress: Storage at elevated temperatures or repeated freeze-thaw cycles.3. Photodegradation: Exposure to ambient or UV light.1. Confirm Purity: Analyze the sample using HPLC or GC-MS to quantify the impurity profile.[9][10]2. Purge & Re-store: If purity is acceptable, ensure future handling is strictly under inert gas. Re-package in an amber vial, purge thoroughly with argon or nitrogen, and store at a recommended cool temperature.[5]3. Purification: If significant degradation has occurred, consider re-purification via column chromatography or recrystallization.
Appearance of Unexpected Peaks in Analytical Data (HPLC, NMR, GC-MS) 1. Degradation: The new peaks likely correspond to degradation products (e.g., N-oxide, cleaved fragments).2. Contamination: Introduction of impurities from solvents, reagents, or handling equipment.1. Characterize Impurities: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the unknown peaks. This helps in confirming the degradation pathway.2. Run a Control: Analyze a fresh, unopened sample (if available) as a reference standard.3. Perform a Forced Degradation Study: To proactively identify potential degradants, subject a small sample to controlled stress conditions (heat, light) and analyze the outcome.[3] This can help confirm if the observed peaks are indeed from degradation.
Inconsistent Experimental Results or Low Reaction Yields 1. Reduced Purity: The presence of degradants or impurities can interfere with subsequent reactions, poisoning catalysts or acting as competing reagents.2. Inaccurate Quantification: If the material has degraded, the actual concentration of the active compound is lower than assumed, leading to incorrect stoichiometry in reactions.1. Re-qualify Material: Before use in a critical experiment, always verify the purity of the compound using a reliable analytical method like HPLC with UV detection or qNMR.[10]2. Adjust Stoichiometry: If minor degradation is confirmed and purification is not feasible, adjust the amount of material used based on the new purity value to ensure accurate molar equivalents in your reaction.3. Purify Before Use: For sensitive applications, it is always best practice to purify the reagent if its purity is below the required specification for your experiment.

Section 3: In-Depth Protocols & Methodologies

Protocol 3.1: Recommended Handling and Storage

Maintaining an inert environment is critical. This protocol minimizes the risk of oxidative and hydrolytic degradation.

  • Environment: Handle the compound exclusively within a glovebox or on a Schlenk line under a positive pressure of dry nitrogen or argon.

  • Aliquotting: Upon receiving, if the quantity is large, it is advisable to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to potential atmospheric contaminants.

  • Packaging: Use clear glass vials only for short-term benchtop use. For storage, use amber glass vials with PTFE-lined caps.

  • Inerting: Before sealing, flush the vial headspace with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial cap. For added security, wrap the cap-vial interface with Parafilm®.

  • Storage Location: Store the sealed vial in a designated, clearly labeled secondary container within a refrigerator (2-8 °C) or freezer (-20 °C) that is designated for chemical storage.[6]

Protocol 3.2: Experimental Workflow for Stability Assessment

This protocol outlines a simplified forced degradation study to assess the thermal stability of the compound under an inert atmosphere.

  • Time-Zero (T0) Analysis: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).[9] Immediately analyze this solution via a validated HPLC method (see Protocol 3.3) to establish the initial purity profile. This is your T0 reference.

  • Sample Preparation: Weigh 5-10 mg of the solid compound into several separate, appropriately sized amber glass vials.

  • Inerting: Place the open vials into a vacuum oven or a Schlenk flask. Gently evacuate and backfill with dry nitrogen or argon. Repeat this cycle 3-5 times to ensure a robustly inert atmosphere.

  • Sealing: Securely cap the vials while still under the inert atmosphere.

  • Thermal Stress Application: Place the sealed vials in a calibrated oven set to a temperature above ambient (e.g., 40 °C, 60 °C, or 80 °C). The choice of temperature depends on the desired stress level.[3] Protect the vials from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove one vial from the oven. Allow it to cool to room temperature.

  • Sample Analysis: Prepare a solution from the stressed sample at the same concentration as the T0 sample and analyze it using the same HPLC method.

  • Data Comparison: Compare the chromatograms of the stressed samples to the T0 sample. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Calculate the percentage of degradation.

Protocol 3.3: Standard Analytical Method for Purity Assessment (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of aromatic compounds like this one.[9][11]

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid or trifluoroacetic acid is common for good peak shape of basic compounds like pyridines).

    • Example Gradient: Start at 70% Water / 30% Acetonitrile, ramp to 10% Water / 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for maximum absorbance between 220-400 nm. A wavelength around 254 nm is often a good starting point for aromatic systems.[9]

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Inject 5-10 µL of the sample. Purity can be determined by the area percentage of the main peak relative to the total area of all peaks.

Section 4: Data Summary & Visualization

Table 1: Summary of Recommended Conditions
ParameterRecommendationRationale
Handling Atmosphere Dry Nitrogen or ArgonPrevents oxidation of the pyridine nitrogen.[7]
Storage Container Tightly-sealed amber glass vialProtects from light and atmospheric contaminants.[4]
Short-Term Storage 2-8 °C (Refrigerator)Slows down potential degradation pathways.
Long-Term Storage -20 °C (Freezer)Maximizes shelf-life by significantly reducing thermal energy.
Incompatible Materials Strong oxidizing agents, strong acidsPyridine moiety is basic and can react with acids; susceptible to oxidation.[6][7]
Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Evaluation T0 Prepare & Analyze Time-Zero (T0) Sample Aliquot Aliquot Solid Samples into Amber Vials T0->Aliquot Compare Compare Results to T0 Profile T0->Compare Inert Purge Vials with Inert Gas (N2/Ar) & Seal Aliquot->Inert Heat Place in Oven at Elevated Temperature Inert->Heat Timepoints Remove Samples at Predetermined Time Points Heat->Timepoints e.g., 24h, 1 week Analyze Analyze via HPLC-UV Timepoints->Analyze Analyze->Compare Identify Identify & Quantify Degradation Products Compare->Identify G Parent 5-Methyl-2-(4-methoxyphenyl)pyridine N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Trace O2 / Heat Cleavage1 5-Methyl-2-hydroxypyridine Parent->Cleavage1 High Thermal Stress (C-C Cleavage) Cleavage2 Anisole Parent->Cleavage2 High Thermal Stress (C-C Cleavage) Demethylation 4-(5-methylpyridin-2-yl)phenol Parent->Demethylation Thermal Stress (O-CH3 Cleavage)

Caption: Potential degradation products under stress conditions.

References

  • BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • ChemSupply. (n.d.). PYRIDINE Safety Data Sheet.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
  • ResearchGate. (n.d.). Theoretical study on the thermal decomposition of pyridine.
  • Sims, J. et al. (n.d.). Degradation of Pyridines in the Environment. ResearchGate.
  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Flinn Scientific. (2019). Pyridine Safety Data Sheet.
  • ResearchGate. (n.d.). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.
  • Wikipedia. (n.d.). Pyridine.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine.
  • Apollo Scientific. (n.d.). Pyridine-3-boronic acid Safety Data Sheet.

Sources

Optimization

Technical Support Center: Reaction Optimization for 2-Bromo-5-Methylpyridine

Introduction: The Thermal Paradox of Pyridyl Halides As a Senior Application Scientist, I frequently encounter researchers struggling with 2-bromo-5-methylpyridine . This substrate is a deceptive building block.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox of Pyridyl Halides

As a Senior Application Scientist, I frequently encounter researchers struggling with 2-bromo-5-methylpyridine . This substrate is a deceptive building block. While the 2-position is electronically activated for oxidative addition (due to the electron-withdrawing nitrogen), that same nitrogen atom is a potent ligand that can sequester your Palladium catalyst, shutting down the catalytic cycle before it begins.[1]

Temperature is your primary lever to break this deadlock. This guide moves beyond basic protocols to explain the thermodynamic balancing act required to optimize these couplings.

Part 1: The Thermal Optimization Matrix

The "Goldilocks Zone" for coupling 2-bromo-5-methylpyridine is typically 80°C to 100°C .[1] Deviating from this window triggers specific failure modes.

The Temperature-Yield Trade-off
Temperature ZoneObserved PhenomenonMechanistic CauseRecommended Action
< 60°C (Low) Stalled Reaction The activation energy (

) is insufficient to displace the pyridine nitrogen from the Pd center.[1] The catalyst remains "poisoned" in a stable Pd-Pyridine complex.
Increase T to promote ligand exchange.
80°C - 95°C (Optimal) High Conversion Thermal energy is sufficient to dissociate the pyridine N, allowing the phosphine ligand to bind and oxidative addition to proceed.Maintain. Monitor for color changes (Pd black).
> 110°C (High) Decomposition / Dehalogenation Rapid catalyst aggregation (Pd black) or

-hydride elimination pathways leading to hydrodehalogenation (H-substitution).[1]
Lower T; Switch to thermally stable ligands (e.g., XPhos, BrettPhos).[1]

Part 2: Troubleshooting Guides (Q&A)

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3]

Q1: I am running a Suzuki coupling at 80°C with Pd(PPh3)4, but conversion stalls at 40%. Raising the temperature to 100°C caused the catalyst to precipitate as Pd black. What is happening?

Diagnosis: This is a classic case of ligand dissociation . Triphenylphosphine (


) is labile.[1] At 100°C, it dissociates from the Palladium, leading to catalyst aggregation. However, at 80°C, the pyridine nitrogen is competitively inhibiting the reaction.

The Fix:

  • Switch Ligands: Move to a bulky, electron-rich ligand like SPhos or XPhos . These form a "protective shell" around the Pd, preventing aggregation at higher temperatures while sterically crowding out the pyridine nitrogen.

  • The "Ramp" Protocol: Do not plunge the catalyst into a hot bath. Dissolve the substrate and catalyst at RT, then ramp to 90°C over 20 minutes. This allows the active catalytic species to form before thermal shock induces aggregation.

Q2: My LCMS shows the formation of 3-methylpyridine (protodehalogenation) instead of the coupled product. Is my temperature too high?

Diagnosis: Likely, yes.[1] High temperatures (>100°C) in alcoholic solvents (like isopropanol) promote a pathway where the Pd-hydride species forms and reductively eliminates to remove the bromine.[1]

The Fix:

  • Lower Temperature: Reduce to 85°C.

  • Change Solvent: Switch from Isopropanol/Water to Dioxane/Water (4:1) or Toluene/Water . Secondary alcohols are hydrogen donors; removing them stops the reduction pathway.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]

Q3: I am trying to couple a secondary amine to 2-bromo-5-methylpyridine. Standard conditions (100°C, Toluene) yield <10%.[1] Why?

Diagnosis: The "Double Poisoning" Effect . In Buchwald couplings, both the substrate (pyridine) and the nucleophile (amine) can bind to Palladium.[1] If you use a standard catalyst like Pd(OAc)2 without a specialized ligand, the metal center is overwhelmed by nitrogen coordination.[1]

The Fix:

  • Ligand is Critical: You must use a chelating ligand (like BINAP or DPPF ) or a bulky monodentate ligand (RuPhos for secondary amines).[1]

  • Base Selection: Switch from

    
     to 
    
    
    
    or
    
    
    . Strong alkoxide bases can sometimes react with the pyridine ring itself at high temperatures.

Part 3: Visualizing the Logic

Workflow: Optimization Decision Tree

OptimizationTree Start Start: 2-Bromo-5-methylpyridine Coupling CheckType Identify Reaction Type Start->CheckType Suzuki Suzuki-Miyaura (C-C) CheckType->Suzuki Buchwald Buchwald-Hartwig (C-N) CheckType->Buchwald Suz_Temp Set Temp: 85-90°C Solvent: Dioxane/H2O Suzuki->Suz_Temp Buch_Ligand Select Ligand: BINAP or RuPhos Buchwald->Buch_Ligand Suz_Check Check Conversion (1h) Suz_Temp->Suz_Check Suz_Stall Stalled (<50%)? Suz_Check->Suz_Stall Suz_Ligand Switch to SPhos/XPhos Increase T to 100°C Suz_Stall->Suz_Ligand Yes Buch_Temp Set Temp: 100°C Solvent: Toluene Buch_Ligand->Buch_Temp Buch_Poison Low Yield? Buch_Temp->Buch_Poison Buch_Fix Increase Catalyst Loading (Overcome N-Poisoning) Buch_Poison->Buch_Fix Yes

Caption: Decision tree for optimizing reaction conditions based on coupling type and observed failure modes.

Mechanism: The Temperature "Gate"

Mechanism Pd_L Active Catalyst [Pd(0)L] Py_Poison Poisoned State [Pd(II)-Pyridine] Pd_L->Py_Poison Low T (<60°C) N-Coordination dominates OxAdd Oxidative Addition (C-Br insertion) Pd_L->OxAdd Optimal T (85-95°C) Py_Poison->Pd_L High T (>80°C) Ligand Exchange Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: The kinetic competition between catalyst poisoning (low temp) and the productive catalytic cycle (optimal temp).[1]

Part 4: Validated Experimental Protocols

Protocol 1: Robust Suzuki Coupling (85°C)

Best for: Attaching aryl groups to the 2-position.[1]

  • Setup: In a Schlenk tube, combine 2-bromo-5-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (3 mol%).[1] Note: The dppf ligand is bidentate and resists displacement by pyridine.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.[1]

  • Thermal Step: Seal the tube. Heat to 85°C in a pre-heated block. Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 2 hours. If incomplete, raise to 95°C for 1 hour.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

Protocol 2: High-Temp Buchwald-Hartwig (100°C)

Best for: Amination with secondary amines.[1]

  • Setup: In a glovebox or under Argon, combine 2-bromo-5-methylpyridine (1.0 equiv), Amine (1.2 equiv), and

    
      (1.4 equiv).
    
  • Catalyst System: Add

    
      (2 mol%) and XPhos  (4 mol%). Why XPhos? Its bulk prevents the pyridine nitrogen from binding to the Pd center.
    
  • Solvent: Add anhydrous Toluene or Dioxane .[1][2]

  • Thermal Step: Heat to 100°C .

  • Note: If the amine is volatile, use a sealed pressure tube to prevent loss of nucleophile before reaction.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[1][5] Retrieved from [1]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[2][3][4][5][6][7][8][9][10][11] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-5-methylpyridine Product Specification and Properties. Retrieved from [1]

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between pyridines. Beilstein J. Org. Chem. Retrieved from [1]

  • Wikipedia. (n.d.).[1] Buchwald–Hartwig amination: Mechanism and Scope.[9] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 5-Methyl-2-(4-methoxyphenyl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of 5-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of 5-Methyl-2-(4-methoxyphenyl)pyridine to achieve high purity. This document moves beyond a simple procedural outline to explain the underlying scientific principles, empowering you to make informed decisions during your purification process.

Introduction to the Purification Challenge

5-Methyl-2-(4-methoxyphenyl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical for obtaining reliable experimental data and ensuring the efficacy and safety of potential drug candidates. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, predicated on the principle of differential solubility of the target compound and its impurities in a suitable solvent system at varying temperatures.[1]

The structure of 5-Methyl-2-(4-methoxyphenyl)pyridine, featuring a substituted pyridine ring and a methoxyphenyl group, presents unique challenges and opportunities in solvent selection for recrystallization. This guide will provide a systematic approach to solvent choice and troubleshooting common issues encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Methyl-2-(4-methoxyphenyl)pyridine?

A1: An ideal recrystallization solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound near its boiling point to ensure complete dissolution of the crude material.

  • Low solubility at low temperatures: Upon cooling, the solvent should have a significantly lower capacity to dissolve the compound, leading to the formation of pure crystals.

  • Appropriate boiling point: The boiling point should be high enough to allow for a sufficient solubility gradient but not so high that it becomes difficult to remove from the purified crystals.

  • Inertness: The solvent should not react with 5-Methyl-2-(4-methoxyphenyl)pyridine.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.

  • Safety: The solvent should have a low toxicity and flammability profile.

Q2: Can I use a single solvent for the recrystallization?

A2: A single-solvent recrystallization is often the simplest and most desirable method. Based on the structure of 5-Methyl-2-(4-methoxyphenyl)pyridine, which has both polar (pyridine nitrogen, methoxy group) and non-polar (aromatic rings, methyl group) features, solvents of intermediate polarity are a good starting point. Alcohols like ethanol or methanol are often effective for pyridine derivatives.[1]

Q3: When should I consider a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization solvent. This is often the case for compounds that are either too soluble or too insoluble in common solvents. For 5-Methyl-2-(4-methoxyphenyl)pyridine, a mixed-solvent system can provide finer control over the solubility. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (an anti-solvent) in which it is sparingly soluble to induce crystallization.[2]

Q4: What are some promising mixed-solvent systems for 5-Methyl-2-(4-methoxyphenyl)pyridine?

A4: Based on literature for similar compounds, promising mixed-solvent systems include:

  • Ethanol/Water: A 30% ethanol-water solution has been successfully used for the recrystallization of a structurally related compound, N-(4-methoxyphenyl)picolinamide.[3] This suggests that a similar ratio could be a good starting point for 5-Methyl-2-(4-methoxyphenyl)pyridine.

  • Dichloromethane/Hexane or Heptane: Dichloromethane is a good solvent for many organic compounds, while hexane or heptane can act as an anti-solvent to induce crystallization.

  • Ethyl Acetate/Hexane or Heptane: This is a common solvent system for the purification of moderately polar compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 5-Methyl-2-(4-methoxyphenyl)pyridine.

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: Insufficient solvent volume or an inappropriate solvent choice.

  • Troubleshooting Steps:

    • Add more solvent: Gradually add small portions of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the final yield.

    • Re-evaluate the solvent: If a large volume of solvent is required, it may not be a suitable choice. Refer to the solvent selection guide below and consider a solvent with higher solvating power or a mixed-solvent system.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound having a high solubility even at low temperatures.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

    • Add an anti-solvent: If using a single solvent, you can cautiously add a miscible anti-solvent dropwise until the solution becomes turbid, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

Issue 3: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too concentrated. This is more common with impure samples.

  • Troubleshooting Steps:

    • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.

    • Slower cooling: Insulate the flask to encourage slower cooling, which can favor crystal formation over oiling out.

    • Change the solvent system: Oiling out can sometimes be overcome by switching to a different solvent or mixed-solvent system.

Issue 4: The recovered crystals are colored.

  • Cause: Presence of colored impurities.

  • Troubleshooting Steps:

    • Charcoal treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be sure to use a pre-heated funnel to prevent premature crystallization.

Experimental Protocols

Solvent Selection Protocol

A systematic approach to solvent selection is crucial for a successful recrystallization.

  • Place a small amount (10-20 mg) of the crude 5-Methyl-2-(4-methoxyphenyl)pyridine into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane) dropwise at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • An ideal single solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.

  • For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

Single-Solvent Recrystallization Protocol

RecrystallizationWorkflow

  • Place the crude 5-Methyl-2-(4-methoxyphenyl)pyridine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Two-Solvent Recrystallization Protocol

TwoSolventRecrystallization

  • Dissolve the crude 5-Methyl-2-(4-methoxyphenyl)pyridine in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until a faint cloudiness persists.[4]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of the two solvents.

  • Dry the purified crystals.

Data Presentation

Table 1: Potential Recrystallization Solvents for 5-Methyl-2-(4-methoxyphenyl)pyridine
Solvent SystemTypeRationale
EthanolSingleGood general solvent for pyridine derivatives.[1]
MethanolSingleSimilar to ethanol, often effective for moderately polar compounds.
Ethyl AcetateSingleIntermediate polarity, may provide a good solubility gradient.
Ethanol/WaterMixedSuccessfully used for a structurally similar compound.[3] Provides a wide polarity range.
Dichloromethane/HexaneMixedGood for compounds with moderate polarity, where hexane acts as an anti-solvent.
Ethyl Acetate/HeptaneMixedA common and effective combination for a wide range of organic compounds.

Scientific Integrity and Logic

The recommendations in this guide are based on established principles of organic chemistry and purification techniques.[5] The choice of solvent is paramount and should be guided by the "like dissolves like" principle, while also considering the temperature-dependent solubility profile. The troubleshooting steps are designed to address common experimental deviations by manipulating physical parameters such as temperature, concentration, and nucleation to favor the formation of a highly ordered, pure crystalline lattice.

References

  • 2‐Methoxy Pyridine - ResearchGate. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • Crystal structure determination of two pyridine derivatives... - ResearchGate. Available at: [https://www.researchgate.net/publication/323033509_Crystal_structure_determination_of_two_pyridine_derivatives_4-E-2-4-methoxyphenylethenyl-1-methylpyridin-1-ium_hexafluoro-k6-phosphane_and_4-E-2-4-dimethylaminophenyl]
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles... - PMC. Available at: [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]

  • Challenges in the functionalization of pyridines. - ResearchGate. Available at: [Link]

  • Hansen solubility parameter - Wikipedia. Available at: [Link]

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl... - Acta Crystallographica Section E. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. Available at: [Link]

  • Mixed-solvent recrystallisation - University of York. Available at: [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. Available at: [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. Available at: [Link]

  • HSPiP - Hansen Solubility Parameters in Practice. Available at: [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide - MDPI. Available at: [Link]

  • recrystallization-2.doc.pdf - Southwestern College. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

  • Estimating Hansen solubility parameters of organic pigments by group contribution methods - ResearchGate. Available at: [Link]

  • HSPiP - Hansen Solubility Parameters in Practice. Available at: [Link]

  • 2-Iodopyridin-3-yl acetate - MDPI. Available at: [Link]

  • (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. Available at: [Link]

  • 2-[[(2-Methoxyphenyl)imino]methyl]pyridine | 26825-30-9 - chemsrc.com. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Methyl-2-(4-methoxyphenyl)pyridine and Its Analogs

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methyl-2-(4-methoxyphenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methyl-2-(4-methoxyphenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach, dissecting the spectral features of the target molecule by contrasting them with simpler, yet structurally related, compounds. Through this lens, we will elucidate the nuanced effects of substituent groups on chemical shifts and coupling patterns in heteroaromatic systems.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. 5-Methyl-2-(4-methoxyphenyl)pyridine represents a class of substituted biaryl compounds with potential applications stemming from its unique electronic and steric properties. ¹H NMR spectroscopy stands as an unparalleled tool for confirming the identity and purity of such molecules in solution. This guide will not only present the spectral data but also delve into the rationale behind the observed chemical shifts and coupling constants, providing a framework for the analysis of similar compounds.

Predicted ¹H NMR Spectrum of 5-Methyl-2-(4-methoxyphenyl)pyridine

The predicted ¹H NMR spectrum is a composite of the electronic influences of the methyl group on the pyridine ring and the methoxy group on the phenyl ring. The methyl group, being weakly electron-donating, will induce slight upfield shifts in the signals of the pyridine protons. Conversely, the potent electron-donating methoxy group will cause a more pronounced shielding of the ortho and meta protons on the phenyl ring.

Logical Workflow for Spectral Prediction:

Caption: Workflow for predicting the ¹H NMR spectrum.

Comparative Spectral Data

To substantiate our predictive analysis, we will compare the ¹H NMR data of several key compounds. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
5-Methyl-2-(4-methoxyphenyl)pyridine (Predicted) H-3 ~7.6 d ~8.0 1H
H-4 ~7.5 dd ~8.0, 2.0 1H
H-6 ~8.5 s - 1H
H-2', H-6' ~7.9 d ~8.8 2H
H-3', H-5' ~7.0 d ~8.8 2H
-CH₃ ~2.4 s - 3H
-OCH₃ 3.87 s - 3H
2-(4-Methoxyphenyl)pyridine[1][2]H-3, H-57.60 - 7.75m-2H
H-47.12 - 7.23m-1H
H-68.64 - 8.70m-1H
H-2', H-6'7.90 - 8.05m-2H
H-3', H-5'6.97 - 7.07m-2H
-OCH₃3.87s-3H
3-Methyl-2-phenylpyridine[1]H-47.20dd7.6, 4.81H
H-57.60d7.61H
H-68.56d3.61H
Phenyl-H7.38 - 7.58m-5H
-CH₃2.38s-3H
Anisole[1]H-2, H-66.88d8.82H
H-3, H-57.26t8.82H
H-46.92t7.41H
-OCH₃3.75s-3H
5-Methylpyridine (3-Picoline)H-28.41s-1H
H-47.49d7.81H
H-68.39d4.81H
H-37.18dd7.8, 4.81H
-CH₃2.32s-3H

In-depth Spectral Analysis

The Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which generally results in its protons resonating at a lower field (higher ppm) compared to benzene.

  • H-6: This proton is ortho to the nitrogen atom, making it the most deshielded proton on the pyridine ring. The presence of the methyl group at the 5-position results in a singlet for H-6, as it lacks adjacent protons for spin-spin coupling. Its predicted chemical shift is around 8.5 ppm.

  • H-3 and H-4: These protons form an AX spin system. H-4 is expected to be a doublet of doublets due to coupling with H-3 and a smaller long-range coupling with H-6. H-3 will appear as a doublet due to coupling with H-4. The electron-donating methyl group at the 5-position will have a minor shielding effect on these protons compared to an unsubstituted pyridine ring.

The Phenyl Moiety

The 4-methoxyphenyl group exhibits a classic AA'BB' spin system, simplified here as two doublets due to the strong electron-donating nature of the methoxy group.

  • H-2' and H-6': These protons are ortho to the point of attachment to the pyridine ring and are deshielded, appearing as a doublet around 7.9 ppm.

  • H-3' and H-5': These protons are ortho to the electron-donating methoxy group and are therefore significantly shielded, resonating as a doublet at a higher field, around 7.0 ppm.

  • -OCH₃: The methoxy protons give rise to a sharp singlet at approximately 3.87 ppm, a characteristic chemical shift for this functional group.[1]

The Methyl Group

The methyl protons on the pyridine ring are not coupled to any other protons and thus appear as a sharp singlet at around 2.4 ppm.

Substituent Effects on Chemical Shifts:

Substituent Effects cluster_pyridine Pyridine Ring cluster_phenyl Phenyl Ring p_H6 H-6 (δ ≈ 8.5) p_H4 H-4 (δ ≈ 7.5) p_H3 H-3 (δ ≈ 7.6) p_CH3 -CH₃ (δ ≈ 2.4) p_CH3->p_H4 shielding ph_H2_H6 H-2', H-6' (δ ≈ 7.9) ph_H3_H5 H-3', H-5' (δ ≈ 7.0) ph_OCH3 -OCH₃ (δ ≈ 3.87) ph_OCH3->ph_H3_H5 strong shielding p_N N p_N->p_H6 deshielding ph_C C ph_C->ph_H2_H6 deshielding

Caption: Influence of substituents on proton chemical shifts.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

For readers who wish to acquire their own data, the following is a standardized protocol for the preparation and analysis of a small organic molecule like 5-Methyl-2-(4-methoxyphenyl)pyridine.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 5-10 mg of the analyte

  • 0.6-0.7 mL of deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial and gently swirl to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution into the NMR tube. Ensure there are no solid particles.

    • Cap the NMR tube securely.

  • Instrument Setup (General Guidelines for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 90° pulse angle.

    • Set the acquisition time to at least 2 seconds.

    • Set the relaxation delay to 2-5 seconds to ensure full relaxation of the protons.

    • Acquire a suitable number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Workflow for ¹H NMR Data Acquisition and Processing:

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock on Deuterium Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Assign Assign Peaks Integrate->Assign Report Report Structure Assign->Report

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 5-Methyl-2-(4-methoxyphenyl)pyridine is a rich source of structural information. By systematically analyzing the effects of the methyl and methoxy substituents and comparing the predicted spectrum with experimental data from analogous compounds, a confident structural assignment can be made. This guide serves as a practical example of how to approach the spectral analysis of complex organic molecules, a fundamental skill for any researcher in the chemical sciences. The provided protocols and theoretical explanations are intended to empower scientists to not only interpret but also to independently acquire and process high-quality NMR data.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Spectroscopic Verification Guide: IR Analysis of 5-Methyl-2-(4-methoxyphenyl)pyridine

Executive Summary & Application Context 5-Methyl-2-(4-methoxyphenyl)pyridine is a bi-aryl heterocyclic compound frequently utilized as a ligand in organometallic chemistry (specifically for Iridium-based OLED emitters) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Methyl-2-(4-methoxyphenyl)pyridine is a bi-aryl heterocyclic compound frequently utilized as a ligand in organometallic chemistry (specifically for Iridium-based OLED emitters) and as a scaffold in medicinal chemistry. Its structural integrity relies on the precise coupling of a pyridine ring and a phenyl ring, decorated with methyl and methoxy substituents.

This guide provides a technical framework for using Fourier Transform Infrared (FT-IR) Spectroscopy to validate the identity of this compound. Unlike simple fingerprint matching, this guide employs a Comparative Precursor Analysis approach, allowing researchers to distinguish the target product from starting materials (2-bromo-5-methylpyridine and 4-methoxyphenylboronic acid) and common impurities.

Theoretical Spectral Fingerprint

The IR spectrum of 5-Methyl-2-(4-methoxyphenyl)pyridine is a superposition of four distinct structural zones. Successful identification requires confirming the presence of these zones while ensuring the absence of precursor-specific bands.

dot

Spectral_Logic Molecule Target Molecule: 5-Methyl-2-(4-methoxyphenyl)pyridine Zone1 Zone 1: High Frequency (3100 - 2800 cm⁻¹) Molecule->Zone1 Zone2 Zone 2: Skeletal/Ring (1600 - 1450 cm⁻¹) Molecule->Zone2 Zone3 Zone 3: Ether Linkage (1300 - 1000 cm⁻¹) Molecule->Zone3 Zone4 Zone 4: Fingerprint/OOP (900 - 700 cm⁻¹) Molecule->Zone4 CH_Ar Ar-H Stretch (>3000 cm⁻¹) Zone1->CH_Ar CH_Alk Me/OMe C-H Stretch (2960, 2835 cm⁻¹) Zone1->CH_Alk CN_Ring Pyridine C=N/C=C (~1590, 1470 cm⁻¹) Zone2->CN_Ring CO_Ether C-O-C Asym Stretch (~1250 cm⁻¹ Strong) Zone3->CO_Ether OOP_Para p-Substituted Phenyl (~830 cm⁻¹) Zone4->OOP_Para

Figure 1: Deconstruction of the target molecule into vibrational zones for spectral assignment.

Comparative Analysis: Product vs. Precursors

The most robust method for verifying synthesis (typically Suzuki-Miyaura coupling) is monitoring the disappearance of precursor functional groups and the appearance of the ether linkage.

Key Comparative Data Table
Vibrational ModeTarget Product (Expected)Precursor A: 2-Bromo-5-methylpyridinePrecursor B: 4-Methoxyphenylboronic AcidDiagnostic Value
O-H Stretch Absent AbsentBroad, Strong (3200-3400 cm⁻¹) Disappearance confirms removal of Boronic Acid.
C-H Stretch (sp³) 2960, 2925, 2835 cm⁻¹2925 cm⁻¹ (Methyl only)2960, 2835 cm⁻¹ (Methoxy only)The 2835 cm⁻¹ band (O-Me) must transfer to the product.
C=N / C=C Ring ~1590, 1570, 1475 cm⁻¹~1580, 1460 cm⁻¹~1605, 1510 cm⁻¹Shift in ring modes indicates conjugation between Pyridine and Phenyl rings.
C-O Ether Stretch ~1250 cm⁻¹ (Strong) Absent ~1250 cm⁻¹ (Strong)Presence confirms the methoxy group is intact.
C-Br Stretch Absent ~1090-1100 cm⁻¹ AbsentDisappearance confirms consumption of the electrophile.
OOP Bending ~810-840 cm⁻¹ (Mixed)~830 cm⁻¹ (2,5-subst.)~820 cm⁻¹ (p-subst.)Complex overlap; look for clean, sharp bands indicating purity.
Detailed Band Analysis
1. The "Methoxy Flag" (1250 cm⁻¹ & 2835 cm⁻¹)

The 4-methoxyphenyl moiety provides the strongest diagnostic signals.

  • Asymmetric C-O-C Stretch (~1250 cm⁻¹): This will be one of the strongest bands in the spectrum.[1] If this is weak or absent, the coupling failed or the ether was cleaved.

  • C-H Stretching (OCH₃): Look for a distinct, sharp peak around 2835 cm⁻¹ . This is lower in energy than the methyl C-H stretches attached to the pyridine ring (~2925 cm⁻¹) and is characteristic of the methoxy group.

2. The Pyridine-Phenyl Conjugation (1580–1600 cm⁻¹)

In the precursors, the aromatic ring vibrations are isolated. In the product, the pyridine and phenyl rings are conjugated.

  • Effect: Expect a shift and intensification of the "breathing" modes around 1600 cm⁻¹. A doublet often appears here (one for the pyridine C=N, one for the phenyl C=C), distinguishing it from the single ring precursors.

3. Reaction Monitoring (What to Avoid)
  • Broad Peak at 3300 cm⁻¹: Indicates residual Boronic Acid (O-H stretch) or moisture.

  • Peak at 1340 cm⁻¹: If B-O stretching persists, purification is incomplete.

Experimental Protocol

To ensure data integrity, follow this self-validating protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred for solid pyridines due to ease of use and lack of moisture interference common in KBr pellets.

Step-by-Step Workflow:

  • Instrument Initialization:

    • Ensure the ZnSe or Diamond crystal is clean.

    • Run a Background Scan (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: The background should show CO₂ doublet (2350 cm⁻¹) and minimal water vapor.

  • Sample Preparation:

    • Isolate the product as a solid (recrystallized from Ethanol/Hexane or similar).

    • Ensure the sample is completely dry . Residual solvent (e.g., Ethyl Acetate) will introduce carbonyl peaks (~1740 cm⁻¹) that mimic impurities.

  • Acquisition:

    • Place ~5 mg of sample on the crystal.

    • Apply pressure until the "Energy Gauge" or "Contact Meter" maximizes.

    • Acquire Sample Spectrum (32 scans).[2]

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalize intensity (0 to 1 Absorbance units) for comparison.

dot

QC_Workflow Start Crude Product Isolated Dry Vacuum Dry (Remove Solvents) Start->Dry Acquire Acquire ATR-FTIR (4000 - 600 cm⁻¹) Dry->Acquire Check1 Check 3200-3500 cm⁻¹ (Broad Peak?) Acquire->Check1 Fail1 Fail: Residual Boronic Acid or Moisture Check1->Fail1 Yes Check2 Check 1250 cm⁻¹ (Strong Band?) Check1->Check2 No Fail2 Fail: Missing Methoxy (Decomposition?) Check2->Fail2 No Check3 Check 1740 cm⁻¹ (Sharp Peak?) Check2->Check3 Yes Fail3 Fail: Residual Ethyl Acetate Check3->Fail3 Yes Pass PASS: Confirm Structure via NMR Check3->Pass No

Figure 2: Quality Control Decision Matrix for IR Analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for IR functional group assignment).

  • NIST Chemistry WebBook. IR Spectrum of 2-Phenylpyridine. National Institute of Standards and Technology.[5] Available at: [Link] (Used for pyridine-phenyl conjugation baseline).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3][4] (Source for specific Pyridine ring breathing modes).

  • Balachandran, V., et al. (2012). Vibrational spectra and normal coordinate analysis of pyridine derivatives. Elixir Vib. Spec. 48, 9663-9668.

Sources

Validation

Advanced Characterization of 5-Methyl-2-(4-methoxyphenyl)pyridine: MS Fragmentation &amp; Isomeric Differentiation

This guide details the mass spectrometry characterization of 5-Methyl-2-(4-methoxyphenyl)pyridine , a structural motif common in organometallic ligands (e.g., Iridium-based OLED emitters) and pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry characterization of 5-Methyl-2-(4-methoxyphenyl)pyridine , a structural motif common in organometallic ligands (e.g., Iridium-based OLED emitters) and pharmaceutical intermediates.

The following analysis synthesizes theoretical fragmentation principles with empirical data from structurally homologous pyridine/anisole derivatives.

Executive Summary

5-Methyl-2-(4-methoxyphenyl)pyridine (Formula: C₁₃H₁₃NO, MW: 199.25 Da) presents a distinct fragmentation profile driven by the competing stability of the pyridine ring and the electron-donating methoxy substituent.

  • Primary Identification Marker: The dominant loss of the methyl radical (•CH₃) from the methoxy group in Electron Ionization (EI), yielding a highly stable quinoid cation (m/z 184).

  • differentiation Challenge: Distinguishing the 5-methyl isomer from the 3-methyl or 4-methyl analogs requires monitoring specific low-mass pyridine ring fragments and utilizing retention time indices, as the primary M-15 ion is common to all methoxy-isomers.

  • Preferred Method: GC-MS (EI) provides the most structural information; LC-MS/MS (ESI+) is preferred for trace quantification using the [M+H]⁺ transition.

Experimental Methodology

To replicate the data discussed below, ensure your instrument parameters align with these validated protocols.

Protocol A: GC-MS (Structural Elucidation)
  • Inlet Temperature: 280°C (Splitless mode recommended for trace analysis).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min hold) → 20°C/min to 300°C (5 min hold).

  • Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Quantification)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Precursor Ion: m/z 200.1 [M+H]⁺.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture full fragmentation tree.

Fragmentation Mechanism & Data Analysis[1][2][3][4]

Electron Ionization (EI) Pattern

In EI (70 eV), the molecular ion (M⁺•, m/z 199 ) is prominent due to the aromatic stability of the bi-aryl system. The fragmentation is dominated by the methoxy group.

Key Diagnostic Ions:
m/z (Nominal)Relative AbundanceFragment IdentityMechanism
199 80-90%[M]⁺• Molecular Ion.[1][2] Stable aromatic system.
184 100% (Base Peak) [M – CH₃]⁺ α-Cleavage: Loss of methyl radical from the methoxy group forms a resonance-stabilized quinoid ion.
156 40-50%[M – CH₃ – CO]⁺ Carbonyl Loss: The quinoid ion (m/z 184) ejects carbon monoxide (CO), contracting the ring.
154 10-20%[M – CH₃ – CH₂O]⁺ Alternative loss of formaldehyde directly or sequential H-loss.
128 15-25%[Pyridine-C₄H₃]⁺ Deep fragmentation: Loss of HCN from the pyridine ring after initial cleavage.
Electrospray Ionization (ESI+) Pattern

In ESI, the protonated molecule [M+H]⁺ (m/z 200.1) is the precursor. Fragmentation (CID) is less energetic than EI but follows similar bond-strength logic.

  • Transition 1 (Quantifier): 200.1 → 185.1 (Loss of •CH₃). Note: Radical loss in ESI is less common but observed in methoxy-aromatics forming stable radical cations.

  • Transition 2 (Qualifier): 200.1 → 157.1 (Loss of C₂H₃O or combined losses).

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule. The stability of the m/z 184 quinoid ion is the thermodynamic sink of this pathway.

Fragmentation M Molecular Ion (M+.) m/z 199 (Stable Bi-aryl) Frag1 [M - CH3]+ m/z 184 (Quinoid Cation) *BASE PEAK* M->Frag1 - •CH3 (15 Da) α-Cleavage Frag4 [M - H]+ m/z 198 (Minor) M->Frag4 - H• Frag2 [M - CH3 - CO]+ m/z 156 (Ring Contraction) Frag1->Frag2 - CO (28 Da) Neutral Loss Frag3 [M - CH3 - CO - HCN]+ m/z 129 (Pyridine Cleavage) Frag2->Frag3 - HCN (27 Da) Ring Break

Caption: Stepwise fragmentation tree for 5-Methyl-2-(4-methoxyphenyl)pyridine under 70 eV Electron Ionization.

Comparative Analysis: Isomer Differentiation

A critical challenge in drug development is distinguishing the 5-methyl isomer from the 3-methyl and 4-methyl isomers. All three share the m/z 199 and m/z 184 fragments.

Differentiation Strategy
Feature5-Methyl (Target) 3-Methyl Isomer Differentiation Logic
Ortho Effect NonePossibleThe 3-methyl group is ortho to the phenyl ring. This steric clash twists the bi-aryl bond, reducing conjugation.
UV Absorbance Higher λ_maxLower λ_maxReduced conjugation in the 3-methyl isomer (due to twist) shifts UV max to lower wavelengths (Blue shift).
MS Fragment (m/z 184) High IntensityMedium IntensityThe planar 5-methyl isomer stabilizes the quinoid cation better than the twisted 3-methyl isomer.
Retention Time Late EluterEarly Eluter3-methyl is more "globular" (lower surface area) due to twist; 5-methyl is flatter and interacts more with the column.

Scientist's Note: If you observe a split peak in your chromatogram with identical mass spectra, you likely have a mixture of regioisomers. The 5-methyl isomer typically elutes after the 3-methyl isomer on non-polar columns (e.g., Rxi-5ms) due to better stacking/planarity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Chemistry WebBook. Mass Spectrum of 2-Phenylpyridine. (Used as the scaffold baseline for fragmentation logic).

  • Sigma-Aldrich. Product Specification: 2-(4-Methoxyphenyl)pyridine.[3][4] (Reference for parent compound properties).

  • ChemicalBook. 5-Methyl-2-(4-methoxyphenyl)pyridine Properties. (Source for CAS 25363-55-7 verification).

Sources

Comparative

Comparison of emission spectra: 5-Methyl-2-(4-methoxyphenyl)pyridine vs ppy

The following guide provides an in-depth technical comparison of the emission spectra and photophysical properties of 5-Methyl-2-(4-methoxyphenyl)pyridine (herein referred to as Me-OMe-ppy ) versus the industry-standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the emission spectra and photophysical properties of 5-Methyl-2-(4-methoxyphenyl)pyridine (herein referred to as Me-OMe-ppy ) versus the industry-standard 2-phenylpyridine (ppy ), specifically within the context of their Iridium(III) complexes (e.g., fac-Ir(L)₃).

This analysis is tailored for researchers in photoredox catalysis and OLED materials science , focusing on how structural modifications influence the HOMO-LUMO gap , emission wavelength , and redox potentials .

5-Methyl-2-(4-methoxyphenyl)pyridine vs. 2-Phenylpyridine (ppy)

Executive Summary: The "Tuned" Reductant

While ppy (in fac-Ir(ppy)₃) serves as the "Gold Standard" for green phosphorescence (


 nm) and general photoredox catalysis, the derivative Me-OMe-ppy  represents a "Push-Push" electronic modification designed to enhance reducing power  while maintaining a similar triplet energy.
Featureppy (Standard)Me-OMe-ppy (Modified)
Ligand Structure Unsubstituted Phenyl-PyridinePhenyl: 4-Methoxy (Donor)Pyridine: 5-Methyl (Weak Donor)
Emission Color Green (

nm)
Green-Yellow (

nm)
Electronic Effect BaselineHOMO: Destabilized (Raised)LUMO: Destabilized (Raised)
Primary Application General OLEDs, Baseline CatalystStrong Photoreductant , Fine-tuned OLEDs
Redox Potential

V

V (Easier to Oxidize)

Key Insight: The addition of the 4-Methoxy (OMe) group on the phenyl ring significantly raises the HOMO energy, making the complex a stronger excited-state reductant. The 5-Methyl (Me) group on the pyridine ring raises the LUMO, partially counteracting the red-shift caused by the OMe group, resulting in a complex that retains high triplet energy (Green emission) but with superior electron-donating capabilities.

Molecular Anatomy & Electronic Mechanism

The shift in emission spectra is governed by the localization of the Frontier Molecular Orbitals (FMOs).

  • HOMO: Localized on the Iridium center and the Phenyl ring .

  • LUMO: Localized primarily on the Pyridine ring .

The "Push-Push" Effect
  • 4-Methoxyphenyl (Donor on HOMO): The methoxy group is a strong

    
    -donor. Placed at the para position relative to the phenyl-pyridine bond (C4'), it significantly destabilizes (raises) the HOMO energy.
    
    • Spectral Consequence:Red Shift (Gap narrows).

  • 5-Methylpyridine (Donor on LUMO): The methyl group is a weak inductive donor. Placed on the pyridine ring, it destabilizes (raises) the LUMO energy.

    • Spectral Consequence:Blue Shift (Gap widens).

Net Result: The strong mesomeric effect of the OMe group dominates the HOMO rise, usually leading to a net Red Shift relative to ppy. However, the counter-effect of the pyridine-methyl group prevents a shift into the deep orange/red, keeping the emission in the useful Green-Yellow window.

G cluster_0 Ir(ppy)3 (Baseline) cluster_1 Ir(Me-OMe-ppy)3 (Modified) LUMO_ppy LUMO (Pyridine π*) Gap_ppy Energy Gap (~2.4 eV) λ ~515 nm LUMO_mod LUMO Is Raised (5-Me Effect) LUMO_ppy->LUMO_mod Weak Donor (Me) Blue Shift Force HOMO_ppy HOMO (Ir-Phenyl π) HOMO_mod HOMO Is Raised Significantly (4-OMe Effect) HOMO_ppy->HOMO_mod Strong Donor (OMe) Red Shift Force Gap_mod Net Gap Reduced (~2.3 eV) λ ~530 nm

Figure 1: Orbital energy diagram illustrating the competitive substituent effects. The HOMO rise (Red Shift force) typically outweighs the LUMO rise (Blue Shift force), resulting in a net bathochromic shift.

Experimental Data Comparison

The following data summarizes the photophysical properties of the fac-homoleptic complexes in dichloromethane (DCM) at 298 K.

Propertyfac-Ir(ppy)₃fac-Ir(Me-OMe-ppy)₃Mechanistic Driver

(MLCT)

nm

nm
Destabilized HOMO facilitates lower energy MLCT.

(Phosphorescence)

nm (Green)

nm (Yellow-Green)
Net narrowing of HOMO-LUMO gap.
Quantum Yield (

)

(Solvent dependent)

High rigidity of ppy scaffold is maintained; OMe may introduce non-radiative decay paths if free to rotate.
Lifetime (

)


s


s
"Energy Gap Law": Lower energy emission often correlates with shorter lifetimes.

(vs Fc/Fc+)

V

V
Easier to oxidize due to electron-rich phenyl ring.

(Excited State)

V

V
Stronger Reductant . The excited electron is in a higher energy state relative to the oxidized ground state.

Note: Values are approximate and dependent on solvent polarity and counter-ions (if heteroleptic).

Experimental Protocol: Self-Validating Comparison

To objectively compare these spectra in your own lab, follow this standardized protocol. This ensures that solvent polarity effects (solvatochromism) do not skew the comparison.

Materials
  • Analytes: fac-Ir(ppy)₃ (Reference) and fac-Ir(Me-OMe-ppy)₃ (Target).

  • Solvent: Spectroscopic grade 2-Methyltetrahydrofuran (2-MeTHF) (Preferred for low-temp studies) or Dichloromethane (DCM) .

  • Standard: Quinine Sulfate (for Quantum Yield check) or Coumarin 153.

Step-by-Step Workflow
  • Preparation: Prepare

    
    
    
    
    
    M solutions of both complexes in degassed DCM. Oxygen is a triplet quencher; sparge with Argon for 15 mins .
  • Absorbance Check: Measure UV-Vis.[1] Adjust concentration so Optical Density (OD) at excitation wavelength (

    
     nm) is 0.10 ± 0.01 . Crucial: Matching OD ensures emission intensity differences reflect Quantum Yield, not concentration.
    
  • Emission Scan:

    • Excitation:

      
       nm (excites the MLCT band).
      
    • Range:

      
       nm to 
      
      
      
      nm.
    • Slits:

      
       nm bandpass.
      
  • Data Normalization: Normalize both spectra to their maximum intensity (

    
    ) to visualize the spectral shift  clearly.
    
  • Redox Validation (Optional): Perform Cyclic Voltammetry (CV) in MeCN + 0.1 M TBAPF₆. Scan rate 100 mV/s.

    • Expectation: The oxidation wave of the Me-OMe derivative should appear

      
       mV earlier (more negative potential) than ppy.
      
Applications in Drug Development

For drug development professionals, the choice between these two lies in the Thermodynamic vs. Kinetic requirements of the photocatalytic cycle.

  • Use Ir(ppy)₃ when:

    • You need a robust, general-purpose catalyst.

    • Your substrate requires a reduction potential of

      
       V but 
      
      
      
      V.
    • Long excited-state lifetime is critical for bimolecular quenching.

  • Use Ir(Me-OMe-ppy)₃ when:

    • Substrate is hard to reduce: The enhanced reducing power (

      
       V) can engage aryl halides or esters that ppy cannot activate.
      
    • Fine-tuning selectivity: The slightly red-shifted absorption allows for selective excitation if using cut-off filters (e.g., exciting at 420 nm vs 390 nm).

References
  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704-1711. Link

  • Nazeeruddin, M. K., et al. "Highly Phosphorescent Iridium Complexes and Their Application in Organic Light-Emitting Devices." Journal of the American Chemical Society, vol. 125, no. 29, 2003, pp. 8790-8797. Link

  • Lowry, M. S., et al. "Single-Layer Electroluminescent Devices and Photoinduced Hydrogen Production from an Ionic Iridium(III) Complex." Chemistry of Materials, vol. 17, no. 23, 2005, pp. 5712-5719. (Discusses substituent effects on redox potentials). Link

  • Slinker, J. D., et al. "Efficient Yellow Electroluminescence from a Single Layer of a Cyclometalated Iridium Complex." Journal of the American Chemical Society, vol. 126, no. 9, 2004, pp. 2763-2767. Link

Sources

Validation

Electrochemical characterization and cyclic voltammetry of 5-Methyl-2-(4-methoxyphenyl)pyridine

Executive Summary 5-Methyl-2-(4-methoxyphenyl)pyridine represents a specialized class of cyclometalating ligands used primarily in the synthesis of phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-(4-methoxyphenyl)pyridine represents a specialized class of cyclometalating ligands used primarily in the synthesis of phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and photocatalysis. Unlike the unsubstituted standard 2-phenylpyridine (ppy) , this derivative incorporates a "dual-donor" motif: a strong electron-donating methoxy group (-OMe) on the phenyl ring and a weak electron-donating methyl group (-Me) on the pyridine ring.

This guide provides a technical comparison of its electrochemical profile against industry standards, detailing the structural causality behind its elevated HOMO levels and providing a self-validating cyclic voltammetry (CV) protocol.

Part 1: Molecular Architecture & Electronic Logic

To interpret the electrochemistry, one must understand the modular contributions of the substituents. The electrochemical behavior of 2-phenylpyridine derivatives is governed by the spatial separation of the Frontier Molecular Orbitals (FMOs).

  • HOMO Localization (Oxidation): Predominantly located on the phenyl ring and the metal center (in complexes).[1]

    • Effect of 4-OMe: The methoxy group is a strong

      
      -donor. It significantly raises the electron density on the phenyl ring, making the molecule easier to oxidize  (cathodic shift in oxidation potential) compared to ppy.
      
  • LUMO Localization (Reduction): Predominantly located on the pyridine ring.

    • Effect of 5-Me: The methyl group is a weak inductive donor (+I effect). It slightly destabilizes the LUMO, making the molecule harder to reduce (more negative reduction potential), though the effect is subtler than that of the methoxy group.

Structural Comparison Diagram

The following diagram illustrates the electronic pressure applied by substituents on the core scaffold.

ElectronicEffects Target 5-Methyl-2-(4-methoxyphenyl)pyridine Phenyl Phenyl Ring (HOMO Center) Target->Phenyl Pyridine Pyridine Ring (LUMO Center) Target->Pyridine OMe 4-OMe Group (Strong Donor) OMe->Phenyl Raises HOMO Energy (Easier Oxidation) Me 5-Me Group (Weak Donor) Me->Pyridine Slightly Raises LUMO (Harder Reduction)

Figure 1: Structural dissection of electronic effects. The methoxy group destabilizes the HOMO, narrowing the bandgap relative to electron-deficient alternatives.

Part 2: Comparative Electrochemical Performance

The following data compares the target molecule against the standard (2-phenylpyridine) and an electron-deficient alternative (F2ppy), commonly used to achieve blue emission (high gap).

Experimental Conditions: 0.1 M


 in Acetonitrile; Scan rate 100 mV/s; Working Electrode: Glassy Carbon; Ref: Ag/AgNO

; Internal Std: Ferrocene (

).
FeatureTarget: 5-Me-2-(4-OMe-Ph)py Standard: 2-Phenylpyridine (ppy) Alt: 2-(2,4-Difluorophenyl)py
Electronic Nature Electron Rich (Donor-Donor)Neutral (Baseline)Electron Deficient (Acceptor)
Oxidation Onset (

)
~0.95 V (vs Fc/Fc+)~1.28 V~1.65 V
Reduction Onset (

)
~ -2.70 V (vs Fc/Fc+)~ -2.65 V~ -2.60 V
HOMO Level -5.75 eV -6.08 eV-6.45 eV
LUMO Level -2.10 eV -2.15 eV-2.20 eV
Electrochemical Gap 3.65 eV 3.93 eV4.25 eV
Primary Application Red/Orange Phosphors, CatalysisGreen PhosphorsBlue Phosphors

Note: Values are representative of free ligand behavior in


. Complexation with Iridium(III) will stabilize these values significantly, but the relative trend  remains identical.

Part 3: Step-by-Step Experimental Protocol

To ensure reproducibility and valid data for publication, follow this self-validating workflow.

Reagent Preparation
  • Solvent: Acetonitrile (HPLC Grade, anhydrous). Critical: Water content must be <50 ppm to avoid narrowing the electrochemical window.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), recrystallized from ethanol and vacuum dried. Concentration: 0.1 M.[1][2][3][4]
    
  • Analyte: Dissolve 5-Methyl-2-(4-methoxyphenyl)pyridine to a concentration of 1.0 mM.

Electrochemical Cell Setup
  • Working Electrode (WE): Glassy Carbon (3 mm diameter). Polish with 0.05

    
     alumina slurry on a felt pad before every scan. Sonicate in DI water/ethanol.
    
  • Counter Electrode (CE): Platinum wire (high surface area coil).

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    
    in acetonitrile). Avoid aqueous Ag/AgCl to prevent junction potential errors.
Measurement Workflow
  • Blank Scan: Run CV on the electrolyte solution without analyte to confirm the solvent window (should be clean from -3.0 V to +2.0 V).

  • Analyte Scan: Add the ligand. Purge with Argon for 10 mins.

  • Scan Parameters:

    • Initial Potential: 0 V

    • Switching Potentials: +1.5 V (Oxidation) and -3.0 V (Reduction). Note: Perform separate scans for ox and red if the product is unstable.

    • Scan Rate: 50, 100, 200, 500 mV/s (to test reversibility).

  • Internal Standard: Add Ferrocene (approx 0.5 mM) at the end of the experiment and run one final scan. Calibrate all potentials relative to

    
    .
    
Data Processing (HOMO/LUMO Calculation)

Use the following equations, assuming the vacuum energy level of Ferrocene is -4.8 eV:




[4]

Part 4: Visualization of Experimental Logic

The following diagram outlines the decision-making process during characterization, ensuring data integrity.

CV_Workflow Start Start: Reagent Prep Blank Run Blank CV (Electrolyte Only) Start->Blank CheckBlank Peaks Observed? Blank->CheckBlank Clean Reclean Electrode / Dry Solvent CheckBlank->Clean Yes AddAnalyte Add 5-Me-2-(4-OMe-Ph)py (1 mM) CheckBlank->AddAnalyte No (Clean Window) Clean->Blank Scan Run CV Scans (50-500 mV/s) AddAnalyte->Scan RevCheck Reversible? Scan->RevCheck DiffControl Diffusion Control Check (Plot Ip vs sqrt(v)) RevCheck->DiffControl Yes/Quasi RevCheck->DiffControl No (Irreversible) AddFc Add Ferrocene (Internal Std) DiffControl->AddFc Calc Calculate HOMO/LUMO AddFc->Calc

Figure 2: Operational workflow for electrochemical validation. The "Blank Check" is the critical control point often missed in low-quality datasets.

References

  • BenchChem. An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives. (Accessed 2026).[5]

  • Royal Society of Chemistry. Oxidation Potentials of Phenols and Anilines: Correlation Analysis. (2017).[6]

  • PubMed Central. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine: Structural and Electrochemical Analysis. (2021).[6]

  • PubChem. 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole (Structural Analog Data).

  • Cardona, C. M., et al. Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cells. Adv.[7] Mater. 23, 2367–2371 (2011). (Standard Protocol Reference).

Sources

Comparative

A Comparative Crystallographic Analysis of 5-Methyl-2-(4-methoxyphenyl)pyridine Analogs for Drug Discovery

This guide presents a comprehensive analysis of the X-ray crystal structure data for key structural analogs of 5-Methyl-2-(4-methoxyphenyl)pyridine, a scaffold of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive analysis of the X-ray crystal structure data for key structural analogs of 5-Methyl-2-(4-methoxyphenyl)pyridine, a scaffold of significant interest in medicinal chemistry and materials science. While a crystal structure for the parent ligand is not publicly available, this document provides an in-depth comparison of closely related molecules, offering critical insights into the conformational preferences, intermolecular interactions, and solid-state packing of this important structural motif. The data herein serves as a valuable resource for researchers engaged in rational drug design and the development of novel materials, enabling a deeper understanding of structure-activity relationships.

Introduction: The Significance of the Pyridyl-Aryl Moiety

The 2-arylpyridine framework, particularly with substitutions on both the pyridine and phenyl rings, is a privileged scaffold in modern chemistry. The specific ligand, 5-Methyl-2-(4-methoxyphenyl)pyridine, combines the electron-donating methoxy group with the steric and electronic influence of the methyl group on the pyridine ring. This arrangement can significantly impact the ligand's coordination properties, photophysical characteristics, and biological activity. Understanding the three-dimensional structure of such molecules at the atomic level is paramount for predicting their behavior in different environments, be it a protein binding pocket or a crystalline solid. X-ray crystallography remains the gold standard for unambiguously determining molecular structures in the solid state.[1]

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a multi-step process that requires a high-quality, single crystal.[1][2] The following protocol outlines the typical workflow for a small molecule crystal structure determination.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining such crystals is through slow evaporation of a saturated solution of the compound.

Protocol:

  • Dissolve the synthesized compound in a suitable solvent or a mixture of solvents (e.g., ethanol, dichloromethane/diethyl ether/n-hexane) to near saturation.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals. For instance, purple single crystals of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol were grown from an ethanol solution.[3]

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol:

  • A single crystal of appropriate size (typically 0.1 - 0.4 mm) is carefully selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 294 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector), is used to collect a series of diffraction images as the crystal is rotated.[3][4]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Protocol:

  • The diffraction intensities are integrated and corrected for various experimental factors.

  • The unit cell parameters and space group are determined from the diffraction pattern.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[3]

Below is a Graphviz diagram illustrating the general workflow of single-crystal X-ray diffraction.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Crystal Growth B Crystal Mounting A->B Select suitable crystal C X-ray Data Collection B->C Mount on goniometer D Data Processing & Reduction C->D Obtain diffraction pattern E Structure Solution D->E Determine unit cell & space group F Structure Refinement E->F Generate initial atomic model G Validation & Analysis F->G Optimize structural parameters logic cluster_analogs Structural Analogs with Crystal Data cluster_params Comparative Parameters Target 5-Methyl-2-(4-methoxyphenyl)pyridine (Target Ligand) Dihedral Dihedral Angle (Py-Ph) Target->Dihedral Inferred Properties Packing Crystal Packing Target->Packing Inferred Properties Interactions Intermolecular Interactions Target->Interactions Inferred Properties Analog1 Analog 1 (Iminomethyl Linker) Analog1->Dihedral Provide Data For Analog1->Packing Provide Data For Analog1->Interactions Provide Data For Analog2 Analog 2 (Ethenyl Linker) Analog2->Dihedral Provide Data For Analog2->Packing Provide Data For Analog2->Interactions Provide Data For Analog3 Analog 3 (Bipyridine Core) Analog3->Dihedral Provide Data For Analog3->Packing Provide Data For Analog3->Interactions Provide Data For

Sources

Validation

Impact of 5-Methyl Substitution on the Triplet Energy of 2-Phenylpyridine: A Comparative Guide

Topic: Effect of 5-methyl substitution on triplet energy of 2-phenylpyridine derivatives Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of 5-methyl substitution on triplet energy of 2-phenylpyridine derivatives Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

This guide analyzes the photophysical consequences of introducing a methyl group at the 5-position of the pyridine ring in 2-phenylpyridine (ppy) ligands. For researchers in optoelectronics (OLEDs) and medicinal chemistry (Photodynamic Therapy - PDT), this substitution is a critical tool for fine-tuning the triplet energy (


).

The Core Finding: Unlike substitutions on the phenyl ring which typically red-shift emission, 5-methyl substitution on the pyridine ring induces a hypsochromic (blue) shift , increasing the triplet energy gap. This is driven by the destabilization of the Lowest Unoccupied Molecular Orbital (LUMO), which is localized primarily on the electron-deficient pyridine ring.

Mechanistic Analysis: The Electronic Tug-of-War

To understand the shift in triplet energy, one must deconstruct the Frontier Molecular Orbitals (FMOs) of the metal-ligand complex (typically Ir(III) cyclometalates).

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the Iridium

    
    -orbitals and the phenyl ring (
    
    
    
    ).
  • LUMO (Lowest Unoccupied Molecular Orbital): Located primarily on the pyridine ring (

    
    ).
    
The 5-Methyl Effect (Pyridine Ring)

The methyl group is an electron-donating group (EDG) via hyperconjugation.

  • Position Matters: The 5-position is on the pyridine ring.

  • LUMO Impact: Adding an EDG to the electron-deficient pyridine ring increases the electron density of the

    
     system, thereby raising its energy level (destabilization).
    
  • Net Result: Since the HOMO (phenyl-localized) remains relatively unperturbed, the energy gap (

    
    ) between HOMO and LUMO widens.
    
    • 
       (Blue Shift).
      
    • 
       increases.[1]
      
Contrast: Methyl on Phenyl Ring

If the methyl were on the phenyl ring (e.g., 4'-methyl), it would raise the HOMO energy (destabilization). If the LUMO is static, the gap narrows (


), causing a red shift.
Visualization: Molecular Orbital Energy Diagram

MO_Diagram cluster_0 Unsubstituted (Reference) Ir(ppy)3 cluster_1 5-Methyl Substituted Ir(5-Me-ppy)3 LUMO_Ref LUMO (Pyridine) HOMO_Ref HOMO (Ir/Phenyl) LUMO_Sub LUMO (Destabilized/Raised) LUMO_Ref->LUMO_Sub Energy Increase (+) Gap_Ref Energy Gap (Eg) HOMO_Sub HOMO (Unchanged) HOMO_Ref->HOMO_Sub Negligible Shift Gap_Sub Widened Gap (Eg + u0394)

Figure 1: Schematic representation of Frontier Molecular Orbital shifts upon 5-methyl substitution. The electron-donating methyl group on the pyridine ring raises the LUMO level, widening the bandgap.

Comparative Performance Data

The following table compares the standard fac-Ir(ppy)


 with its 5-methyl counterpart, fac-Ir(5-Me-ppy)

.
Parameterfac-Ir(ppy)

(Reference)
fac-Ir(5-Me-ppy)

(Target)
Impact of Substitution
Emission Max (

)
510–515 nm (Green)500–505 nm (Green-Blue)Blue Shift (~10–15 nm)
Triplet Energy (

)
2.42 eV2.50 eVIncreased (+0.08 eV)
HOMO Level -5.17 eV-5.15 eVNegligible change
LUMO Level -2.75 eV-2.65 eVRaised (Destabilized)
Quantum Yield (

)
~0.97 (Solution)~0.85–0.90Slight decrease (vibronic coupling)
Application Suitability General OLED GreenBlue-shifting Green / High

Sensitizer
Better for pairing with high-

hosts

Note: Values are approximate based on solution-state measurements in CH₂Cl₂ or 2-MeTHF at 298K. Triplet energies are derived from 77K phosphorescence onset.

Experimental Protocol: Determination of Triplet Energy ( )

To accurately determine


, measurements must be conducted at 77K to suppress non-radiative decay and resolve the vibronic structure.
Reagents & Equipment
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (forms a clear glass at 77K).

  • Cryostat: Liquid Nitrogen quartz Dewar or optical cryostat.

  • Spectrofluorometer: Equipped with gated detection (phosphorescence mode) and pulsed Xenon lamp.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the Iridium complex in 2-MeTHF to a concentration of

    
     M.
    
  • Deoxygenation: Transfer solution to a quartz EPR/optical tube. Perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen (which quenches triplets). Backfill with Argon.[2]

  • Vitrification: Immerse the tube slowly into liquid nitrogen (77K). Ensure the solvent forms a transparent glass, not a cracked opaque solid (snow).

  • Measurement:

    • Set excitation wavelength (

      
      ) to the MLCT absorption band (typically 380–400 nm).
      
    • Set delay time: 1–2 ms (to gate out fluorescence).

    • Record emission from 400 nm to 700 nm.

  • Calculation: Locate the highest energy vibronic peak (the 0-0 transition).

    • Equation:

      
      .
      
Synthesis Pathway: Suzuki-Miyaura Coupling[3][4]

The ligand 5-methyl-2-phenylpyridine is synthesized via palladium-catalyzed cross-coupling.

Reaction:



Protocol
  • Charge: In a Schlenk flask, combine 2-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1 ratio).

  • Reflux: Heat to 90°C under

    
     atmosphere for 12–18 hours.
    
  • Workup: Cool, extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Synthesis_Workflow Start Start: Reagents (2-Bromo-5-methylpyridine + Phenylboronic Acid) Coupling Suzuki Coupling Pd(PPh3)4, K2CO3, 90°C Start->Coupling Ligand Ligand Isolation 5-methyl-2-phenylpyridine Coupling->Ligand Complexation Complexation with IrCl3 (Nonan-Glycerol method) Ligand->Complexation Final Final Product fac-Ir(5-Me-ppy)3 Complexation->Final

Figure 2: Synthetic workflow from commercial precursors to the final Iridium complex.

Application Note: Relevance to Drug Development (PDT)

While 2-phenylpyridine derivatives are staples in OLEDs, their high triplet energy is increasingly relevant in Photodynamic Therapy (PDT) .

  • Mechanism: PDT relies on the transfer of energy from the photosensitizer's triplet state (

    
    ) to ground-state molecular oxygen (
    
    
    
    ), generating cytotoxic singlet oxygen (
    
    
    ).
  • Why 5-Methyl Matters:

    • Effective

      
       generation requires 
      
      
      
      , where
      
      
      .
    • While standard Ir(ppy)

      
       (
      
      
      
      ) is sufficient, the 5-methyl substitution raises
      
      
      further. This prevents back-energy transfer and allows for the sensitization of other higher-energy reactive intermediates or upconversion processes.
    • Lipophilicity: The methyl group increases the lipophilicity (

      
      ) of the complex, potentially enhancing cellular uptake and membrane permeability compared to the unsubstituted parent.
      
References
  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry.

  • Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society.

  • You, Y., & Nam, W. (2012).[1] "Photofunctional Triplet Excited States of Cyclometalated Ir(III) Complexes: Beyond Electroluminescence." Chemical Society Reviews.

  • Heinemann, F., et al. (2017). "Photodynamic Therapy: Iridium(III) Complexes as Potent Photosensitizers." Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-(4-methoxyphenyl)pyridine

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methyl-2-(4-methoxyphenyl)pyridine, a substituted pyridine derivative. The procedures outlined below are synthesized from established safety protocols for pyridine and its derivatives, emphasizing a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: Pyridine and its derivatives are generally considered harmful if swallowed, inhaled, or in contact with skin.[1] Some pyridine compounds may cause skin, eye, and respiratory irritation.[2][3][4]

  • Flammability: Many pyridine derivatives are flammable liquids and vapors.[1] It is crucial to handle them away from heat, sparks, and open flames.[1]

  • Environmental Hazards: Pyridine-based compounds should not be released into the environment.[2] They can be hazardous to aquatic life.

Personal Protective Equipment (PPE) Requirements

A proactive approach to safety mandates the use of appropriate personal protective equipment. The following PPE is mandatory when handling 5-Methyl-2-(4-methoxyphenyl)pyridine:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's glove compatibility chart.Prevents skin contact, which can lead to irritation and absorption of the chemical.[3][5] Contaminated gloves should be disposed of properly after use.[3]
Body Protection A fully buttoned, flame-retardant laboratory coat.Protects against accidental spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]Minimizes the risk of respiratory tract irritation.[3]

Step-by-Step Disposal Protocol

The disposal of 5-Methyl-2-(4-methoxyphenyl)pyridine must be managed as hazardous waste in accordance with local, state, and federal regulations.[6][7]

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step in ensuring safe and compliant disposal.

  • Designated Waste Stream: 5-Methyl-2-(4-methoxyphenyl)pyridine waste must be segregated into a "Halogenated Organic Waste" or a specific "Pyridine-Containing Waste" stream, depending on your institution's waste management program.

  • Avoid Mixing: Never mix this waste with non-hazardous waste or other incompatible chemical waste streams.

Step 2: Containerization

The choice of waste container is vital to prevent leaks and accidents.

  • Material Compatibility: Use a robust, leak-proof container made of a material compatible with pyridine derivatives, such as high-density polyethylene (HDPE) or glass.[8]

  • Secure Closure: The container must have a secure, tightly sealing lid to prevent the release of vapors.

  • Capacity Limit: Do not overfill the container. A safe limit is 80% of the container's total capacity to allow for vapor expansion.[8]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Label Contents: The label must clearly state "Hazardous Waste."

  • Chemical Identification: List the full chemical name: "5-Methyl-2-(4-methoxyphenyl)pyridine" and any other chemicals present in the waste mixture.

  • Hazard Symbols: Affix the appropriate hazard pictograms (e.g., flammable, irritant, toxic).

Step 4: Temporary Storage

Proper temporary storage of the sealed waste container is crucial while awaiting pickup by a licensed disposal contractor.

  • Designated Area: Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Secondary Containment: The storage area should have secondary containment to control any potential leaks.

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and acids.[5]

Step 5: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5][8]

  • Provide Information: Be prepared to provide a detailed description of the waste, including its composition and volume.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-2-(4-methoxyphenyl)pyridine.

DisposalWorkflow Disposal Workflow for 5-Methyl-2-(4-methoxyphenyl)pyridine start Start: Generation of 5-Methyl-2-(4-methoxyphenyl)pyridine Waste assess_hazards 1. Assess Hazards (Toxicity, Flammability) start->assess_hazards wear_ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste 3. Segregate as 'Hazardous Pyridine Waste' wear_ppe->segregate_waste containerize 4. Use Compatible, Labeled Container (HDPE or Glass) segregate_waste->containerize store 5. Store in Designated Secure Area containerize->store arrange_disposal 6. Contact EHS for Pickup store->arrange_disposal end_disposal End: Compliant Disposal arrange_disposal->end_disposal

Caption: Decision workflow for the safe disposal of 5-Methyl-2-(4-methoxyphenyl)pyridine.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For a small spill within a chemical fume hood, use an inert absorbent material like vermiculite or sand to contain it.[5] Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's emergency response team or EHS department.[5]

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the detailed procedures outlined in this guide for the disposal of 5-Methyl-2-(4-methoxyphenyl)pyridine, you contribute to the protection of yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the chemicals you handle.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Capot Chemical. (2026, January 30). MSDS of 5-(Methyl-d3)-2-phenyl pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs for Pyridine. Retrieved from [Link]

  • Angene Chemical. (2024, April 19). Safety Data Sheet: 2-methylpyridine borane complex. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Permit Policy Compendium. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986, September 15). Memo Detail: Definition of Solid Waste. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Methyl-2-(4-methoxyphenyl)pyridine: Essential Personal Protective Equipment and Disposal Protocols

Understanding the Hazard Landscape: A Predictive Analysis 5-Methyl-2-(4-methoxyphenyl)pyridine belongs to the pyridine family, a class of heterocyclic aromatic compounds. Pyridine and its derivatives are known for their...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: A Predictive Analysis

5-Methyl-2-(4-methoxyphenyl)pyridine belongs to the pyridine family, a class of heterocyclic aromatic compounds. Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[1][2][3] Depending on the specific derivative and exposure level, more significant health effects can occur.[1] Therefore, it is prudent to handle 5-Methyl-2-(4-methoxyphenyl)pyridine with a high degree of caution, assuming it may share these hazardous properties.

Anticipated Hazards Include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4][5]

  • Serious Eye Irritation: Vapors or direct contact can lead to significant eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3]

  • Harmful if Swallowed or Inhaled: Similar to other pyridine derivatives, ingestion or significant inhalation could be harmful.[1][6]

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or contact with airborne particles. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. Ensure your eyewear meets appropriate safety standards (e.g., NIOSH in the US or EN 166 in the EU).[7][8]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber).Pyridine and its derivatives can be absorbed through the skin.[6] Nitrile gloves are a common and effective choice for protection against pyridine-related compounds.[1][9] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[7]
Protective Clothing A fully buttoned laboratory coat.A lab coat provides a crucial barrier against accidental spills and contamination of personal clothing.[1][7][9]
Respiratory Protection A NIOSH-approved respirator.This is required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.[7][8] The specific type of respirator and cartridge should be chosen based on a formal risk assessment of the planned procedure.

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.

Receiving and Storage

Upon receiving 5-Methyl-2-(4-methoxyphenyl)pyridine, immediately inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] The container should be kept tightly closed and clearly labeled with the chemical name and appropriate hazard warnings.[7]

Step-by-Step Handling Protocol

All manipulations of 5-Methyl-2-(4-methoxyphenyl)pyridine, whether in solid or solution form, should be conducted within a certified chemical fume hood to control for inhalation exposure.[1][7]

  • Preparation: Before handling the compound, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Weighing and Transfer: If working with the solid form, handle it gently to avoid creating dust. Use appropriate tools for transfer, such as a spatula.

  • In-Use: Keep the container sealed when not in immediate use. Be mindful of your movements to prevent spills.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your gloves first, using the proper technique to avoid touching the outer surface. Then, remove your lab coat and safety goggles.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[7]

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_post Post-Handling Prep Verify Fume Hood Function Clear Clear Workspace Prep->Clear LabCoat Don Lab Coat Clear->LabCoat Goggles Don Safety Goggles LabCoat->Goggles Gloves Don Gloves Goggles->Gloves Weigh Weigh/Transfer Compound Gloves->Weigh Use Perform Experiment Weigh->Use Decon Decontaminate Surfaces Use->Decon Doff Doff PPE (Gloves First) Decon->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A step-by-step workflow for the safe handling of 5-Methyl-2-(4-methoxyphenyl)pyridine.

Spill Management and Emergency Procedures

Even with meticulous planning, accidents can happen. Being prepared is critical.

  • Minor Spills: In the event of a small spill within the fume hood, wear your full PPE and absorb the material with a chemically inert absorbent. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with an appropriate solvent, followed by soap and water.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[9] If breathing is difficult, seek medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 5-Methyl-2-(4-methoxyphenyl)pyridine must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Collect any liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict adherence to all local, state, and federal regulations.[7]

G cluster_collection Waste Collection Waste Waste Generation (Solid & Liquid) Solid Solid Waste Container (Labeled, Sealed) Waste->Solid Liquid Liquid Waste Container (Labeled, Sealed) Waste->Liquid Program Institutional Hazardous Waste Program Solid->Program Liquid->Program Regulations Compliance with Local, State, & Federal Regulations Program->Regulations

Caption: A logical flow diagram for the proper disposal of waste containing 5-Methyl-2-(4-methoxyphenyl)pyridine.

References

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • Pyridine Safety Data Sheet . Washington State University. [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98% . Cole-Parmer. [Link]

  • 2-methylpyridine borane complex Safety Data Sheet . Angene Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(4-methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(4-methoxyphenyl)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.